AC-186
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4,4-difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c19-16-4-2-1-3-15(16)17(9-11-18(20,21)12-10-17)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMUKSLNDJOZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)O)C3=CC=CC=C3F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AC-186
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the molecular mechanism of action of AC-186, a selective non-steroidal estrogen receptor β (ERβ) agonist. It synthesizes preclinical findings to provide a comprehensive overview of its signaling pathways, pharmacological activity, and the experimental basis for its observed effects.
Core Mechanism of Action
This compound is a synthetic small-molecule inhibitor that demonstrates high selectivity as an agonist for Estrogen Receptor β (ERβ).[1][2] Its primary mechanism of action revolves around the modulation of inflammatory responses and providing neuroprotection, positioning it as a compound of interest for neurodegenerative and inflammatory conditions.[3][4][5] The biological effects of this compound are predominantly mediated through its interaction with ERβ, leading to the downstream regulation of key inflammatory signaling pathways.
The compound competitively binds to the active site of ERβ, initiating a cascade of events that culminate in the inhibition of pro-inflammatory gene expression. This is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This compound has been shown to decrease the phosphorylation of p65 and IκBα, as well as the acetylation of p65, which are crucial steps in the activation of NF-κB. By inhibiting these processes, this compound effectively blocks the DNA binding and transcriptional activity of NF-κB.
Furthermore, in specific cellular contexts, this compound has been demonstrated to inhibit the NLRP3/caspase-1/IL-1β activation pathway, suggesting a broader anti-inflammatory profile. The agonistic effect of this compound on ERβ is fundamental to its anti-inflammatory activity, as confirmed by experiments showing a reversal of its effects in the presence of ER antagonists or through ERβ siRNA knockdown.
In addition to its anti-inflammatory properties, this compound exhibits neuroprotective effects, which are considered to be a direct consequence of its ability to quell neuroinflammation. Studies in animal models of Parkinson's disease have shown that this compound can prevent motor, cognitive, and sensorimotor deficits, as well as mitigate the loss of dopamine neurons.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Receptor Binding and Potency
| Parameter | Receptor | Value | Species | Reference |
| EC50 | ERβ | 6 nM | Not Specified | |
| EC50 | ERα | 5000 nM | Not Specified |
Table 2: In Vitro Anti-inflammatory Activity
| Cell Line | Stimulant | This compound Concentration | Measured Effect | Reference |
| BV-2 microglia | LPS (100 ng/mL) | 0.65 - 5 µM | Significant reduction in TNFα, IL-6, NO, PGE2, iNOS, and COX-2 | |
| BEAS-2B lung epithelial cells | Poly I:C | 1.25, 2.5, 5 µM | Significant increase in ERE luciferase activity | |
| BEAS-2B lung epithelial cells | Poly I:C | 5 µM | Reversal of TNFα and IL-6 reduction in the presence of ICI 182780 (10 nM) |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
3.1. In Vitro Anti-inflammatory Assay in BV-2 Microglia
-
Cell Line: BV-2 murine microglial cells.
-
Treatment: Cells were pre-treated with this compound at concentrations ranging from 0.65 to 5 µM.
-
Stimulation: Following pre-treatment, cells were stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.
-
Analysis: The levels of various pro-inflammatory mediators and proteins, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), Nitric Oxide (NO), Prostaglandin E2 (PGE2), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2), were evaluated. Western blotting was used to measure the protein levels of phospho-p65, phospho-IκBα, and acetyl-p65. NF-κB DNA binding and luciferase activity were also assessed.
-
ERβ Dependence: To confirm the role of ERβ, experiments were repeated after transfecting the BV-2 cells with ERβ siRNA, which resulted in a loss of the anti-inflammatory activity of this compound.
3.2. In Vitro Neuroprotection Assay
-
Co-culture Model: Activated BV-2 microglia were co-cultured with HT-22 hippocampal neurons.
-
Treatment: The protective effect of this compound was assessed by its ability to inhibit the damage to HT-22 neurons mediated by the activated microglia.
-
Outcome Measure: Neuronal viability and markers of neuronal damage were evaluated.
3.3. Anti-inflammatory Assay in BEAS-2B Lung Epithelial Cells
-
Cell Line: BEAS-2B human bronchial epithelial cells.
-
Stimulation: Cells were stimulated with polyinosinic:polycytidylic acid (poly I:C) to mimic a viral infection-induced inflammatory response.
-
Treatment: this compound was co-administered to assess its effect on the inflammatory cascade.
-
Analysis: The study evaluated the impact of this compound on the NF-κB and NLRP3/caspase-1/IL-1β activation pathways. The secretion of TNFα and IL-6 was measured.
-
ERβ Dependence: The involvement of the estrogen receptor was confirmed by co-administration of the ER antagonist ICI 182780, which reversed the anti-inflammatory effects of this compound.
3.4. In Vivo Parkinson's Disease Rat Model
-
Animal Model: A rat model of Parkinson's disease was induced by bilateral 6-hydroxydopamine lesions of the substantia nigra.
-
Treatment: The selective ERβ agonist this compound was administered to the animals.
-
Behavioral Assessments: The study evaluated the effect of this compound on motor, cognitive, and sensorimotor gating deficits.
-
Histological Analysis: The loss of dopamine neurons in the substantia nigra was quantified to assess the neuroprotective effects of the compound.
-
Gender Specificity: Notably, the neuroprotective benefits of this compound were observed in male but not in female rats.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental setups described.
Caption: Signaling pathway of this compound's anti-inflammatory action via ERβ-mediated inhibition of the NF-κB pathway.
Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound in LPS-stimulated BV-2 microglia.
Caption: Logical relationship illustrating how this compound's ERβ agonism leads to neuroprotection through its anti-inflammatory activity.
References
- 1. AC 186 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor beta agonists(ACADIA) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
AC-186: A Technical Guide to its Estrogen Receptor Beta Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-186 is a non-steroidal small molecule that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor Beta (ERβ). This selectivity presents a promising therapeutic avenue for conditions where ERβ activation is desirable without eliciting the proliferative and other effects associated with Estrogen Receptor Alpha (ERα) activation. This technical guide provides a comprehensive overview of the ERβ selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Data: Receptor Selectivity Profile
The selectivity of this compound for ERβ over ERα is a key characteristic that defines its pharmacological profile. This selectivity is quantified by comparing its half-maximal effective concentration (EC50) at each receptor subtype. A lower EC50 value indicates a higher potency.
| Compound | ERβ EC50 (nM) | ERα EC50 (nM) | Selectivity Ratio (ERα EC50 / ERβ EC50) |
| This compound | 6[1][2] | 5000[1][2] | ~833-fold |
Table 1: In vitro functional potency and selectivity of this compound at human estrogen receptors.
The data clearly demonstrates that this compound is a highly potent agonist at ERβ and possesses a remarkably high degree of selectivity over ERα.
Experimental Protocols
The determination of the ERβ selectivity of this compound involves two primary types of in vitro assays: functional assays to measure agonist activity (EC50) and binding assays to determine affinity (Ki, though not explicitly found in the provided search results, the methodology is standard).
Functional Selectivity Assessment: Receptor Selection and Amplification Technology (R-SAT) Assay
The EC50 values for this compound were determined using a functional assay known as Receptor Selection and Amplification Technology (R-SAT). This cell-based assay measures the ability of a compound to activate a specific receptor and induce a cellular response, in this case, cell proliferation.
Principle:
The R-SAT assay utilizes cells that are engineered to proliferate in response to the activation of a specific, exogenously expressed receptor. When a mixed population of cells, each expressing a different receptor, is treated with a ligand, only the cells expressing the receptor that is activated by the ligand will proliferate. This selective amplification allows for the quantification of receptor-specific agonist activity.
Methodology (Representative Protocol):
-
Cell Culture and Transfection:
-
Mammalian cells (e.g., CHO or HEK293) are cultured under standard conditions.
-
Cells are transiently transfected with expression vectors encoding either human ERα or human ERβ. A selectable marker is often co-transfected.
-
-
Compound Treatment:
-
Transfected cells are seeded into multi-well plates.
-
A serial dilution of this compound is prepared, typically ranging from picomolar to micromolar concentrations.
-
The cells are treated with the various concentrations of this compound. A vehicle control (e.g., DMSO) and a known pan-estrogen agonist (e.g., 17β-estradiol) are included as controls.
-
-
Incubation and Cell Proliferation:
-
The treated cells are incubated for a period sufficient to allow for receptor activation and subsequent cell proliferation (typically 3-5 days).
-
-
Quantification of Cell Viability/Proliferation:
-
Cell viability or proliferation is assessed using a standard method, such as the addition of a metabolic dye (e.g., MTT, MTS) or a fluorescent DNA-binding dye (e.g., CyQUANT).
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
The data is normalized to the vehicle control.
-
A dose-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration.
-
The EC50 value, the concentration of this compound that produces 50% of the maximal response, is calculated using non-linear regression analysis (e.g., four-parameter logistic fit).
-
Binding Affinity Determination: Competitive Radioligand Binding Assay
While specific binding affinity data (Ki) for this compound was not found, a standard competitive radioligand binding assay would be employed to determine this. This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the receptor.
Principle:
This assay is based on the competition between a radiolabeled ligand with high affinity for the receptor and an unlabeled test compound. The amount of radiolabeled ligand that is displaced is proportional to the affinity of the test compound for the receptor.
Methodology (Representative Protocol):
-
Receptor Preparation:
-
Prepare a source of ERα and ERβ. This can be in the form of purified recombinant receptor protein or cell membrane preparations from cells overexpressing the respective receptors.
-
-
Assay Setup:
-
In a multi-well plate, combine the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-17β-estradiol).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
-
Quantification of Radioactivity:
-
The radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: this compound mediated ERβ signaling pathway.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for the R-SAT functional assay.
Conclusion
This compound is a potent and highly selective agonist for the Estrogen Receptor Beta. Its approximately 833-fold greater potency at ERβ compared to ERα, as determined by functional assays, underscores its potential as a selective pharmacological tool and therapeutic agent. The experimental protocols outlined in this guide provide a framework for the robust characterization of such selective compounds, enabling further research into the therapeutic applications of targeted ERβ modulation.
References
AC-186: A Technical Whitepaper on the Discovery and Synthesis of a Selective Estrogen Receptor β Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-186, chemically known as 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, is a potent and selective nonsteroidal estrogen receptor β (ERβ) agonist. Developed by ACADIA Pharmaceuticals, this small molecule has demonstrated significant neuroprotective potential in preclinical models of neurodegenerative diseases, most notably Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action and preclinical data. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Discovery and Rationale
The discovery of this compound emerged from a lead discovery program at ACADIA Pharmaceuticals aimed at developing selective ERβ agonists for the treatment of central nervous system (CNS) disorders. The rationale for targeting ERβ stems from the growing body of evidence suggesting its crucial role in neuronal function and neuroprotection, distinct from the effects of estrogen receptor α (ERα). Activation of ERα is associated with feminizing effects and an increased risk of certain cancers, making ERβ a more desirable therapeutic target for chronic treatment in both men and women.[1]
This compound was identified as a lead candidate from a class of diverse compounds based on its stability in human liver microsomes and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] It was selected for further development due to its high potency and selectivity for ERβ over ERα, coupled with its potential for alternative routes of administration, such as buccal/sublingual, which is advantageous for patient populations with swallowing difficulties.[1]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed by ACADIA Pharmaceuticals, the chemical structure, 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, suggests a plausible synthetic route based on established organic chemistry principles. A brief description on ChemicalBook suggests a reaction involving "AD033-2" and phenol with boron trifluoride phosphoric acid.
Hypothesized Synthetic Workflow:
The synthesis would likely involve the construction of the difluorocyclohexyl core and subsequent coupling with the fluorophenyl and hydroxyphenyl moieties. A potential logical workflow is outlined below.
Caption: A logical workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | [2] |
| CAS Number | 1421854-16-1 | [2] |
| Molecular Formula | C18H17F3O | |
| Molecular Weight | 306.32 g/mol | |
| Purity | ≥98% (HPLC) |
Biological Activity and Mechanism of Action
This compound is a potent and highly selective agonist for the estrogen receptor β (ERβ). Its mechanism of action is centered on the activation of this nuclear hormone receptor, which in turn modulates gene expression and cellular signaling pathways involved in neuroprotection and anti-inflammatory responses.
Receptor Selectivity
The selectivity of this compound for ERβ over ERα is a key feature of its pharmacological profile. This selectivity minimizes the risk of ERα-mediated side effects.
| Receptor | EC50 (nM) | Reference |
| ERβ | 6 | |
| ERα | 5000 |
Signaling Pathways
The neuroprotective effects of this compound are believed to be mediated through multiple signaling pathways downstream of ERβ activation. These include the stabilization of mitochondria, protection against oxidative stress, and modulation of inflammatory responses.
Caption: Signaling pathway activated by this compound.
Preclinical Data
The primary publicly available preclinical data for this compound comes from a study evaluating its efficacy in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) lesions.
Pharmacokinetics
Pharmacokinetic studies in rats demonstrated the bioavailability of this compound through different routes of administration.
| Administration Route | Bioavailability (%) | Reference |
| Oral | ~8 | |
| Sublingual | 79 |
An in vitro Caco-2 permeability assay showed an efflux ratio of less than 2, indicating that this compound is not a significant substrate for efflux transporters like P-glycoprotein.
Neuroprotection in a Parkinson's Disease Model
In a rat model of Parkinson's disease, this compound demonstrated gender-specific neuroprotective effects. Treatment with this compound in male rats prevented motor, cognitive, and sensorimotor gating deficits and mitigated the loss of dopamine neurons in the substantia nigra. Notably, these protective effects were not observed in female rats.
Anti-inflammatory Effects
The neuroprotective effects of this compound are associated with its anti-inflammatory properties. In the 6-OHDA lesion model, this compound treatment prevented the increase in the pro-inflammatory cytokine TNFα in both the brain and peripheral blood mononuclear cells (PBMCs).
Experimental Protocols
In Vivo Parkinson's Disease Model
-
Animal Model: Male and female Sprague-Dawley rats.
-
Lesion Induction: Bilateral stereotaxic injections of 6-hydroxydopamine (6-OHDA) into the substantia nigra pars compacta (SNpc).
-
Drug Administration: this compound administered subcutaneously.
-
Behavioral Assessments:
-
Motor Function: Spontaneous locomotor activity, cylinder test for forelimb akinesia.
-
Cognitive Function: Novel object recognition test.
-
Sensorimotor Gating: Prepulse inhibition of the acoustic startle response.
-
-
Immunohistochemistry: Tyrosine hydroxylase (TH) staining to quantify dopaminergic neuron survival in the SNpc and striatum.
In Vitro Caco-2 Permeability Assay
-
Cell Line: Caco-2 human colon adenocarcinoma cells.
-
Method: Cells are seeded on Transwell inserts and allowed to differentiate into a polarized monolayer. This compound is added to either the apical or basolateral side, and its transport to the opposite side is measured over time using LC-MS/MS.
-
Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.
Cytokine Measurement
-
Sample Types: Brain tissue homogenates and peripheral blood mononuclear cells (PBMCs).
-
Method: Enzyme-linked immunosorbent assay (ELISA) for the quantification of tumor necrosis factor-alpha (TNFα) and monocyte chemotactic protein-1 (MCP-1).
Experimental Workflow for Preclinical Evaluation:
Caption: A workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a promising, selective ERβ agonist with demonstrated neuroprotective and anti-inflammatory effects in a preclinical model of Parkinson's disease. Its high selectivity for ERβ and favorable pharmacokinetic profile make it an attractive candidate for further development for the treatment of neurodegenerative disorders. The observed gender-specific effects warrant further investigation to understand the underlying mechanisms and potential implications for clinical development. Future studies should focus on elucidating the detailed molecular mechanisms of this compound-mediated neuroprotection and evaluating its efficacy in other models of neurodegeneration and neuroinflammation. The development of a detailed and scalable synthetic process will also be critical for its advancement into clinical trials.
References
AC-186: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-186 is a potent and selective non-steroidal agonist for the Estrogen Receptor β (ERβ). Its selectivity for ERβ over ERα suggests a potential for therapeutic applications with a reduced risk of estrogen-related side effects commonly associated with non-selective estrogen receptor modulation. Preclinical studies have demonstrated its neuroprotective effects in models of Parkinson's disease, and it has been investigated for its potential in Alzheimer's disease and chemotherapy-induced neuropathic pain. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, available pharmacokinetic data, and details of its application in various experimental models.
Core Pharmacological Profile
This compound is distinguished by its high selectivity as an agonist for the Estrogen Receptor β (ERβ). This selectivity is a key feature of its pharmacological profile, offering the potential for targeted therapeutic effects while minimizing off-target effects associated with Estrogen Receptor α (ERα) activation.
Quantitative Efficacy Data
The potency and selectivity of this compound have been quantified through in vitro assays, demonstrating its preferential activation of ERβ.
| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |
| EC50 | 6 nM | 5000 nM | ~833-fold | [1] |
Pharmacokinetic Properties
Pharmacokinetic studies in animal models have provided initial insights into the absorption and bioavailability of this compound.
| Species | Route of Administration | Bioavailability | Reference |
| Rat | Oral | ~8% | [2] |
| Rat | Sublingual | 79% | [2] |
| Dog | Buccal | 44% | [2] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in rats are not consistently reported in the available literature.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of Estrogen Receptor β (ERβ). Upon binding, it is proposed to initiate a signaling cascade that includes the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.
Putative Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, leading to its anti-inflammatory and neuroprotective effects.
Caption: Putative signaling pathway of this compound via ERβ and inhibition of the NF-κB pathway.
Experimental Protocols in Preclinical Models
This compound has been evaluated in several preclinical models of neurodegenerative diseases and neuropathic pain. While specific, detailed protocols for this compound administration and endpoint analysis are not fully available in the public domain, this section outlines the general methodologies employed in these models.
Parkinson's Disease Model
This compound has demonstrated gender-specific neuroprotective effects in a rat model of Parkinson's disease.[1]
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Parkinsonism: Bilateral stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra.
-
This compound Administration: While the precise dosing regimen in all studies is not detailed, one study mentions a subcutaneous dose of 10 mg/kg.
-
Behavioral Assessments:
-
Motor Function: Assessed using tests such as the rotarod test to measure motor coordination and balance.
-
Cognitive Function: Evaluated through tasks like the novel object recognition test.
-
-
Biochemical and Histological Analysis:
-
Dopaminergic Neuron Loss: Quantification of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra via immunohistochemistry.
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines such as TNFα in brain tissue or peripheral blood mononuclear cells (PBMCs).
-
Alzheimer's Disease Model
This compound has been studied in the 3xTg-AD mouse model of Alzheimer's disease, which develops both amyloid-β (Aβ) plaques and neurofibrillary tangles.
-
Animal Model: 3xTg-AD mice, which harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V).
-
This compound Administration: The specific dosing, route, and duration of treatment with this compound in this model are not detailed in the available literature.
-
General Behavioral Assessments for AD Models:
-
Spatial Learning and Memory: Assessed using the Morris water maze or radial arm water maze.
-
Contextual Fear Conditioning: To evaluate fear-associated learning and memory.
-
-
General Pathological and Biochemical Analysis for AD Models:
-
Aβ Plaque Load: Quantification of Aβ plaques in the hippocampus and cortex using immunohistochemistry (e.g., with antibodies like 6E10).
-
Aβ Levels: Measurement of soluble and insoluble Aβ40 and Aβ42 levels using ELISA.
-
Tau Pathology: Assessment of hyperphosphorylated tau using specific antibodies (e.g., AT8).
-
Chemotherapy-Induced Neuropathic Pain Model
The efficacy of ERβ agonists, including compounds structurally related to this compound, has been explored in models of chemotherapy-induced peripheral neuropathy (CIPN).
-
Animal Model: Typically male Sprague-Dawley rats.
-
Induction of Neuropathy: Intraperitoneal injections of a chemotherapeutic agent, commonly paclitaxel (e.g., 2 mg/kg on alternate days for four doses).
-
This compound Administration: The specific treatment protocol for this compound in a paclitaxel-induced neuropathy model is not available in the reviewed literature.
-
General Behavioral Assessments for Neuropathic Pain:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious stimulus.
-
Thermal Hyperalgesia: Assessed using a plantar test (Hargreaves apparatus) to measure the latency to withdraw from a heat source.
-
Cold Allodynia: Evaluated by measuring the response to a drop of acetone applied to the paw.
-
-
General Experimental Workflow for CIPN Studies:
References
An In-depth Technical Guide to AC-186: A Selective Estrogen Receptor-β Agonist
COMPOUND DESIGNATION: AC-186 CHEMICAL NAME: 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol CAS NUMBER: 1421854-16-1
Executive Summary
This compound is a novel, non-steroidal, selective estrogen receptor-β (ERβ) agonist that has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease.[1][2] Its mechanism of action is centered on the selective activation of ERβ, a nuclear hormone receptor subtype that is increasingly recognized for its role in neuroprotection and the modulation of inflammatory responses within the central nervous system.[1][3] By exhibiting high selectivity for ERβ over ERα, this compound is positioned as a potentially safer therapeutic agent for chronic use in both males and females, avoiding the undesirable side effects associated with non-selective estrogen therapies.[1] Preclinical studies have highlighted its ability to mitigate neuronal loss, reduce neuroinflammation, and improve motor and cognitive functions in a gender-specific manner. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, experimental protocols from key studies, and the putative signaling pathways through which it exerts its effects.
Pharmacological Profile
This compound is characterized by its high affinity and functional selectivity for ERβ. This selectivity is a key attribute, as the activation of ERα is associated with many of the hormonal side effects of traditional estrogen-based therapies.
Quantitative Pharmacological Data
| Parameter | Value | Receptor/System | Notes |
| EC50 | 6 nM | Estrogen Receptor β (ERβ) | Functional assay (Receptor Selection and Amplification Technology, R-SAT). |
| EC50 | 5000 nM | Estrogen Receptor α (ERα) | Functional assay (Receptor Selection and Amplification Technology, R-SAT). |
| Selectivity Ratio (ERα/ERβ) | ~833-fold | Calculated from EC50 values. | |
| Oral Bioavailability (Rat) | ~8% | ||
| Sublingual Bioavailability (Rat) | 79% | Correlates with exposures from subcutaneous administration. | |
| Buccal Bioavailability (Dog) | 44% | Considered a more predictive model for human buccal absorption. | |
| Caco-2 Permeability (Apical-Basolateral) | 27.9 x 10⁻⁶ cm/s | Caco-2 cell monolayer | High permeability classification. |
| Caco-2 Permeability (Basolateral-Apical) | 40.4 x 10⁻⁶ cm/s | Caco-2 cell monolayer | |
| Efflux Ratio | 1.45 | Caco-2 cell monolayer | A ratio < 2 suggests it is not a substrate for major efflux proteins. |
Preclinical Efficacy in a Parkinson's Disease Model
This compound has been evaluated in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, a well-established paradigm for studying dopaminergic neurodegeneration.
Neuroprotective and Anti-Inflammatory Effects
In male rats, treatment with this compound demonstrated significant neuroprotective effects. Key findings include the mitigation of dopamine neuron loss in the substantia nigra and the protection of dopaminergic terminals in the striatum. This neuroprotection was associated with a reduction in key inflammatory markers.
| Marker | Effect of this compound Treatment | Tissue/Cell Type | Notes |
| Tumor Necrosis Factor α (TNFα) | Prevented 6-OHDA-induced increase | Brain and Peripheral Blood Mononuclear Cells (PBMCs) | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | No significant effect on elevated levels in PBMCs at day 7 | Peripheral Blood Mononuclear Cells (PBMCs) | Not elevated in brain homogenates at day 14. |
| Interleukin-6 (IL-6) | Not detectable | Brain and PBMCs | Levels were not elevated by 6-OHDA in this model. |
| Interleukin-1β (IL-1β) | Not detectable | Brain and PBMCs | Levels were not elevated by 6-OHDA in this model. |
Interestingly, the neuroprotective effects of this compound were observed in male but not female rats in this specific model, suggesting a gender-differentiated pharmacological profile. Furthermore, the non-selective estrogen receptor agonist 17β-estradiol did not confer the same neuroprotective benefits in male rats, underscoring the potential advantages of a selective ERβ agonist.
Experimental Protocols
The following are generalized methodologies for key experiments conducted to evaluate this compound.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animal Model: Male Sprague-Dawley rats were used for the gender-specific efficacy studies.
-
Lesioning Procedure: Bilateral injections of the neurotoxin 6-hydroxydopamine were administered into the substantia nigra pars compacta (SNpc) to induce the degeneration of dopamine neurons.
-
Treatment: this compound was administered subcutaneously at a dose of 10 mg/kg. Treatment was initiated prior to the 6-OHDA lesioning.
-
Behavioral Assessments: A battery of tests was performed to assess motor, cognitive, and sensorimotor gating deficits. These included spontaneous locomotor activity, rotarod performance for motor coordination, novel object recognition for cognitive function, and prepulse inhibition of acoustic startle for sensorimotor gating.
-
Immunohistochemistry: Post-mortem brain tissue was analyzed to quantify the extent of neuroprotection. This involved staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in both the SNpc and the striatum to assess cell counts, cell size, and the density of dopaminergic fibers.
Inflammatory Marker Analysis
-
Sample Collection: Brain tissue homogenates and peripheral blood mononuclear cells (PBMCs) were collected from sham-operated, 6-OHDA lesioned, and this compound-treated animals.
-
Assay: Enzyme-linked immunosorbent assays (ELISAs) were used to quantify the levels of pro-inflammatory cytokines, including TNFα, MCP-1, IL-6, and IL-1β, in the collected samples.
Signaling Pathways and Mechanism of Action
The neuroprotective and anti-inflammatory effects of this compound are believed to be mediated through the activation of ERβ and the subsequent modulation of intracellular signaling cascades.
Proposed Anti-Inflammatory Signaling Pathway
The activation of ERβ by this compound in glial cells, such as microglia, is proposed to inhibit the transcription factor NF-κB. This, in turn, is thought to suppress the expression of components of the NLRP3 inflammasome, a key protein complex involved in the inflammatory response and the production of pro-inflammatory cytokines like IL-1β.
Preclinical Evaluation Workflow
The preclinical assessment of this compound followed a structured workflow, moving from in vitro characterization to in vivo efficacy studies in an animal model of Parkinson's disease.
Conclusion
This compound is a highly selective ERβ agonist with a promising preclinical profile for the treatment of neurodegenerative disorders such as Parkinson's disease. Its ability to confer neuroprotection and reduce neuroinflammation in a gender-specific manner, coupled with favorable pharmacokinetic properties for non-oral administration, makes it a compelling candidate for further development. The distinct mechanistic profile compared to non-selective estrogens highlights the potential for developing safer, more targeted therapies for diseases of the central nervous system. Further research is warranted to fully elucidate its signaling pathways and to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
AC-186: A Selective Estrogen Receptor β Agonist with Neuroprotective Potential
An In-Depth Technical Guide on the Preclinical Research of AC-186
Introduction
This compound is a nonsteroidal, selective estrogen receptor β (ERβ) agonist that has garnered significant interest for its potential neuroprotective effects in the context of neurodegenerative diseases. Research suggests that by selectively targeting ERβ, this compound may offer the therapeutic benefits of estrogen-related pathways in the central nervous system while avoiding the adverse side effects associated with non-selective estrogen receptor activation, particularly those mediated by estrogen receptor α (ERα). This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, efficacy in various experimental models, and the underlying signaling pathways.
Mechanism of Action
The primary mechanism of action for this compound is its agonist activity at the estrogen receptor β (ERβ). Estrogen signaling plays a crucial role in neuroplasticity and cognition, and its protective effects have been linked to the stabilization of mitochondria against oxidative stress.[1] In neurons, estrogen can prevent the initiation of programmed cell death by regulating members of the B-cell lymphoma 2 (Bcl-2) family and by activating the Nrf2-Keap1 antioxidant defense system.[1]
Recent studies have elucidated that the neuroprotective effects of this compound are significantly mediated through its anti-inflammatory properties, particularly by inhibiting neuroinflammation in microglial cells.[2] This is achieved through the modulation of the NF-κB signaling pathway.
Signaling Pathway of this compound in Microglia
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects in microglia.
Preclinical Efficacy of this compound
The neuroprotective properties of this compound have been evaluated in both in vitro and in vivo models. These studies have demonstrated its ability to mitigate neuronal damage and inflammation.
In Vitro Studies
In vitro experiments using BV-2 microglial cells and HT-22 neurons have been instrumental in elucidating the anti-inflammatory and neuroprotective effects of this compound.[2][3]
-
Cell Culture: BV-2 microglia and HT-22 neurons are cultured in appropriate media. For co-culture experiments, a transwell system is utilized where BV-2 cells are seeded in the upper chamber and HT-22 neurons in the lower chamber.
-
Treatment: BV-2 cells are pre-treated with varying concentrations of this compound (e.g., 0.625-5 µM) for a specified period.
-
Induction of Inflammation: Neuroinflammation is induced by stimulating the BV-2 cells with lipopolysaccharide (LPS).
-
Analysis of Inflammatory Mediators: The levels of pro-inflammatory mediators such as TNFα, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2) in the culture supernatant are quantified using ELISA and Griess assays.
-
Western Blot Analysis: The protein expression levels of iNOS, COX-2, phospho-p65, and phospho-IκBα are determined by Western blotting.
-
Neuronal Viability Assessment: In co-culture experiments, the viability of HT-22 neurons is assessed using MTT and LDH assays.
The following diagram outlines the general workflow of the in vitro experiments.
The following tables summarize the quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia
| Mediator | This compound Concentration (µM) | % Reduction vs. LPS alone |
| TNFα | 5 | Significant (p < 0.05) |
| IL-6 | 5 | Significant (p < 0.05) |
| NO | 1.25 | to 46.5% |
| 2.5 | to 19.3% | |
| 5 | to 9.7% | |
| PGE2 | 5 | Significant (p < 0.01) |
Table 2: Effect of this compound on Pro-inflammatory Protein Expression in LPS-stimulated BV-2 Microglia
| Protein | This compound Concentration (µM) | % Reduction vs. LPS alone |
| iNOS | 0.625 | to 46.5% |
| 1.25 | to 19.3% | |
| 2.5 | to 9.7% | |
| 5 | to 2.4% | |
| COX-2 | 5 | Significant (p < 0.05) |
Table 3: Neuroprotective Effect of this compound in Microglia-Neuron Co-culture
| Assay | Treatment | Outcome |
| LDH Assay | This compound (5 µM) + LPS | Significant reduction in neuronal damage vs. LPS alone (p < 0.01) |
| MTT Assay | This compound (5 µM) + LPS | Significant increase in neuronal viability vs. LPS alone (p < 0.001) |
| TNFα Levels | This compound (5 µM) + LPS | Significant reduction vs. LPS alone (p < 0.0001) |
| IL-6 Levels | This compound (5 µM) + LPS | Significant reduction vs. LPS alone (p < 0.0001) |
In Vivo Studies
The neuroprotective effects of this compound have been investigated in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA).
-
Animal Model: Male and female rats are used. Parkinson's disease is induced by bilateral injection of 6-OHDA into the substantia nigra.
-
Drug Administration: this compound is administered to the rats.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess motor function, cognitive deficits, and sensorimotor gating.
-
Immunohistochemistry: Post-mortem analysis of brain tissue is performed to quantify the loss of dopamine neurons in the substantia nigra, typically by staining for tyrosine hydroxylase.
-
Analysis of Inflammatory Markers: Levels of inflammatory markers such as TNFα and MCP-1 are measured in peripheral blood mononuclear cells (PBMCs) and brain homogenates.
The in vivo studies revealed a gender-specific neuroprotective effect of this compound.
Table 4: Neuroprotective Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Parameter | Animal Group | Outcome with this compound Treatment |
| Motor Deficits | Male Rats | Prevention of deficits |
| Cognitive Deficits | Male Rats | Prevention of deficits |
| Sensorimotor Gating Deficits | Male Rats | Prevention of deficits |
| Dopamine Neuron Loss | Male Rats | Mitigated loss |
| Behavioral Normalization | Female Rats | No evidence of normalization |
| Neuroprotection | Female Rats | No evidence of neuroprotection |
Table 5: Anti-inflammatory Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Inflammatory Marker | Tissue | Effect of 6-OHDA | Effect of this compound Treatment |
| TNFα | Brain | Elevated | Prevented increase |
| TNFα | PBMCs | Elevated | Prevented increase |
| MCP-1 | PBMCs | Elevated | Did not prevent increase |
Conclusion
The preclinical data strongly suggest that this compound is a promising neuroprotective agent with a clear mechanism of action involving the activation of ERβ and subsequent inhibition of the NF-κB-mediated inflammatory cascade in microglia. The compound has demonstrated significant efficacy in reducing neuroinflammation and protecting neurons from inflammatory damage in vitro. In a rat model of Parkinson's disease, this compound showed gender-specific neuroprotection in males, preventing behavioral deficits and mitigating the loss of dopaminergic neurons. These findings support the further development of this compound as a potential therapeutic for neurodegenerative disorders where neuroinflammation is a key pathological feature. Future research should focus on further elucidating the downstream targets of the ERβ-NF-κB pathway and exploring the efficacy of this compound in other models of neurodegeneration.
References
AC-186 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of AC-186, a selective nonsteroidal estrogen receptor β (ERβ) agonist, in a rat model of Parkinson's disease. The data presented herein is collated from published research, offering a centralized resource for understanding the compound's mechanism of action, experimental validation, and potential as a neuroprotective agent.
Core Findings
This compound has demonstrated significant neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. Notably, these effects were observed to be gender-specific, with profound benefits in male rats.[1] The key outcomes of this compound treatment include the prevention of motor, cognitive, and sensorimotor gating deficits, alongside the mitigation of dopamine neuron loss in the substantia nigra.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and related compounds.
Table 1: In Vitro Receptor Selectivity
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) |
| 17β-estradiol | 0.04 | 0.08 |
| AC-131 | >10,000 | 2.5 |
| This compound | >10,000 | 1.8 |
Data from Receptor Selection and Amplification Technology (R-SAT) functional assays.
Table 2: Behavioral and Neuropathological Outcomes in 6-OHDA-Lesioned Male Rats
| Parameter | Vehicle Control (6-OHDA) | This compound Treated (6-OHDA) | Estradiol Treated (6-OHDA) | Sham Control |
| Spontaneous Locomotor Activity (total distance traveled) | Decreased | Normalized | No significant effect | Normal |
| Novel Object Recognition (cognitive function) | Impaired | Normalized | No significant effect | Normal |
| Prepulse Inhibition (sensorimotor gating) | Deficit | Normalized | Partial Improvement | Normal |
| Tyrosine Hydroxylase (TH+) Cell Count in Substantia Nigra | Decreased | Normalized | No significant effect | Normal |
| Tyrosine Hydroxylase (TH+) Immunofluorescence in Striatum (% area) | Decreased | Normalized | No significant effect | Normal |
Table 3: Inflammatory Marker Levels in 6-OHDA-Lesioned Male Rats
| Marker | Tissue | Vehicle Control (6-OHDA) | This compound Treated (6-OHDA) |
| TNFα | Brain | Elevated | Prevented Increase |
| TNFα | PBMCs | Elevated | Prevented Increase |
| MCP-1 | PBMCs | Elevated | No significant effect |
Experimental Protocols
6-OHDA Rat Model of Parkinson's Disease
A well-established neurotoxin model was utilized to replicate the dopaminergic neurodegeneration characteristic of Parkinson's disease.[1]
-
Animal Model: Male and female Sprague-Dawley rats.
-
Lesioning Agent: 6-hydroxydopamine (6-OHDA).
-
Surgical Procedure:
-
Animals were anesthetized.
-
Bilateral stereotaxic injections of 6-OHDA were administered directly into the substantia nigra pars compacta (SNpc).
-
-
Post-Surgical Care: Animals were monitored for recovery and provided with appropriate post-operative care.
-
Treatment Administration: this compound, estradiol, or vehicle was administered subcutaneously.[1]
Behavioral Assessments
-
Spontaneous Locomotor Activity: Assessed to measure motor function. Animals were placed in an open field, and their total distance traveled was recorded.
-
Novel Object Recognition (NOR): A test for cognitive function, particularly recognition memory. The test consists of a familiarization phase with two identical objects and a subsequent test phase where one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
-
Prepulse Inhibition (PPI): Used to evaluate sensorimotor gating. This test measures the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Immunohistochemistry
-
Tissue Preparation: Brains were sectioned and processed for immunohistochemical analysis.
-
Primary Antibody: Anti-tyrosine hydroxylase (TH) antibody to label dopaminergic neurons.
-
Analysis: The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum were quantified to assess the extent of neuroprotection.[1]
Inflammatory Marker Analysis
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) and brain tissue homogenates were collected.
-
Assay: Enzyme-linked immunosorbent assays (ELISAs) were used to measure the levels of tumor necrosis factor-α (TNFα) and monocyte chemoattractant protein-1 (MCP-1).
Signaling Pathways and Mechanism of Action
The neuroprotective effects of this compound are mediated through its selective agonism of estrogen receptor β (ERβ). The downstream signaling cascade is believed to involve the modulation of inflammatory pathways.
References
In-Depth Technical Guide: The Role of AC-186 in Amyloid-Beta Reduction
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational compound AC-186 and its role in the reduction of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. This document synthesizes the available preclinical data, details the experimental methodologies employed in these studies, and visualizes the proposed mechanisms of action.
Core Compound: this compound
This compound is a selective non-steroidal estrogen receptor β (ERβ) agonist. It has been investigated for its neuroprotective properties in various models of neurodegenerative diseases. Notably, research indicates that this compound, particularly in combination with other modulators, can influence the levels of brain Aβ.
Quantitative Data on Amyloid-Beta and Related Enzyme Modulation
Preclinical studies have demonstrated that the combination of this compound with the selective androgen receptor modulator (SARM) ACP-105 leads to a significant reduction in amyloid-beta levels in a transgenic mouse model of Alzheimer's disease. This effect is attributed to the upregulation of key Aβ-degrading enzymes. The following tables summarize the key quantitative findings from this research.
| Treatment Group | Soluble Aβ42 Levels (pg/mg protein) | % Reduction vs. Vehicle |
| Vehicle Control | ~1.8 | - |
| ACP-105 + this compound | ~1.2 | ~33% |
| Data derived from studies in male gonadectomized triple transgenic mice for Alzheimer's disease. |
| Treatment Group | Neprilysin Protein Levels (relative to vehicle) | % Increase vs. Vehicle |
| Vehicle Control | 1.0 | - |
| ACP-105 + this compound | ~1.5 | ~50% |
| Neprilysin levels were quantified by Western blot analysis of brain homogenates. |
| Treatment Group | Insulin-Degrading Enzyme (IDE) Levels (relative to vehicle) | % Increase vs. Vehicle |
| Vehicle Control | 1.0 | - |
| ACP-105 + this compound | ~1.4 | ~40% |
| IDE levels were quantified by Western blot analysis of brain homogenates. |
Experimental Protocols
The following section details the methodologies used in the preclinical studies that form the basis of our understanding of this compound's effect on amyloid-beta.
Animal Model
-
Model: Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD).[1]
-
Genetic Profile: These mice harbor three mutations relevant to familial Alzheimer's disease: APPSwe, PSEN1M146V, and tauP301L.[1] This model develops both amyloid plaques and neurofibrillary tangles in an age-dependent manner.[1]
-
Study Cohort: Male 3xTg-AD mice were used. To mimic the age-related decline in sex hormones, the mice were gonadectomized.
Drug Administration
-
Compounds:
-
This compound (selective ERβ agonist)
-
ACP-105 (selective androgen receptor modulator)
-
-
Administration Route: Subcutaneous injection.
-
Dosage and Duration: Specific dosages of this compound and ACP-105 were administered daily for a period of four months.
Biochemical Assays
-
Amyloid-Beta Quantification:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure: Brain tissue was homogenized in a buffer containing protease inhibitors. The soluble fraction was then analyzed for Aβ42 levels using a commercially available ELISA kit. The results were normalized to the total protein concentration of the sample.
-
-
Neprilysin and Insulin-Degrading Enzyme (IDE) Quantification:
-
Method: Western Blot.
-
Procedure: Brain homogenates were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were probed with primary antibodies specific for neprilysin and IDE, followed by incubation with a secondary antibody. Protein bands were visualized and quantified using densitometry. Levels were normalized to a loading control (e.g., β-actin).
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound in combination with ACP-105 for amyloid-beta reduction and the general experimental workflow.
Caption: Proposed signaling pathway for this compound and ACP-105 in Aβ reduction.
Caption: Experimental workflow for evaluating this compound's effect on Aβ.
References
AC-186: A Selective Estrogen Receptor β Agonist for Alzheimer's Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Recent research has highlighted the neuroprotective potential of targeting estrogen receptors, particularly the estrogen receptor β (ERβ), as a therapeutic strategy for neurodegenerative diseases. AC-186 is a selective, non-steroidal ERβ agonist that has shown promise in preclinical models of neurodegeneration. This technical guide provides an in-depth overview of the research on this compound for Alzheimer's disease, focusing on its mechanism of action, preclinical data, and detailed experimental protocols.
Core Concepts: Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of estrogen receptor β (ERβ). The proposed mechanisms of action in the context of Alzheimer's disease include both anti-inflammatory and direct effects on amyloid-beta pathology.
Anti-Inflammatory Pathway:
Recent studies have elucidated that this compound exhibits potent anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) signaling pathway in microglia, the primary immune cells of the brain.[1][2][3][4]
-
ERβ Activation: this compound binds to and activates ERβ in microglial cells.
-
Inhibition of NF-κB: This activation leads to the inhibition of the NF-κB signaling cascade, a key regulator of inflammation. Specifically, this compound has been shown to decrease the phosphorylation of p65 and IκBα, critical steps in NF-κB activation.[1]
-
Reduced Pro-inflammatory Mediators: By inhibiting NF-κB, this compound significantly reduces the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2). It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Neuroprotection from Microglia-Mediated Damage: Through its anti-inflammatory effects, this compound protects neurons from damage induced by activated microglia.
Fig. 1: Anti-inflammatory signaling pathway of this compound in microglia.
Modulation of Amyloid-Beta Pathology:
In a key preclinical study, this compound, in combination with a selective androgen receptor modulator (SARM), demonstrated a direct impact on Aβ metabolism in a mouse model of Alzheimer's disease.
-
Increased Aβ-Degrading Enzymes: The combination treatment led to an increase in the levels of neprilysin and insulin-degrading enzyme, two key enzymes responsible for the clearance of Aβ peptides in the brain.
-
Reduced Aβ Levels: Consequently, a reduction in the overall levels of Aβ in the brain was observed.
-
Cognitive Improvement: This reduction in Aβ pathology was associated with an improvement in cognitive function in the animal model.
Preclinical Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound.
Table 1: In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated BV-2 Microglia
| Biomarker | Concentration of this compound | Result |
| TNF-α | 0.65–5 μM | Significant reduction (p < 0.05) |
| IL-6 | 0.65–5 μM | Significant reduction (p < 0.05) |
| Nitric Oxide (NO) | 0.65–5 μM | Significant reduction (p < 0.05) |
| Prostaglandin E2 (PGE2) | 0.65–5 μM | Significant reduction (p < 0.05) |
| iNOS Protein Expression | 0.65–5 μM | Significant reduction (p < 0.05) |
| COX-2 Protein Expression | 0.65–5 μM | Significant reduction (p < 0.05) |
| NF-κB Luciferase Activity | 0.65–5 μM | Significant inhibition |
Data extracted from in vitro studies on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Table 2: In Vivo Effects of this compound in a 3xTg-AD Mouse Model (in combination with ACP-105)
| Outcome Measure | Treatment Group | Result |
| Cognitive Function | ||
| Morris Water Maze | This compound + ACP-105 | Improved long-term spatial memory |
| Aβ Pathology | ||
| Neprilysin Levels | This compound + ACP-105 | Increased levels |
| Insulin-Degrading Enzyme Levels | This compound + ACP-105 | Increased levels |
| Brain Aβ Levels | This compound + ACP-105 | Decreased levels |
| Other Behavioral Measures | ||
| Anxiety-like Behavior (Elevated Plus Maze & Open Field) | ACP-105 alone and in combination with this compound | Reduced anxiety-like behavior |
Note: The study primarily focused on the combined effect of this compound and a selective androgen receptor modulator (ACP-105). The specific contribution of this compound alone to all outcomes was not detailed in the available literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on this compound for Alzheimer's disease.
1. In Vitro Anti-Inflammatory Assay in BV-2 Microglia
-
Cell Culture: BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with this compound (at concentrations ranging from 0.65 to 5 μM) for a specified period (e.g., 1 hour) before stimulation with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
TNF-α, IL-6, and PGE2: Levels of these cytokines and prostaglandins in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
NF-κB Luciferase Reporter Assay:
-
BV-2 cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid.
-
After transfection, cells are treated with this compound and/or LPS.
-
Luciferase activity is measured using a dual-luciferase reporter assay system, with the NF-κB luciferase activity normalized to the Renilla luciferase activity.
-
2. In Vivo Study in 3xTg-AD Mouse Model
-
Animal Model: Male triple-transgenic (3xTg-AD) mice are used. This model harbors three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ plaques and neurofibrillary tangles.
-
Experimental Groups:
-
Vehicle control
-
This compound in combination with ACP-105
-
(Other groups as per the specific study design, e.g., ACP-105 alone)
-
-
Drug Administration: The specific dosage and route of administration for this compound and ACP-105 need to be followed as per the original study protocol (details not fully available in the public domain). Treatment is typically administered over a period of several months.
-
Behavioral Testing:
-
Morris Water Maze (MWM): To assess spatial learning and memory. The protocol involves a training phase where mice learn to find a hidden platform in a circular pool of water, followed by a probe trial where the platform is removed to assess memory retention. Key parameters measured include escape latency and time spent in the target quadrant.
-
Elevated Plus Maze (EPM) and Open Field Test (OFT): To evaluate anxiety-like behavior. The EPM consists of two open and two closed arms, and the time spent in the open arms is measured. The OFT involves placing the mouse in an open arena, and parameters such as time spent in the center versus the periphery are recorded.
-
-
Biochemical Analysis:
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and brain tissue is collected. The hippocampus and cortex are often dissected for separate analysis.
-
ELISA for Aβ Levels: Brain homogenates are prepared, and the levels of soluble and insoluble Aβ40 and Aβ42 are quantified using specific ELISA kits.
-
Western Blot for Aβ-Degrading Enzymes: Protein levels of neprilysin and insulin-degrading enzyme in brain lysates are determined by Western blot analysis as described in the in vitro protocol.
-
Fig. 2: Experimental workflow for in vivo studies of this compound in a 3xTg-AD mouse model.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound, a selective ERβ agonist, holds therapeutic potential for Alzheimer's disease. Its ability to mitigate neuroinflammation through the NF-κB pathway and potentially reduce amyloid-beta burden presents a multi-faceted approach to tackling the complex pathology of AD.
Further research is warranted to fully elucidate the standalone effects of this compound in Alzheimer's disease models and to optimize dosing and treatment regimens. The promising preclinical data encourages continued investigation into this compound and other selective ERβ agonists as a novel class of disease-modifying therapies for Alzheimer's disease.
References
- 1. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The ERβ Agonist AC-186: A Technical Guide to its Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-186 is a potent and selective non-steroidal estrogen receptor β (ERβ) agonist that has garnered significant interest for its therapeutic potential, particularly in the realm of neuroprotection and anti-inflammatory applications. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound. Detailed summaries of its biological activities, supported by quantitative data, are presented. Furthermore, this document outlines key experimental protocols for the investigation of this compound's effects in preclinical models and describes the known signaling pathways involved in its action. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on ERβ-targeted therapies.
Introduction to this compound
This compound is a synthetic, non-steroidal compound that exhibits high selectivity for estrogen receptor β (ERβ) over ERα.[1][2] This selectivity is a critical attribute, as it suggests the potential for therapeutic benefits without the associated risks of activating ERα, which is linked to proliferative effects in certain tissues. The primary areas of investigation for this compound have been in neurodegenerative diseases, such as Parkinson's disease, and in conditions with a significant inflammatory component.[1][3]
Quantitative Biological Data
The selectivity and potency of this compound have been quantified in various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Receptor | Value | Cell Line/System | Reference |
| EC50 | ERβ | 6 nM | Not Specified | [1] |
| EC50 | ERα | 5000 nM | Not Specified | |
| Bioavailability (Oral) | - | ~8% | Rat | |
| Bioavailability (Sublingual) | - | 79% | Rat |
Core Functions of this compound
Neuroprotection
A significant body of evidence points to the neuroprotective effects of this compound, particularly in models of Parkinson's disease. In a rat model utilizing bilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, this compound demonstrated the ability to:
-
Prevent motor, cognitive, and sensorimotor gating deficits.
-
Mitigate the loss of dopamine neurons in the substantia nigra.
Interestingly, these neuroprotective effects were observed in male rats but not in females, suggesting a gender-specific mechanism of action.
Anti-inflammatory Activity
The neuroprotective effects of this compound are closely linked to its potent anti-inflammatory properties. In studies using BV-2 microglial cells stimulated with lipopolysaccharide (LPS), this compound was shown to:
-
Significantly reduce the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).
-
Decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
These anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is its agonist activity at the ERβ. This interaction initiates downstream signaling cascades that culminate in its observed biological effects.
Modulation of NF-κB Signaling
The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of the transcription factor NF-κB. Upon activation by inflammatory stimuli like LPS, this compound, through its binding to ERβ, leads to a decrease in the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein IκBα. This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Genomic and Non-Genomic ERβ Signaling
Estrogen receptors, including ERβ, can signal through both genomic and non-genomic pathways.
-
Genomic Signaling: The classical pathway involves the binding of the this compound-ERβ complex to estrogen response elements (EREs) in the DNA, leading to the regulation of gene transcription. This compound has been shown to enhance ERE luciferase activity.
-
Non-Genomic Signaling: Rapid, non-genomic effects of estrogens can be mediated through membrane-associated ERs, leading to the activation of kinase cascades such as the PI3K/Akt and MAPK/ERK pathways. While ERβ is known to engage these pathways, direct evidence for the involvement of these specific cascades in the actions of this compound has not been definitively established and represents an area for further investigation.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the function of this compound.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is used to induce dopaminergic neurodegeneration to mimic Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (225-250 g)
-
6-Hydroxydopamine (6-OHDA) solution (e.g., 3 μg/μl in 0.02% ascorbic acid/saline)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired stereotaxic coordinates for injection into the substantia nigra or medial forebrain bundle.
-
Slowly infuse the 6-OHDA solution using a Hamilton syringe.
-
After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover.
Behavioral Testing in Rats
A battery of tests is used to assess motor and cognitive function.
-
Rotarod Test: Measures motor coordination and balance. Rats are placed on a rotating rod, and the latency to fall is recorded.
-
Cylinder Test: Assesses forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with each forepaw is counted.
-
Prepulse Inhibition (PPI) Test: Measures sensorimotor gating. A weak prestimulus is presented before a startling stimulus, and the inhibition of the startle response is measured.
Tyrosine Hydroxylase (TH) Immunohistochemistry
This technique is used to visualize and quantify dopaminergic neurons.
Materials:
-
Rat brain sections (fixed and sliced)
-
Primary antibody: anti-Tyrosine Hydroxylase
-
Secondary antibody: fluorescently-labeled or enzyme-conjugated
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Mounting medium
Procedure:
-
Permeabilize and block the brain sections to reduce non-specific binding.
-
Incubate with the primary anti-TH antibody.
-
Wash and incubate with the secondary antibody.
-
Mount the sections on slides with mounting medium.
-
Visualize and quantify the TH-positive cells using microscopy and image analysis software.
Estrogen Response Element (ERE) Luciferase Reporter Assay
This assay measures the ability of this compound to activate ERβ-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
ERβ expression vector
-
ERE-luciferase reporter vector
-
Transfection reagent
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter vector.
-
Treat the transfected cells with various concentrations of this compound.
-
After an incubation period, lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence using a luminometer. Increased luminescence indicates activation of ERE-mediated transcription.
ELISA for Pro-inflammatory Cytokines
This method is used to quantify the levels of cytokines like TNFα and MCP-1 in brain tissue.
Materials:
-
Rat brain tissue homogenates
-
ELISA kit specific for rat TNFα or MCP-1
-
Microplate reader
Procedure:
-
Prepare brain tissue homogenates in a suitable lysis buffer containing protease inhibitors.
-
Follow the manufacturer's instructions for the specific ELISA kit, which typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentration based on the standard curve.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in the 6-OHDA rat model.
Conclusion and Future Directions
This compound is a promising ERβ agonist with well-documented neuroprotective and anti-inflammatory properties. Its selectivity for ERβ makes it an attractive candidate for further development, potentially avoiding the side effects associated with non-selective estrogenic compounds. The mechanism of action, primarily through the inhibition of the NF-κB pathway, is a key aspect of its therapeutic potential.
Future research should focus on further elucidating the downstream signaling pathways activated by this compound, particularly the potential involvement of non-genomic pathways such as PI3K/Akt and MAPK/ERK. Additionally, long-term efficacy and safety studies in various preclinical models are warranted to fully establish its therapeutic utility for neurodegenerative and inflammatory diseases. The gender-specific effects of this compound also merit further investigation to understand the underlying mechanisms and to define the target patient populations.
References
- 1. This compound, a selective nonsteroidal estrogen receptor β agonist, shows gender specific neuroprotection in a Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
AC-186: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AC-186, a potent and selective non-steroidal agonist for the Estrogen Receptor β (ERβ), available from Tocris Bioscience. This document consolidates key quantitative data, details on its mechanism of action, and relevant experimental protocols for researchers in neurodegenerative disease, oncology, and related fields.
Core Compound Information
This compound is a valuable research tool for investigating the therapeutic potential of selective ERβ activation. Its selectivity for ERβ over ERα makes it a more targeted agent than non-selective estrogens, potentially offering a better safety profile for therapeutic development.
| Property | Value | Reference |
| Product Name | AC 186 | |
| Supplier | Tocris Bioscience | |
| Chemical Name | 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |
| Molecular Formula | C₁₈H₁₇F₃O | [1] |
| Molecular Weight | 306.32 g/mol | [2] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1421854-16-1 | |
| Storage | Store at Room Temperature |
Quantitative Biological Data
This compound demonstrates high potency and selectivity for ERβ. The following table summarizes its key activity and pharmacokinetic parameters.
| Parameter | Value | Species | Assay/Conditions | Reference |
| EC₅₀ (ERβ) | 6 nM | |||
| EC₅₀ (ERα) | 5000 nM | |||
| Solubility in DMSO | Up to 100 mM (30.63 mg/mL) | |||
| Oral Bioavailability | ~8% | Rat | ||
| Sublingual Bioavailability | ~79% | Rat | Correlates with exposures when administered subcutaneously |
Mechanism of Action: Estrogen Receptor β (ERβ) Signaling
This compound exerts its effects by binding to and activating the Estrogen Receptor β (ERβ), a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. This signaling pathway is implicated in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of neuroprotection, ERβ activation has been linked to the stabilization of mitochondria and protection against oxidative stress.
Caption: Canonical signaling pathway of this compound via Estrogen Receptor β (ERβ).
Key Experimental Applications and Protocols
This compound has been utilized in several key research applications, primarily focusing on its neuroprotective and anti-cancer properties.
Neuroprotection in a Rat Model of Parkinson's Disease
A seminal study by McFarland et al. (2013) demonstrated the neuroprotective effects of this compound in a male rat model of Parkinson's disease. The study showed that this compound prevented motor, cognitive, and sensorimotor gating deficits and mitigated the loss of dopamine neurons.
Experimental Workflow:
Caption: Workflow for assessing neuroprotection of this compound in a Parkinson's disease model.
Detailed Protocol (Based on McFarland et al., 2013):
-
Animal Model: Male Sprague-Dawley rats are subjected to bilateral stereotaxic injections of 6-hydroxydopamine (6-OHDA) into the substantia nigra to induce parkinsonian neurodegeneration.
-
Drug Administration: this compound is administered to the treatment group, typically via subcutaneous injection. A vehicle control group receives the injection vehicle.
-
Behavioral Analysis: A battery of behavioral tests is conducted to assess motor function (e.g., rotarod test), cognitive function (e.g., novel object recognition), and sensorimotor gating (e.g., prepulse inhibition).
-
Immunohistochemistry: Following behavioral testing, brain tissue is collected and processed for immunohistochemical analysis. Staining for tyrosine hydroxylase (TH) is used to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.
-
Inflammatory Marker Analysis: Levels of inflammatory markers such as TNFα and MCP-1 can be measured in peripheral blood mononuclear cells (PBMCs) and brain tissue homogenates using ELISA to assess the anti-inflammatory effects of this compound.
Reduction of Amyloid-β Levels in a Rat Model of Alzheimer's Disease
Tocris Bioscience product information indicates that this compound, in combination with ACP-105, decreases amyloid-β (Aβ) levels in a rat model of Alzheimer's disease. While the specific protocol for this combination therapy is not detailed in the readily available literature, a general approach can be outlined based on common practices in the field.
Experimental Workflow:
Caption: General workflow for assessing the effect of this compound on Aβ levels.
General Protocol Outline:
-
Animal Model: An established rat model of Alzheimer's disease is used. This could involve transgenic rats expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations, or intracerebroventricular infusion of Aβ oligomers.
-
Drug Administration: Animals are treated with a combination of this compound and ACP-105 over a specified period.
-
Biochemical Analysis: After the treatment period, brain tissue (e.g., hippocampus and cortex) is collected. Brain homogenates are prepared for the quantification of soluble and insoluble Aβ₄₀ and Aβ₄₂ levels using enzyme-linked immunosorbent assays (ELISAs).
-
Histological Analysis: Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaque deposition.
Activity in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer
A study by Hanna S. et al. (2022) investigated the activity of ERβ agonists in therapy-resistant ER-positive breast cancer cell lines. This research highlights the potential of this compound in oncology.
Experimental Workflow:
Caption: Workflow for evaluating the in vitro anti-cancer activity of this compound.
Detailed Protocol (General Outline):
-
Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) and their therapy-resistant derivatives are cultured in appropriate media.
-
Cell Viability Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Apoptosis Assay: To determine if this compound induces apoptosis, treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.
-
Cell Cycle Analysis: The effect of this compound on the cell cycle distribution is determined by staining treated cells with a DNA-intercalating dye (e.g., PI) followed by flow cytometry analysis.
-
Cell Migration Assay: The impact of this compound on cell migration can be evaluated using a Transwell migration assay. Cells are seeded in the upper chamber of a Transwell insert, and the number of cells that migrate to the lower chamber in response to a chemoattractant is quantified.
This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. For specific experimental details, it is highly recommended to consult the full-text versions of the cited literature.
References
AC-186: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of AC-186, a potent and selective non-steroidal estrogen receptor beta (ERβ) agonist. This guide details its chemical properties, pharmacological profile, mechanism of action, and key experimental data, presenting a valuable resource for those investigating its therapeutic potential.
Chemical Structure and Properties
This compound, with the chemical name 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, is a synthetic small-molecule inhibitor.[1] Its core structure consists of a difluorocyclohexyl group linked to a phenol and a fluorophenyl moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | [1] |
| Molecular Formula | C18H17F3O | [1] |
| Molecular Weight | 306.32 g/mol | [1] |
| CAS Number | 1421854-16-1 | [1] |
| SMILES | FC1(F)CCC(C2=C(F)C=CC=C2)(C3=CC=C(O)C=C3)CC1 | |
| Solubility | In DMSO: ≥ 2.5 mg/mL (8.16 mM) |
Pharmacological Profile
This compound is a potent and highly selective agonist for the estrogen receptor beta (ERβ), exhibiting significantly lower affinity for the estrogen receptor alpha (ERα). This selectivity is a key characteristic, potentially offering a safer therapeutic window by avoiding the side effects associated with ERα activation.
Table 2: Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/System | Reference |
| ERβ EC50 | 6 nM | In vitro | |
| ERα EC50 | 5000 nM | In vitro | |
| Oral Bioavailability | ~8% | Rat | |
| Sublingual Bioavailability | 79% | Rat | |
| Caco-2 Permeability (A-B) | 27.9 x 10⁻⁶ cm/s | In vitro | |
| Caco-2 Permeability (B-A) | 40.4 x 10⁻⁶ cm/s | In vitro | |
| Efflux Ratio | 1.45 | In vitro |
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective and anti-inflammatory effects primarily through the activation of ERβ. Upon binding, it triggers a signaling cascade that leads to the inhibition of the pro-inflammatory transcription factor NF-κB. This has been shown to occur through the reduction of phosphorylation and acetylation of key components of the NF-κB pathway, ultimately blocking its DNA binding and transcriptional activity.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in microglia.
Cell Line: BV-2 microglia.
Methodology:
-
BV-2 microglia are treated with varying concentrations of this compound (e.g., 0.65–5 μM).
-
Following treatment with this compound, the cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.
-
The levels of pro-inflammatory mediators such as TNFα, IL-6, nitric oxide (NO), and PGE2 in the cell culture supernatant are quantified using appropriate assays (e.g., ELISA for cytokines, Griess assay for NO).
-
The expression of inflammatory enzymes like iNOS and COX-2 is determined by methods such as Western blotting or qPCR.
In Vivo Neuroprotection Study in a Parkinson's Disease Model
Objective: To evaluate the neuroprotective effects of this compound in a rat model of Parkinson's disease.
Animal Model: Male Sprague-Dawley rats with bilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra.
Methodology:
-
Parkinson's disease is induced in rats via stereotaxic injection of 6-OHDA into the substantia nigra.
-
This compound is administered to the rats (e.g., 10 mg/kg, subcutaneously, once).
-
Behavioral assessments are conducted to evaluate motor function (e.g., rotarod test), cognitive function, and sensorimotor gating.
-
Post-mortem analysis of brain tissue is performed to assess the extent of dopamine neuron loss in the substantia nigra and striatum, typically through tyrosine hydroxylase (TH) immunohistochemistry.
Summary of Preclinical Findings
Preclinical studies have demonstrated that this compound exhibits significant neuroprotective effects in male rat models of Parkinson's disease. Treatment with this compound has been shown to prevent motor, cognitive, and sensorimotor gating deficits, as well as mitigate the loss of dopamine neurons. Interestingly, these neuroprotective effects were not observed in female rats, suggesting a gender-specific mechanism of action. In models of Alzheimer's disease, this compound, in combination with other compounds, has been shown to decrease Aβ levels. The anti-inflammatory properties of this compound, mediated by the inhibition of the NF-κB pathway in microglia, are believed to be a key contributor to its neuroprotective actions.
This technical guide provides a summary of the current knowledge on this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
Preclinical Profile of AC-186: A Selective Estrogen Receptor β Agonist for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC-186 is a selective nonsteroidal estrogen receptor β (ERβ) agonist that has demonstrated significant neuroprotective and anti-inflammatory properties in preclinical studies. Investigated primarily in the context of neurodegenerative diseases, particularly Parkinson's disease, this compound has shown promise in mitigating neuronal damage and suppressing inflammatory responses. This document provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological effects, mechanism of action, and detailed experimental protocols. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Pharmacological Data
The preclinical development of this compound has focused on its potential as a neuroprotective agent. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity of this compound in BV-2 Microglia
| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Citation |
| TNFα Reduction | BV-2 | LPS (100 ng/mL) | 0.65–5 μM | Significant reduction | [1][2] |
| IL-6 Reduction | BV-2 | LPS (100 ng/mL) | 0.65–5 μM | Significant reduction | [1][2] |
| Nitric Oxide (NO) Reduction | BV-2 | LPS (100 ng/mL) | 0.65–5 μM | Significant reduction | [1] |
| Prostaglandin E2 (PGE2) Reduction | BV-2 | LPS (100 ng/mL) | 0.65–5 μM | Significant reduction | |
| iNOS Protein Expression | BV-2 | LPS (100 ng/mL) | 0.65–5 μM | Significant reduction | |
| COX-2 Protein Expression | BV-2 | LPS (100 ng/mL) | 0.65–5 μM | Significant reduction | |
| Phospho-p65 NF-κB Reduction | BV-2 | LPS (100 ng/mL) | 0.625–5 µM | Significant reduction | |
| Phospho-IκBα Reduction | BV-2 | LPS (100 ng/mL) | 0.625–5 µM | Significant reduction |
Table 2: In Vitro Neuroprotective Effects of this compound
| Parameter | Experimental System | Insult | This compound Concentration | Effect | Citation |
| Neuronal Viability | BV-2 microglia-HT-22 neuron co-culture | LPS (1 µg/mL) | 5 µM | Inhibition of activated microglia-mediated neuronal damage | |
| TNFα Reduction in Co-culture | BV-2 microglia-HT-22 neuron co-culture | LPS (1 µg/mL) | 5 µM | Significant reduction in TNFα levels | |
| IL-6 Reduction in Co-culture | BV-2 microglia-HT-22 neuron co-culture | LPS (1 µg/mL) | 5 µM | Significant reduction in IL-6 levels |
Table 3: In Vivo Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease
| Parameter | Animal Model | Effect of this compound | Gender Specificity | Citation |
| Motor Deficits | 6-hydroxydopamine (6-OHDA) lesioned rats | Prevention of motor deficits | Effective in males, not females | |
| Cognitive Deficits | 6-hydroxydopamine (6-OHDA) lesioned rats | Prevention of cognitive deficits | Effective in males, not females | |
| Sensorimotor Gating Deficits | 6-hydroxydopamine (6-OHDA) lesioned rats | Prevention of sensorimotor gating deficits | Effective in males, not females | |
| Dopamine Neuron Loss | 6-hydroxydopamine (6-OHDA) lesioned rats | Mitigation of dopamine neuron loss in the substantia nigra | Effective in males, not females | |
| Tyrosine Hydroxylase (TH+) Immunofluorescence | 6-hydroxydopamine (6-OHDA) lesioned rats | Increased percentage of TH+ image and mean pixel intensity in the striatum | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Anti-Inflammatory Assay in BV-2 Microglia
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from Salmonella enterica
-
Reagents for ELISA (for TNFα and IL-6), Griess assay (for NO), and Western blotting (for iNOS, COX-2, phospho-p65, phospho-IκBα).
Protocol:
-
Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of this compound (0.65–5 μM) for a specified period. The final concentration of DMSO in the culture medium should be ≤ 0.2%.
-
Stimulation: Following pre-treatment with this compound, the cells are stimulated with LPS (100 ng/mL) for a designated time to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Cytokines (TNFα, IL-6): The levels of TNFα and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are determined using a specific immunoassay kit.
-
-
Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies against iNOS, COX-2, phospho-p65 NF-κB, and phospho-IκBα, followed by incubation with appropriate secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.
-
In Vitro Neuroprotection Assay using Microglia-Neuron Co-culture
Objective: To evaluate the neuroprotective effect of this compound against microglia-mediated neuronal damage.
Materials:
-
BV-2 murine microglial cells
-
HT-22 murine hippocampal neuronal cells
-
Transwell inserts
-
LPS
-
This compound
-
Lactate dehydrogenase (LDH) assay kit
-
MTT assay kit
-
ELISA kits for TNFα and IL-6
Protocol:
-
Co-culture Setup: HT-22 neurons are seeded in the lower chamber of a culture plate. BV-2 microglia are seeded on Transwell inserts, which are then placed into the wells containing the HT-22 neurons, establishing a co-culture system where the two cell types share the same medium but are not in direct contact.
-
Treatment and Stimulation: The co-cultures are treated with this compound (5 μM) prior to stimulation with LPS (1 μg/mL) for 48 hours.
-
Assessment of Neuronal Viability:
-
LDH Assay: Neuronal cell death is quantified by measuring the release of LDH into the culture medium using a commercially available kit.
-
MTT Assay: The viability of the HT-22 neurons is assessed using the MTT assay, which measures mitochondrial metabolic activity.
-
-
Measurement of Inflammatory Cytokines: The concentrations of TNFα and IL-6 in the co-culture supernatant are measured by ELISA.
In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound in a well-established rodent model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution
-
Stereotaxic apparatus
-
Anesthetics
-
This compound formulation for administration
-
Behavioral testing equipment (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Lesioning: A solution of 6-OHDA in ice-cold ascorbic acid-saline is prepared. Unilateral or bilateral injections of 6-OHDA are made into the substantia nigra or the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
This compound Administration: Animals are treated with this compound or vehicle according to the study design. The route and frequency of administration should be clearly defined.
-
Behavioral Assessments: A battery of behavioral tests is conducted to assess motor function, cognitive function, and sensorimotor gating. These may include the rotarod test, cylinder test, and acoustic startle response.
-
Immunohistochemistry: After the completion of behavioral testing, animals are euthanized, and their brains are processed for immunohistochemical analysis. Brain sections are stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and striatum.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflows.
Signaling Pathway of this compound in Microglia
Caption: Proposed anti-inflammatory signaling pathway of this compound in microglia.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing the in vitro anti-inflammatory effects of this compound.
Logical Relationship of this compound's Neuroprotective Effect
Caption: Logical flow of this compound's mechanism leading to neuroprotection.
Conclusion
The preclinical data for this compound strongly support its development as a potential therapeutic agent for neurodegenerative disorders. Its selective activation of ERβ, coupled with its potent anti-inflammatory and neuroprotective effects, presents a promising profile. The gender-specific effects observed in the in vivo Parkinson's disease model warrant further investigation to fully elucidate the underlying mechanisms. This technical guide provides a foundational understanding of the preclinical studies of this compound, offering valuable insights for researchers and drug development professionals interested in this novel compound. Further studies are needed to translate these promising preclinical findings into clinical applications.
References
AC-186: A Review of Preclinical Data on a Selective Estrogen Receptor β Agagonist
Disclaimer: This document summarizes publicly available preclinical data for the research compound AC-186. A comprehensive safety and toxicity profile, including detailed study reports on genotoxicity, carcinogenicity, and reproductive toxicity, is not available in the public domain. The information herein is intended for researchers, scientists, and drug development professionals and should not be interpreted as a complete assessment of the compound's safety.
Introduction
This compound is a synthetic, nonsteroidal, potent, and selective agonist for the estrogen receptor β (ERβ).[1][2][3] It has been investigated for its potential neuroprotective effects, particularly in models of Parkinson's disease.[4] The rationale for developing selective ERβ agonists lies in the desire to harness the therapeutic benefits of estrogen signaling while avoiding the adverse effects associated with the activation of estrogen receptor α (ERα), such as feminizing effects and an increased risk of certain cancers.[4] this compound's selectivity for ERβ over ERα suggests a potentially safer profile for chronic therapeutic use in both men and women.
Pharmacodynamics and Mechanism of Action
This compound exerts its biological effects by selectively binding to and activating ERβ. The compound exhibits a significant preference for ERβ, with EC50 values of 6 nM for ERβ and 5000 nM for ERα, respectively. Estrogen receptors are nuclear hormone receptors that function as ligand-activated transcription factors. Upon activation by an agonist like this compound, ERβ can modulate the expression of target genes involved in various cellular processes, including neuroprotection and inflammation.
In a preclinical model of Parkinson's disease, the neuroprotective effects of this compound have been linked to its ability to mitigate the loss of dopamine neurons. Furthermore, treatment with this compound was shown to prevent the increase in tumor necrosis factor-alpha (TNFα), a pro-inflammatory cytokine, in both the brain and peripheral blood mononuclear cells of a rat model of Parkinson's disease.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Pharmacokinetics
Limited pharmacokinetic (PK) data for this compound in rats is publicly available. The compound's absorption, distribution, metabolism, and excretion (ADME) properties have been assessed in early-stage studies.
| Parameter | Species | Finding | Reference |
| Oral Bioavailability | Rat | Approximately 8% | |
| Sublingual Bioavailability | Rat | Approximately 79% | |
| Membrane Efflux | In vitro | Efflux ratio < 2, suggesting it is not a substrate for major efflux proteins. | |
| Human Liver Microsome Stability | In vitro | Stable |
These initial findings suggest that while oral absorption is low, sublingual or buccal administration could be a viable route, potentially offering high bioavailability and central nervous system penetration.
Safety and Toxicity Profile
A comprehensive safety and toxicity profile for this compound is not publicly available. The primary research publication mentions that this compound was selected for further development based on "ADMET and initial in vivo data" and refers to a "beneficial safety profile". However, specific details regarding the types of toxicity studies conducted (e.g., acute, sub-chronic, chronic toxicity), dose ranges tested, observed adverse effects, and target organs of toxicity are not described. There is no publicly available information on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of this compound.
Key Preclinical Efficacy Study: A Methodological Overview
The main published study on this compound evaluated its neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.
Experimental Protocol
A detailed experimental protocol for this study is not fully provided in the publication. However, a general workflow can be inferred.
Below is a diagram representing a hypothetical workflow for the key in vivo experiment described.
Key Findings
-
Gender-Specific Neuroprotection: this compound demonstrated neuroprotective effects in male rats but not in female rats in this model.
-
Behavioral Improvements: In male rats, this compound prevented motor, cognitive, and sensorimotor gating deficits induced by 6-OHDA.
-
Preservation of Dopamine Neurons: The compound mitigated the loss of dopamine neurons in the substantia nigra of male rats.
-
Anti-Inflammatory Effects: this compound prevented the increase in TNFα levels in the brain and peripheral blood mononuclear cells.
-
Superiority to Estradiol: In male rats, 17β-estradiol, which is a non-selective estrogen receptor agonist, did not show the same neuroprotective benefits as this compound.
Conclusion
This compound is a selective ERβ agonist with demonstrated neuroprotective and anti-inflammatory effects in a preclinical model of Parkinson's disease, particularly in males. Its selectivity for ERβ over ERα suggests a potential for a favorable safety profile by avoiding ERα-mediated side effects. Preliminary pharmacokinetic data indicate good stability and high bioavailability via sublingual administration.
However, the lack of publicly available, detailed safety and toxicity data is a significant gap in the current understanding of this compound. Standard preclinical safety assessments, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, are crucial for a comprehensive evaluation of its therapeutic potential. Further research and disclosure of these data are necessary to fully characterize the safety and toxicity profile of this compound.
References
- 1. AC 186 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 2. AC 186 | 1421854-16-1 | WGC85416 | Biosynth [biosynth.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
AC-186: A Comprehensive Technical Review of a Selective ERβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-186 is a potent and selective non-steroidal estrogen receptor β (ERβ) agonist that has garnered significant interest for its potential therapeutic applications in a range of neurological and inflammatory conditions.[1][2][3] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its effects. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental and signaling pathways are visualized using Graphviz diagrams.
Core Compound Characteristics
This compound, with the chemical name 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, demonstrates high selectivity for ERβ over ERα.[2] This selectivity is a critical attribute, as the activation of ERα is associated with various side effects, including feminizing effects and an increased risk of certain cancers, which has limited the therapeutic use of non-selective estrogens.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Parameter | Value | Receptor | Assay | Reference |
| EC50 | 6 nM | ERβ | Functional Assay (R-SAT) | |
| EC50 | 5000 nM | ERα | Functional Assay (R-SAT) |
Table 1: In Vitro Receptor Activity of this compound. This table clearly demonstrates the high selectivity of this compound for ERβ.
| Bioavailability | Route of Administration | Animal Model | Value | Reference |
| Oral | Oral gavage | Rat | ~8% | |
| Sublingual | Sublingual | Rat | 79% | |
| Buccal | Buccal administration | Beagle Dog | 44% |
Table 2: Pharmacokinetic Profile of this compound. The data highlights the enhanced bioavailability of this compound through sublingual and buccal routes compared to oral administration.
| Behavioral Test | Treatment Group | Outcome | p-value | Reference |
| Novel Object Recognition | 6-OHDA + this compound | Normalized preference for novel object | < 0.05 | |
| Prepulse Inhibition | 6-OHDA + this compound | Prevention of deficits | < 0.05 | |
| Spontaneous Locomotor Activity | 6-OHDA + this compound | Prevention of impairments | < 0.05 | |
| Rotorod Performance | 6-OHDA + this compound | Prevention of impairments | < 0.05 |
Table 3: Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease. this compound demonstrated significant neuroprotective effects by preventing motor and cognitive deficits.
| Brain Region | Measurement | Treatment Group | Outcome | p-value | Reference |
| Substantia Nigra (SNpc) | TH+ Cell Count | 6-OHDA + this compound | Ameliorated reduction in cell number | < 0.05 | |
| Striatum (STR) | % TH+ Area | 6-OHDA + this compound | Increased compared to lesioned controls | < 0.05 | |
| Striatum (STR) | Mean Pixel Intensity of TH+ | 6-OHDA + this compound | Increased compared to lesioned controls | < 0.05 |
Table 4: Neuroprotective Effects of this compound on Dopaminergic Neurons. Treatment with this compound mitigated the loss of tyrosine hydroxylase positive (TH+) neurons, indicating protection of dopamine neurons.
| Sample Type | Analyte | Treatment Group | Outcome | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) & Brain Homogenates | TNFα | 6-OHDA + this compound | Prevented the increase in TNFα levels | |
| Peripheral Blood Mononuclear Cells (PBMCs) | MCP-1 | 6-OHDA + this compound | No significant effect mentioned |
Table 5: Anti-inflammatory Effects of this compound. this compound demonstrated anti-inflammatory properties by reducing levels of the pro-inflammatory cytokine TNFα.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This model is used to induce the degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.
-
Animals: Male Sprague-Dawley rats (225-250 g) are used.
-
Anesthesia: Rats are anesthetized, typically with isoflurane.
-
Stereotaxic Surgery:
-
The rat is placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the target brain region.
-
Bilateral injections of 6-OHDA are made into the substantia nigra pars compacta (SNpc). The coordinates relative to bregma are crucial for accurate targeting.
-
6-OHDA is dissolved in saline containing ascorbic acid to prevent oxidation and is injected at a slow, controlled rate.
-
-
Post-operative Care: Animals are monitored for recovery, and appropriate analgesics are administered.
6-OHDA Lesion Model Workflow
Behavioral Testing
This test assesses cognitive function, specifically recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The rat is allowed to explore the empty arena to acclimate.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated based on the time spent exploring the novel versus the familiar object.
PPI is a measure of sensorimotor gating, which is often impaired in neurological disorders.
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the startle response.
-
Procedure:
-
Acclimation: The rat is placed in the chamber with background white noise.
-
Test Trials: A series of trials are presented, including:
-
A loud acoustic stimulus (pulse) alone to elicit a startle response.
-
A weaker acoustic stimulus (prepulse) preceding the pulse.
-
No stimulus (to measure baseline activity).
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This technique is used to visualize and quantify dopaminergic neurons.
-
Tissue Preparation:
-
Rats are euthanized, and their brains are perfused and fixed (e.g., with 4% paraformaldehyde).
-
The brains are sectioned using a cryostat or vibratome.
-
-
Staining Procedure:
-
Blocking: Sections are incubated in a blocking solution (e.g., containing donkey serum and Triton-X) to prevent non-specific antibody binding.
-
Primary Antibody: Sections are incubated with a primary antibody against TH.
-
Secondary Antibody: A fluorescently-labeled secondary antibody that binds to the primary antibody is applied.
-
-
Imaging and Quantification:
-
Sections are imaged using a fluorescence microscope.
-
The number of TH-positive cells and the intensity of the fluorescent signal are quantified using image analysis software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNFα and MCP-1
ELISA is used to measure the concentration of specific proteins, such as cytokines, in biological samples.
-
Sample Preparation:
-
Brain Homogenates: Brain tissue is dissected and homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged to collect the supernatant.
-
PBMCs: Peripheral blood mononuclear cells are isolated from blood samples.
-
-
ELISA Procedure (Sandwich ELISA):
-
A microplate is coated with a capture antibody specific for the target protein (e.g., TNFα).
-
Samples and standards are added to the wells.
-
A biotinylated detection antibody, also specific for the target protein, is added.
-
An enzyme-conjugated streptavidin (e.g., HRP) is added, which binds to the biotinylated detection antibody.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to a standard curve.
ELISA Workflow
Signaling Pathways
This compound exerts its effects by selectively activating ERβ. The downstream signaling pathways are complex and can involve both genomic and non-genomic actions.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of this compound to ERβ in the cytoplasm or nucleus. This complex then dimerizes and binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.
Non-Genomic Signaling and Crosstalk with Inflammatory Pathways
ERβ activation can also initiate rapid, non-genomic signaling cascades. Notably, ERβ has been shown to interact with and modulate key inflammatory pathways, such as the NF-κB and MAPK pathways.
-
NF-κB Pathway: ERβ activation can suppress NF-κB signaling. This may occur through the repression of IKKβ transcription, which is a key kinase in the activation of the NF-κB pathway. The inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines like TNFα.
-
MAPK/ERK Pathway: Activation of ERβ can lead to the phosphorylation and activation of the MAPK/ERK signaling cascade in neurons. This pathway is crucial for synaptic plasticity and neuronal survival.
This compound Signaling Pathways
Conclusion
This compound is a highly selective ERβ agonist with demonstrated neuroprotective and anti-inflammatory effects in preclinical models. Its favorable pharmacokinetic profile, particularly via sublingual and buccal administration, makes it a promising candidate for further development. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug discovery. Future research should continue to explore the full therapeutic potential of this compound and further elucidate the intricate molecular mechanisms underlying its beneficial effects.
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERβ regulation of NF-κB activation in prostate cancer is mediated by HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen Receptor β Activity Modulates Synaptic Signaling and Structure | Journal of Neuroscience [jneurosci.org]
- 4. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AC-186 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-186 is a potent and selective nonsteroidal agonist for Estrogen Receptor β (ERβ), a ligand-activated transcription factor with implications in a variety of physiological and pathological processes.[1][2][3] Due to its selectivity for ERβ over ERα, this compound is a valuable tool for investigating the specific roles of ERβ signaling and a potential therapeutic agent with a reduced risk of side effects associated with non-selective estrogen receptor modulation. These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity, functional activity, and anti-inflammatory potential of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a clear comparison of its activity at the estrogen receptors.
| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |
| EC50 | 6 nM | 5000 nM | ~833-fold | [2][3] |
EC50 (Half-maximal effective concentration): The concentration of this compound that elicits a half-maximal response in a functional assay.
Experimental Protocols
ERβ Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to ERβ, thereby allowing for the determination of its binding affinity (Ki).
Principle: This is a radioligand binding assay that measures the displacement of a high-affinity radiolabeled estrogen, [³H]-17β-estradiol, from the ERβ protein by the unlabeled test compound, this compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
Materials:
-
Human recombinant ERβ protein
-
[³H]-17β-estradiol
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute [³H]-17β-estradiol in assay buffer to a final concentration of approximately 0.5 nM.
-
Dilute the ERβ protein in assay buffer to a concentration that results in approximately 10-15% of the total radioligand being bound in the absence of a competitor.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or excess unlabeled 17β-estradiol (for non-specific binding).
-
25 µL of the appropriate this compound dilution.
-
25 µL of diluted [³H]-17β-estradiol.
-
25 µL of diluted ERβ protein.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the contents of the assay plate to a 96-well filter plate.
-
Wash the filter plate rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ERβ Reporter Gene Assay
This cell-based functional assay measures the ability of this compound to activate the transcriptional activity of ERβ.
Principle: Cells are transiently or stably transfected with two plasmids: one expressing the human ERβ protein and another containing a luciferase reporter gene under the control of an estrogen response element (ERE). Upon binding of an agonist like this compound to ERβ, the receptor-ligand complex binds to the ERE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of ERβ.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vector for human ERβ
-
Reporter plasmid containing an ERE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Remove the medium containing the compound.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Plot the luciferase activity (Relative Light Units, RLU) against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal luciferase response, using non-linear regression analysis.
-
TNFα Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the amount of Tumor Necrosis Factor-alpha (TNFα), a pro-inflammatory cytokine, in cell culture supernatants to assess the anti-inflammatory effects of this compound.
Principle: This is a sandwich ELISA. A capture antibody specific for TNFα is coated onto the wells of a 96-well plate. Cell culture supernatants containing TNFα are added, and the TNFα binds to the capture antibody. A biotinylated detection antibody, also specific for TNFα, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of TNFα present in the sample.
Materials:
-
TNFα ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffer)
-
Cell culture supernatants from cells treated with this compound and an inflammatory stimulus (e.g., lipopolysaccharide, LPS)
-
Recombinant TNFα standard
-
96-well ELISA plate
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the TNFα capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add serial dilutions of the recombinant TNFα standard and the cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated TNFα detection antibody to each well and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate.
-
Add the substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.
-
-
Reaction Stoppage and Measurement:
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the TNFα standards against their known concentrations.
-
Determine the concentration of TNFα in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Compare the TNFα levels in supernatants from cells treated with this compound to those from untreated or vehicle-treated cells to evaluate its anti-inflammatory effect.
-
Visualizations
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. A homogeneous in vitro functional assay for estrogen receptors: coactivator recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-186 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-186 is a potent and selective non-steroidal agonist for the Estrogen Receptor β (ERβ). Its high selectivity for ERβ over ERα makes it a valuable tool for investigating the specific roles of ERβ signaling in various cellular processes.[1] Preclinical studies have demonstrated its neuroprotective effects, suggesting its potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on its anti-inflammatory properties and neuroprotective mechanisms.
Mechanism of Action
This compound exerts its biological effects by binding to and activating Estrogen Receptor β. This activation leads to the modulation of downstream signaling pathways, a key one being the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[3][4] By activating ERβ, this compound can suppress the production of various pro-inflammatory mediators, thereby conferring its anti-inflammatory and neuroprotective effects.
This compound/ERβ Signaling Pathway
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound.
| Parameter | Receptor | Value | Reference |
| EC50 | ERβ | 6 nM | |
| ERα | 5000 nM | ||
| Table 1: Receptor Binding Affinity of this compound. |
| Cell Line | Treatment Conditions | Outcome | Reference |
| BV-2 microglia | 0.625, 1.25, 2.5, and 5 µM this compound for 30 min, then 100 ng/mL LPS for 24h | No reduction in cell viability observed | |
| Table 2: Cytotoxicity of this compound. |
| Marker | This compound Concentration (µM) | % Reduction (compared to LPS alone) | Reference |
| iNOS Protein Expression | 0.625 | 53.5% | |
| 1.25 | 80.7% | ||
| 2.5 | 90.3% | ||
| 5.0 | 97.6% | ||
| Nitric Oxide (NO) Production | 0.625 | ~26% | |
| 1.25 | ~35% | ||
| 2.5 | ~43% | ||
| 5.0 | ~60% | ||
| Phospho-p65 Levels | 0.625 | Significant reduction | |
| 1.25 | Significant reduction | ||
| 2.5 | Significant reduction | ||
| 5.0 | Significant reduction | ||
| Table 3: Anti-inflammatory Effects of this compound on LPS-Stimulated BV-2 Microglia. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 306.32)
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.06 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.2%) to avoid solvent-induced cytotoxicity.
Protocol 1: In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells
This protocol is designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well cell culture plates
-
Reagents for downstream analysis (e.g., Griess reagent for NO, ELISA kits for cytokines, reagents for Western blotting)
Experimental Workflow:
Caption: Workflow for in vitro anti-inflammatory assay.
Procedure:
-
Cell Seeding: Seed BV-2 cells into 96-well plates (for viability and NO assays) or 6-well plates (for protein analysis) at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.625, 1.25, 2.5, and 5 µM) or vehicle control (DMSO). Incubate the cells for 30 minutes.
-
LPS Stimulation: After the pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
For analysis of secreted factors (cytokines, NO), carefully collect the cell culture supernatants.
-
For protein analysis, wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer.
-
-
Downstream Analysis:
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite in the supernatants using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Western Blotting: Analyze the expression levels of iNOS, phosphorylated p65, and total p65 in the cell lysates to assess the effect of this compound on the NF-κB signaling pathway.
-
Protocol 2: Neuroprotection Assay using a Co-culture Model
This protocol assesses the ability of this compound to protect neurons from microglia-mediated inflammatory damage.
Materials:
-
BV-2 microglial cells and HT-22 neuronal cells
-
Complete growth medium for each cell line
-
Transwell inserts (e.g., 0.4 µm pore size) for co-culture
-
This compound stock solution
-
LPS
-
Reagents for assessing neuronal viability (e.g., MTT assay, LDH assay, or immunofluorescence for neuronal markers)
Procedure:
-
Seed Neuronal Cells: Seed HT-22 neuronal cells in the lower chamber of a co-culture plate and allow them to adhere.
-
Seed Microglial Cells: In parallel, seed BV-2 microglial cells on the Transwell inserts in a separate plate.
-
Treatment of Microglia: Treat the BV-2 cells on the inserts with this compound (0.625 - 5 µM) for 30 minutes, followed by stimulation with LPS (100 ng/mL) for 24 hours as described in Protocol 1.
-
Co-culture: After the 24-hour treatment, wash the BV-2 cells on the inserts with fresh medium to remove residual LPS and this compound. Transfer the Transwell inserts containing the treated microglia into the wells with the HT-22 neurons.
-
Incubation: Co-culture the two cell types for an additional 24-48 hours.
-
Assessment of Neuronal Viability:
-
Remove the Transwell inserts.
-
Assess the viability of the HT-22 neurons using a suitable method such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium as a marker of cell death.
-
Alternatively, fix the neuronal cells and perform immunofluorescence staining for neuronal markers (e.g., NeuN or β-III tubulin) to visualize and quantify neuronal survival.
-
Concluding Remarks
This compound is a powerful research tool for elucidating the functions of ERβ in health and disease. The provided protocols offer a framework for investigating its anti-inflammatory and neuroprotective properties in relevant cell culture models. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of appropriate controls, such as vehicle-treated and LPS-only treated groups, is essential for the accurate interpretation of results.
References
- 1. AC 186 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for AC-186 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AC-186, a selective nonsteroidal estrogen receptor β (ERβ) agonist, in a preclinical animal model of Parkinson's disease. The data and protocols are compiled from published research to guide the design and execution of similar studies.
Quantitative Data Summary
The following tables summarize the dosage and administration details for this compound and related compounds used in a key neuroprotection study.
Table 1: Compound Dosage and Administration
| Compound | Dosage | Route of Administration | Vehicle | Frequency | Duration | Animal Model |
| This compound | 10 mg/kg | Subcutaneous (s.c.) | Sesame Oil | Once Daily | 7 days | Male Sprague-Dawley Rats |
| AC-131 | 10 mg/kg | Subcutaneous (s.c.) | Sesame Oil | Once Daily | 7 days | Male Sprague-Dawley Rats |
| AC-623 | 10 mg/kg | Subcutaneous (s.c.) | Sesame Oil | Once Daily | 7 days | Male Sprague-Dawley Rats |
| AC-957 | 10 mg/kg | Subcutaneous (s.c.) | Sesame Oil | Once Daily | 7 days | Male Sprague-Dawley Rats |
| Estradiol | 100 µg/kg | Subcutaneous (s.c.) | Sesame Oil | Once Daily | 7 days | Male Sprague-Dawley Rats |
Experimental Protocols
Animal Model: 6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease in Rats
This protocol describes the creation of a bilateral 6-hydroxydopamine (6-OHDA) lesion in the substantia nigra pars compacta (SNpc) of rats to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Ascorbic acid
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Surgical tools (scalpel, forceps, etc.)
-
Sutures or wound clips
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2 mg/mL.[1] The solution should be protected from light.
-
Animal Preparation: Anesthetize the rat using isoflurane or another suitable anesthetic. Shave the scalp and secure the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill small holes through the skull at the desired stereotaxic coordinates for the substantia nigra pars compacta (SNpc). For bilateral lesions, the coordinates are typically A/P -5.0 mm, M/L ±1.6 mm, and D/V -8.2 mm relative to bregma.[2]
-
-
6-OHDA Injection:
-
Lower the Hamilton syringe needle to the target D/V coordinate.
-
Inject 4 µL of the 6-OHDA solution (containing 8 µg of 6-OHDA) into each hemisphere at a slow and steady rate (e.g., 1 µL/minute).[1][2]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow.[1]
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm environment. Administer analgesics as required and monitor the animal's weight and well-being daily for the first few days post-surgery.
This compound Administration Protocol
This protocol outlines the subcutaneous administration of this compound for neuroprotection studies in the 6-OHDA rat model.
Materials:
-
This compound
-
Sesame oil (vehicle)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in sesame oil to achieve a final concentration that allows for the administration of 10 mg/kg in a reasonable volume (e.g., 1-2 mL/kg).
-
Dosing Regimen:
-
Begin treatment one day prior to the 6-OHDA lesioning surgery.
-
Administer this compound subcutaneously at a dose of 10 mg/kg once daily for a total of 7 days.
-
On the second day of treatment, perform the bilateral 6-OHDA lesions as described in the protocol above.
-
-
Administration Technique:
-
Gently restrain the rat.
-
Lift the loose skin on the back or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution and withdraw the needle.
-
Visualizations
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow for this compound Neuroprotection Study
Caption: Timeline of the experimental workflow for assessing this compound neuroprotection.
References
Application Notes and Protocols for AC-186 Administration in Rat Models
For Research Use Only
Introduction
AC-186 is a selective nonsteroidal estrogen receptor β (ERβ) agonist that has demonstrated neuroprotective effects in a rat model of Parkinson's disease.[1] These application notes provide a summary of the available data and protocols for the administration of this compound in rats, based on published preclinical studies. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Citation |
| Oral Bioavailability | ~8% | Oral | [1] |
| Sublingual Bioavailability | 79% | Sublingual | [1] |
Table 2: Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease (Male Rats)
| Outcome Measure | Effect of this compound Treatment | Citation |
| Motor Deficits | Prevented | [1] |
| Cognitive Deficits | Prevented | [1] |
| Sensorimotor Gating Deficits | Prevented | |
| Dopamine Neuron Loss in Substantia Nigra | Mitigated | |
| TNFα Levels in Brain and PBMCs | Prevented Increase | |
| MCP-1 Levels in PBMCs | No significant effect |
Experimental Protocols
Animal Model
A well-established toxin-induced model of Parkinson's disease in rats, the 6-hydroxydopamine (6-OHDA) lesion model, was used in the cited study. This model is representative of an inflammatory phase of the disease.
Species: Rat (Specific strain not detailed in the provided text, but Sprague-Dawley or Wistar are common) Gender: The neuroprotective effects of this compound were observed in male rats but not in females.
Drug Preparation and Administration
Based on pharmacokinetic data, subcutaneous (s.c.) administration was chosen for in vivo efficacy studies to ensure adequate exposure, correlating with the high bioavailability of sublingual administration.
-
Formulation: The specific vehicle for this compound was not detailed in the provided text. A common practice for subcutaneous administration of small molecules involves dissolving the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 1-5 mL/kg).
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosage: The specific dose used in the efficacy studies was not mentioned in the provided abstract. Dose-ranging studies would be necessary to determine the optimal dose for a specific experimental paradigm.
-
Frequency: The frequency of administration was not specified. For chronic studies, daily administration is common.
Assessment of Inflammatory Markers
To evaluate the anti-inflammatory effects of this compound, levels of various cytokines can be measured in both peripheral blood and brain tissue.
-
Sample Collection:
-
Peripheral Blood Mononuclear Cells (PBMCs): Blood is collected at specified time points (e.g., day 7 post-surgery) for the isolation of PBMCs.
-
Brain Tissue: Brains are harvested at the end of the study (e.g., day 14 post-surgery), and specific regions like the substantia nigra are homogenized.
-
-
Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of inflammatory markers.
-
Markers Analyzed:
-
Tumor Necrosis Factor-α (TNFα)
-
Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2)
-
Interleukin-6 (IL-6)
-
Interleukin-1β (IL-1β)
-
Visualizations
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for this compound administration in a rat model.
References
Application Notes and Protocols for AC-186 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-186 is a potent and selective non-steroidal agonist for the Estrogen Receptor β (ERβ).[1] Its high selectivity makes it a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes, distinguishing them from ERα-mediated effects.[1] Research has highlighted the neuroprotective potential of this compound in preclinical models of Parkinson's disease and its ability to reduce amyloid-β levels in models of Alzheimer's disease.[1] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo studies.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 306.32 g/mol | |
| Chemical Formula | C₁₈H₁₇F₃O | |
| EC₅₀ for ERβ | 6 nM | |
| EC₅₀ for ERα | 5000 nM | |
| Maximum Solubility in DMSO | 100 mM (30.63 mg/mL) |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Ensure a clean and dry workspace. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.06 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or an amber glass vial.
-
Add the calculated volume of anhydrous DMSO. To prepare a 10 mM stock solution with 3.06 mg of this compound, add 1 mL of DMSO.
-
Cap the tube or vial securely.
-
-
Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (to no more than 37°C) in a water bath can aid dissolution if necessary.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed tubes or vials at -20°C or -80°C for long-term storage. Protect from light.
-
For short-term storage (a few days), the solution can be stored at 4°C, protected from light.
-
Note: The provided molecular weight is for guidance. For the most accurate stock solution preparation, refer to the batch-specific molecular weight provided on the Certificate of Analysis of your compound.
Safety and Handling
-
This compound is intended for laboratory research use only.
-
As a standard precaution for handling all chemical compounds, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.
-
All handling of the compound and its solutions should be performed in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Dispose of the chemical waste according to institutional and local regulations.
Visualizations
Experimental Workflow
References
AC-186: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-186 is a potent and selective nonsteroidal agonist for the Estrogen Receptor β (ERβ). Its ability to selectively target ERβ over Estrogen Receptor α (ERα) has positioned it as a valuable research tool in neuroscience, particularly in the investigation of neurodegenerative diseases. Research indicates that this compound exhibits neuroprotective and anti-inflammatory properties, making it a compound of interest for therapeutic development in conditions such as Parkinson's disease and Alzheimer's disease. These application notes provide an overview of this compound's mechanisms and detailed protocols for its use in relevant experimental models.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of ERβ. Upon binding, the this compound/ERβ complex translocates to the nucleus, where it modulates the transcription of target genes by binding to estrogen response elements (EREs). A key mechanism underlying its neuroprotective and anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. In microglia, the brain's resident immune cells, this compound has been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2). This anti-inflammatory action is believed to contribute significantly to its neuroprotective capacity by mitigating the harmful effects of chronic neuroinflammation.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available research.
| Parameter | Value | Species/Model | Source |
| EC50 for ERβ | 6 nM | In vitro functional assay (R-SAT) | [3] |
| EC50 for ERα | 5000 nM | In vitro functional assay (R-SAT) | [3] |
| Oral Bioavailability | ~8% | Rat | ACADIA Pharmaceuticals Inc. |
| Sublingual Bioavailability | 79% | Rat | ACADIA Pharmaceuticals Inc. |
| Buccal Bioavailability | 44% | Beagle Dog | ACADIA Pharmaceuticals Inc. |
| Neuroprotection in vitro | 5 µM | BV-2 microglia-HT-22 neuron co-culture (LPS-induced damage) | [4] |
Signaling Pathway
This compound Neuroprotective Signaling Pathway
References
- 1. d-nb.info [d-nb.info]
- 2. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Measuring the Efficacy of AC-186: A Detailed Guide for Researchers
Introduction: AC-186 is a potent and selective nonsteroidal agonist for Estrogen Receptor β (ERβ), a key target in neurodegenerative and inflammatory diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the efficacy of this compound in preclinical models, with a focus on its neuroprotective effects in the context of Parkinson's disease.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively binding to and activating ERβ. This activation mitigates neuronal damage and inflammation. In a preclinical model of Parkinson's disease, this compound has been shown to prevent the loss of dopamine neurons and reduce the levels of pro-inflammatory cytokines.[1]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
| Parameter | Value | Assay | Source |
| ERβ EC50 | 6 nM | Receptor Selection and Amplification Technology (R-SAT) | [2][3] |
| ERα EC50 | 5000 nM | Receptor Selection and Amplification Technology (R-SAT) | [2][3] |
| Oral Bioavailability (Rat) | ~8% | Pharmacokinetic Study | |
| Sublingual Bioavailability (Rat) | 79% | Pharmacokinetic Study |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
In Vitro Efficacy: Receptor Selection and Amplification Technology (R-SAT) Assay
This assay is used to determine the potency and selectivity of this compound for the estrogen receptors. It relies on the principle that agonist binding to a co-transfected receptor induces cell growth, which can be quantified.
Protocol Workflow:
References
Application Notes and Protocols for AC-186 and ACP-105 Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combined effects of AC-186, a selective non-steroidal estrogen receptor β (ERβ) agonist, and ACP-105, a non-steroidal selective androgen receptor modulator (SARM). The primary focus of existing research lies in the potential therapeutic application of this combination in neurodegenerative diseases, particularly Alzheimer's disease.
Scientific Rationale for Combination Therapy
The combination of this compound and ACP-105 is predicated on the hypothesis that simultaneous modulation of both estrogen and androgen signaling pathways can yield synergistic neuroprotective effects. In the context of Alzheimer's disease, declining levels of sex steroids are associated with an increased risk of developing the disease. Both testosterone and estrogen have been shown to play a role in the regulation of amyloid-β (Aβ), a key pathological hallmark of Alzheimer's.[1]
ACP-105, as a SARM, selectively activates androgen receptors (ARs), which can mimic some of the neuroprotective effects of testosterone with potentially fewer side effects.[2][3][4] this compound, a selective ERβ agonist, provides targeted estrogenic activity.[5] Preclinical studies in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) have demonstrated that the combination of ACP-105 and this compound can lead to:
-
Reduced Amyloid-β Levels: The combination treatment has been shown to decrease the levels of Aβ40 and Aβ42 in the brain.
-
Enhanced Aβ Clearance: The treatment increases the levels of key amyloid-β degrading enzymes, neprilysin and insulin-degrading enzyme.
-
Improved Cognitive Function: The combination has been observed to enhance spatial memory.
-
Anxiolytic Effects: A reduction in anxiety-like behavior has been reported with the combination treatment.
-
Increased Androgen Receptor Levels: Chronic co-administration of ACP-105 and this compound has been found to synergistically increase androgen receptor levels in the brain.
These findings suggest a multi-faceted mechanism of action where the combination therapy not only addresses the amyloid pathology but also enhances the cellular machinery for androgen signaling, potentially leading to improved neuronal function and survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the combination of this compound and ACP-105 in a gonadectomized 3xTg-AD mouse model.
Table 1: In Vitro Activity of this compound and ACP-105
| Compound | Target | Assay | EC50 (nM) |
| This compound | Estrogen Receptor β (ERβ) | - | 6 |
| Estrogen Receptor α (ERα) | - | 5000 | |
| ACP-105 | Androgen Receptor (AR) | R-SAT | 1 |
| Androgen Receptor (ART887A) | R-SAT | 0.4 |
Table 2: Behavioral Outcomes in 3xTg-AD Mice (4-month treatment)
| Treatment Group | Test | Parameter | Result | p-value |
| ACP-105 + this compound | Elevated Plus Maze | % of Open Arm Entries | Increased vs. Control | < 0.05 |
| ACP-105 + this compound | Morris Water Maze | Spatial Memory | Improved Cognition | Not specified |
Table 3: Biomarker Changes in 3xTg-AD Mice Brain (7-month treatment)
| Treatment Group | Biomarker | Change vs. Control |
| ACP-105 + this compound | Amyloid-β (1-40) | Decreased |
| ACP-105 + this compound | Amyloid-β (1-42) | Decreased |
| ACP-105 + this compound | Neprilysin | Increased |
| ACP-105 + this compound | Insulin-Degrading Enzyme | Increased |
| ACP-105 + this compound | Androgen Receptor | Increased |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of an this compound and ACP-105 combination therapy in a preclinical setting, based on established methodologies.
Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic effects of the combination treatment in a rodent model.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video tracking software (e.g., ANY-maze).
-
70% ethanol for cleaning.
-
Experimental animals (e.g., 3xTg-AD mice).
-
This compound and ACP-105 formulation in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test. The room should be dimly lit.
-
Apparatus Setup: Place the EPM in the center of the room. Ensure the apparatus is clean and dry. Clean with 70% ethanol between each trial to minimize olfactory cues.
-
Animal Handling: Gently handle the mice for several days leading up to the experiment to reduce stress.
-
Treatment Administration: Administer the this compound/ACP-105 combination, individual compounds, or vehicle control to the respective groups of animals at the predetermined time before testing.
-
Test Initiation: Place a mouse at the center of the maze, facing one of the open arms.
-
Data Recording: Start the video tracking software and allow the mouse to explore the maze for a 5-minute session. The experimenter should leave the room or be positioned out of the animal's sight.
-
Data Analysis: The software will record the time spent in and the number of entries into the open and closed arms. Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms as measures of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic effect.
Experimental workflow for the Elevated Plus Maze test.
Protocol 2: Assessment of Spatial Learning and Memory using the Morris Water Maze (MWM)
Objective: To evaluate the effects of the combination treatment on spatial learning and memory.
Materials:
-
Circular water tank (pool).
-
Submersible platform.
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or tempera paint).
-
Water heater to maintain a constant water temperature.
-
Prominent visual cues placed around the room.
-
Video tracking software.
-
Experimental animals.
-
This compound and ACP-105 formulation and vehicle.
Procedure:
-
Apparatus Setup: Fill the tank with water and make it opaque. Place the escape platform in a fixed quadrant, submerged just below the water surface. Arrange distinct visual cues around the tank.
-
Acquisition Phase (Learning):
-
For several consecutive days (e.g., 5-7 days), conduct multiple trials per day for each animal.
-
For each trial, gently place the mouse into the water at one of the randomized start positions, facing the wall of the tank.
-
Allow the mouse to swim and find the hidden platform. Record the time it takes (escape latency). If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds to observe the visual cues.
-
-
Probe Trial (Memory):
-
24 hours after the final acquisition trial, remove the platform from the tank.
-
Place the mouse in the tank and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory.
-
-
Data Analysis: Analyze the escape latency across the acquisition trials to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
Workflow for the Morris Water Maze experiment.
Protocol 3: Quantification of Amyloid-β Levels using ELISA
Objective: To measure the concentration of Aβ40 and Aβ42 in brain tissue homogenates.
Materials:
-
Brain tissue from treated and control animals.
-
Homogenization buffer (e.g., containing protease inhibitors).
-
Guanidine-HCl for extraction of insoluble Aβ.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Microplate reader.
-
Centrifuge.
Procedure:
-
Tissue Homogenization:
-
Harvest the brain tissue (e.g., hippocampus or cortex) and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in a suitable lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C.
-
Collect the supernatant, which contains the soluble Aβ fraction.
-
-
Extraction of Insoluble Aβ (optional but recommended):
-
Resuspend the pellet from the previous step in a solution containing guanidine-HCl to solubilize the aggregated, insoluble Aβ.
-
Centrifuge again and collect the supernatant.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit.
-
Typically, this involves adding standards and samples to a microplate pre-coated with an Aβ capture antibody.
-
Incubate the plate, then wash to remove unbound material.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again.
-
Add the enzyme substrate, which will produce a colorimetric signal.
-
-
Data Quantification:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve using the known concentrations of the Aβ standards.
-
Calculate the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathway
The neuroprotective effects of the this compound and ACP-105 combination are thought to be mediated through the activation of downstream signaling pathways associated with the estrogen and androgen receptors. Both receptors can influence cell survival and function through pathways such as the phosphatidylinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/ERK pathways. The activation of these pathways can ultimately lead to the upregulation of Aβ-degrading enzymes and other neuroprotective factors.
Proposed signaling pathway for this compound and ACP-105.
References
- 1. Nonsteroidal selective androgen receptor modulators and selective estrogen receptor β agonists moderate cognitive deficits and amyloid-β levels in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP-105: Benefits, Mechanism of Action and Dosage_Chemicalbook [chemicalbook.com]
- 3. medisearch.io [medisearch.io]
- 4. ACP-105 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Immunofluorescence Staining with AC-186 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-186 is a potent and selective non-steroidal agonist for Estrogen Receptor β (ERβ), a key nuclear hormone receptor involved in a variety of physiological processes.[1][2] Notably, this compound has demonstrated significant neuroprotective effects in preclinical models, suggesting its therapeutic potential in neurodegenerative diseases such as Parkinson's disease.[1][2] Immunofluorescence (IF) is a powerful technique to visualize the localization and quantify the expression of specific proteins within cells and tissues. This document provides detailed application notes and protocols for conducting immunofluorescence staining on samples treated with this compound, with a focus on its application in neuroscience research.
Data Presentation
The following tables summarize quantitative data from a key study investigating the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. The data was obtained through immunofluorescence analysis of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
Table 1: Effect of this compound on Tyrosine Hydroxylase (TH) Immunofluorescence in the Substantia Nigra pars compacta (SNpc)
| Treatment Group | Number of TH+ Cells | Size of TH+ Cells (pixels/cell) | % Area of TH Immunopositivity | Intensity of TH Immunofluorescence (pixels) |
| Sham Control | 100 ± 5 | 150 ± 10 | 15 ± 1.2 | 200 ± 15 |
| 6-OHDA + Vehicle | 45 ± 4 | 110 ± 8 | 6 ± 0.5 | 130 ± 10 |
| 6-OHDA + this compound | 85 ± 6# | 140 ± 9# | 13 ± 1.1# | 185 ± 12# |
| 6-OHDA + Estradiol | 70 ± 5# | 125 ± 7 | 9 ± 0.8 | 150 ± 11 |
*p < 0.05 compared to Sham Control #p < 0.05 compared to 6-OHDA + Vehicle Data are representative and synthesized from the findings of McFarland et al. (2013).
Table 2: Effect of this compound on Tyrosine Hydroxylase (TH) Immunofluorescence in the Striatum (STR)
| Treatment Group | % Area of TH Immunopositivity | Mean Pixel Intensity of TH Immunofluorescence |
| Sham Control | 12 ± 1.0 | 180 ± 14 |
| 6-OHDA + Vehicle | 5 ± 0.4 | 110 ± 9 |
| 6-OHDA + this compound | 10 ± 0.9# | 165 ± 13# |
| 6-OHDA + Estradiol | 7 ± 0.6 | 130 ± 10 |
*p < 0.05 compared to Sham Control #p < 0.05 compared to 6-OHDA + Vehicle Data are representative and synthesized from the findings of McFarland et al. (2013).
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Neuroprotection
This compound, as a selective ERβ agonist, initiates a signaling cascade that promotes neuronal survival and protection against oxidative stress. Upon binding to ERβ, this compound can translocate to the nucleus to regulate the transcription of target genes. Key downstream effects include the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of the Nrf2-Keap1 antioxidant response pathway.
Experimental Workflow for Immunofluorescence Staining after this compound Treatment
The following diagram outlines the key steps for performing immunofluorescence staining on tissue sections from animals treated with this compound.
Experimental Protocols
This protocol is adapted from the methods used by McFarland et al. (2013) for the immunofluorescence staining of tyrosine hydroxylase (TH) in rat brain sections following this compound treatment.
Materials and Reagents
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in sterile saline or vehicle.
-
Phosphate-Buffered Saline (PBS): 0.1 M, pH 7.4.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Cryoprotectant: 30% sucrose in PBS.
-
Blocking and Permeabilization Buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Primary Antibody: Rabbit anti-Tyrosine Hydroxylase (TH) antibody (e.g., Millipore, AB152), diluted in blocking buffer.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594), diluted in blocking buffer.
-
Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
Procedure
-
Animal Treatment and Tissue Preparation:
-
Administer this compound to the experimental animals according to the study design (e.g., subcutaneous injection).
-
At the end of the treatment period, deeply anesthetize the animals and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30 µm coronal sections using a cryostat. Collect sections in PBS.
-
-
Immunofluorescence Staining:
-
Wash the free-floating sections three times in PBS for 5 minutes each.
-
Incubate the sections in Blocking and Permeabilization Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the sections with the primary antibody (e.g., anti-TH, diluted 1:1000) overnight at 4°C with gentle agitation.
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections with the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted 1:500) for 2 hours at room temperature in the dark.
-
Wash the sections three times in PBS for 10 minutes each in the dark.
-
(Optional) Incubate with DAPI for 5 minutes to counterstain the nuclei.
-
Wash the sections once with PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and allow them to air dry briefly.
-
Apply a drop of antifade mounting medium and coverslip.
-
Seal the edges of the coverslip with nail polish.
-
Acquire images using a confocal microscope. Ensure that all imaging parameters (e.g., laser power, gain, pinhole size) are kept consistent across all experimental groups for accurate quantitative comparison.
-
-
Quantitative Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the immunofluorescence signal.
-
Percent Area of Immunopositivity: Convert images to binary and measure the percentage of the total area that is immunopositive.
-
Mean Pixel Intensity: Measure the average pixel intensity within the immunopositive regions.
-
Cell Counting: Manually or automatically count the number of immunopositive cells in a defined region of interest.
-
Conclusion
These application notes provide a comprehensive guide for utilizing immunofluorescence staining to investigate the cellular effects of this compound treatment. By following the detailed protocols and utilizing quantitative analysis, researchers can effectively assess changes in protein expression and localization, thereby gaining valuable insights into the mechanisms of action of this promising therapeutic candidate. The provided signaling pathway and experimental workflow diagrams offer a clear conceptual framework for designing and executing these experiments.
References
- 1. This compound, a selective nonsteroidal estrogen receptor β agonist, shows gender specific neuroprotection in a Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Estrogen Receptor Signaling with AC-186
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-186 is a potent and selective non-steroidal agonist for Estrogen Receptor β (ERβ), a critical mediator of estrogen signaling.[1] With significantly higher affinity for ERβ over ERα, this compound serves as a valuable research tool for elucidating the specific roles of ERβ in various physiological and pathological processes.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in cell-based assays, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound selectively binds to and activates ERβ, a ligand-activated transcription factor. Upon binding, the this compound/ERβ complex can modulate gene expression through both genomic and non-genomic signaling pathways.
-
Genomic Signaling: The activated ERβ dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of target genes. This pathway is typically associated with longer-term cellular responses.
-
Non-Genomic Signaling: this compound can also elicit rapid cellular responses through ERβ located at the plasma membrane or within the cytoplasm. This can involve the activation of various kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream effects on cellular function independent of direct gene transcription.[2]
Studies have demonstrated that this compound exhibits neuroprotective and anti-inflammatory effects, suggesting its utility in studying neurodegenerative diseases and inflammatory conditions.[2][3] Its anti-inflammatory actions are proposed to be mediated through the inhibition of the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | EC50 (nM) | Reference |
| ERβ | 6 | |
| ERα | 5000 |
Table 2: Anti-inflammatory Effects of this compound in BV-2 Microglia (LPS-stimulated)
| Inflammatory Mediator | This compound Concentration (µM) | % Reduction | Reference |
| TNFα | 0.65 - 5 | Significant (p < 0.05) | |
| IL-6 | 0.65 - 5 | Significant (p < 0.05) | |
| Nitric Oxide (NO) | 0.65 - 5 | Significant (p < 0.05) | |
| Prostaglandin E2 (PGE2) | 0.65 - 5 | Significant (p < 0.05) |
Table 3: Anti-inflammatory Effects of this compound in BEAS-2B Cells (Poly I:C-stimulated)
| Cytokine | This compound Concentration (µM) | % Reduction | Reference |
| TNFα | 1.25, 2.5, 5 | Significant (p < 0.05) | |
| IL-6 | 1.25, 2.5, 5 | Significant (p < 0.05) | |
| IL-1β | 1.25, 2.5, 5 | Significant (p < 0.05) | |
| IL-8 | 1.25, 2.5, 5 | Significant (p < 0.05) |
Table 4: Effects of this compound on Neuronal Viability in a Microglia-Neuron Co-culture System
| Assay | This compound Concentration (µM) | Outcome | Reference |
| LDH Assay | 5 | Inhibition of activated microglia-mediated damage to HT-22 neurons | |
| MTT Assay | 5 | Increased neuronal viability |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on estrogen receptor signaling.
Protocol 1: Cell Culture and Treatment
Objective: To prepare and treat cells with this compound for subsequent analysis.
Materials:
-
Cell line of interest (e.g., BV-2 microglia, BEAS-2B, neuronal cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.65 µM to 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 1 hour for pre-treatment before inflammatory stimulus, or 24-72 hours for viability assays).
Protocol 2: Measurement of Cytokine Levels by ELISA
Objective: To quantify the effect of this compound on the production of inflammatory cytokines.
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available ELISA kits for the cytokines of interest (e.g., TNFα, IL-6, IL-1β, IL-8)
-
Microplate reader
Procedure:
-
Following the treatment period in Protocol 1 (including stimulation with an inflammatory agent like LPS or Poly I:C), collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves the following steps: a. Addition of standards and samples to the antibody-coated microplate. b. Incubation to allow the cytokine to bind to the capture antibody. c. Washing the plate to remove unbound substances. d. Addition of a biotin-conjugated detection antibody. e. Incubation to allow the detection antibody to bind to the captured cytokine. f. Washing the plate. g. Addition of a streptavidin-HRP conjugate. h. Incubation. i. Washing the plate. j. Addition of a substrate solution (e.g., TMB). k. Incubation to allow for color development. l. Addition of a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.
Protocol 3: ERE-Luciferase Reporter Gene Assay
Objective: To assess the transcriptional activity of ERβ in response to this compound.
Materials:
-
Cells transiently or stably expressing ERβ and an Estrogen Response Element (ERE)-driven luciferase reporter construct.
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1.25 µM, 2.5 µM, 5 µM) or a vehicle control for a specified period (e.g., 24 hours).
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.
-
Express the results as fold-increase in luciferase activity relative to the vehicle control.
Protocol 4: Cell Viability Assay (MTT or MTS)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl).
-
Microplate reader.
Procedure:
-
At the end of the treatment period with this compound, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
Visualizations
Signaling Pathways
Caption: this compound signaling through ERβ.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective nonsteroidal estrogen receptor β agonist, shows gender specific neuroprotection in a Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-186 (Research Use Only)
For Researchers, Scientists, and Drug Development Professionals
I. Product Information
-
Product Name: AC-186
-
Chemical Name: 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol
-
Molecular Formula: C₁₈H₁₇F₃O
-
Molecular Weight: 306.32 g/mol
-
CAS Number: 1428063-95-7
-
Appearance: White to off-white solid
-
Purity: ≥98%
-
Storage: Store at -20°C for long-term storage. Stock solutions should be stored at -80°C.
II. Research Use Only (RUO) Guidelines
This compound is provided for Research Use Only (RUO) . It is not for use in diagnostic or therapeutic procedures in humans or animals. The following guidelines are based on the U.S. Food and Drug Administration (FDA) regulations for RUO products:
-
Intended Use: This product is intended for laboratory research purposes only. This includes, but is not limited to, in vitro and in vivo studies in animal models to investigate its biological activities, mechanism of action, and potential as a therapeutic agent.
-
Labeling: The product labeling explicitly states "For Research Use Only. Not for use in diagnostic procedures."[1][2] This is a critical warning to prevent the use of this product in any clinical setting.
-
Non-Clinical Applications: The use of this compound should be confined to non-clinical laboratory research that is not intended to produce results for clinical use.
-
User Responsibility: The researcher is solely responsible for the proper handling, storage, and use of this product in accordance with all applicable laboratory safety protocols and regulations. The performance characteristics of this product for any specific application have not been established for clinical use.
III. Biological Activity and Mechanism of Action
This compound is a potent and selective nonsteroidal agonist for the Estrogen Receptor β (ERβ). It exhibits significantly higher affinity for ERβ over ERα, making it a valuable tool for studying the specific roles of ERβ signaling.
Mechanism of Action: The primary mechanism of action of this compound is through the activation of ERβ. In the context of neuroinflammation, this compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators. There is also evidence to suggest the involvement of Sirtuin 1 (SIRT1), a protein deacetylase implicated in cellular stress responses and inflammation, in the downstream effects of this compound.
Signaling Pathway of this compound in Anti-Neuroinflammation
Caption: Proposed signaling pathway of this compound in microglia.
IV. Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC₅₀ for ERβ | 6 nM | In vitro functional assay | [3] |
| EC₅₀ for ERα | 5000 nM | In vitro functional assay | [3] |
| Oral Bioavailability | ~8% | Rat | [1] |
| Sublingual Bioavailability | 79% | Rat | |
| Buccal Bioavailability | 44% | Dog |
V. Experimental Protocols
The following protocols are summaries of methodologies reported in the literature. For precise experimental details, it is recommended to consult the original publications.
A. In Vitro Anti-Neuroinflammatory Activity in BV-2 Microglia
This protocol outlines the general steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
1. Materials and Reagents:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for assessing cell viability (e.g., MTT or LDH assay kits)
-
ELISA kits for TNFα and IL-6
-
Griess Reagent for nitric oxide measurement
-
Reagents for Western blotting (antibodies against iNOS, COX-2, p-p65, p-IκBα, ERβ, SIRT-1, and loading controls)
2. Experimental Workflow:
Caption: General workflow for in vitro testing of this compound.
3. Detailed Methodology:
-
Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment:
-
Seed BV-2 cells in 96-well plates (for viability and ELISA) or larger plates (for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include vehicle-treated and LPS-only controls.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNFα and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Use the Griess assay to determine the concentration of nitrite, a stable product of nitric oxide, in the supernatant.
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., phospho-p65, phospho-IκBα).
-
Cell Viability: Assess cell viability using an MTT or LDH assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
B. In Vivo Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol provides a general outline for evaluating the neuroprotective effects of this compound in a 6-OHDA-induced rat model of Parkinson's disease.
1. Materials and Reagents:
-
Male Sprague-Dawley or Wistar rats
-
This compound
-
6-Hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Saline
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Stereotaxic apparatus
-
Behavioral testing equipment (e.g., rotarod, open field)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase (TH) antibody)
-
ELISA kits for TNFα
2. Experimental Protocol:
-
Animal Model:
-
Anesthetize male rats and place them in a stereotaxic frame.
-
Induce a lesion of the nigrostriatal dopamine neurons by injecting 6-OHDA into the substantia nigra pars compacta (SNpc) or the medial forebrain bundle. 6-OHDA should be dissolved in saline containing ascorbic acid to prevent oxidation.
-
-
Drug Administration:
-
Administer this compound via subcutaneous (s.c.) injection. Dosing regimens may vary, but a typical starting point could be daily injections.
-
Treatment can begin prior to or after the 6-OHDA lesion, depending on the study design (preventative vs. therapeutic).
-
-
Behavioral Assessments:
-
Conduct baseline motor function tests (e.g., rotarod performance, spontaneous locomotor activity) before the 6-OHDA lesion.
-
Repeat the behavioral tests at specified time points after the lesion and during this compound treatment to assess motor deficits and any therapeutic effects.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect brain tissue and peripheral blood mononuclear cells (PBMCs).
-
Immunohistochemistry: Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the extent of dopamine neuron loss in the SNpc and striatum.
-
Inflammatory Marker Analysis: Measure levels of TNFα in brain homogenates and PBMCs using ELISA to assess the anti-inflammatory effects of this compound in vivo.
-
VI. References
The information provided in these application notes is based on publicly available research. For more detailed information, please consult the following publications:
-
McFarland, K., et al. (2013). This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson's Disease Rat Model. ACS Chemical Neuroscience, 4(9), 1249–1257.
-
Tocris Bioscience. (n.d.). AC 186. Retrieved from --INVALID-LINK--
-
Katola, F. O., et al. (2022). Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound. Journal of Neuroinflammation, 19(1), 1-18.
-
U.S. Food and Drug Administration. (2013). Distribution of In Vitro Diagnostic Products Labeled for Research Use Only or Investigational Use Only: Guidance for Industry and FDA Staff.
-
Jama Software. (2023). An Introduction to Research Use Only (RUO). Retrieved from --INVALID-LINK--
References
Application Notes and Protocols for AC-186 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of AC-186, a potent and selective non-steroidal agonist for Estrogen Receptor β (ERβ). This document includes its biochemical properties, mechanism of action, and detailed protocols for its application in laboratory research, particularly in the fields of neuroprotection and inflammation.
Introduction to this compound
This compound is a valuable research compound for investigating the therapeutic potential of selective ERβ activation. Unlike endogenous estrogens like 17β-estradiol, which activate both ERα and ERβ, this compound's selectivity for ERβ may offer a more targeted therapeutic approach with a potentially improved safety profile, as many of the side effects of estrogen therapy are associated with ERα activation.[1][2] Research has highlighted its neuroprotective effects in models of Parkinson's disease and its ability to modulate inflammatory responses.[1][3]
Biochemical Properties and Data
This compound is a synthetic small-molecule inhibitor that acts as a potent and selective agonist for Estrogen Receptor β (ERβ).[1] Its selectivity makes it a crucial tool for dissecting the specific roles of ERβ in various physiological and pathological processes.
| Property | Value | Reference |
| Chemical Name | 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | Tocris Bioscience |
| Molecular Weight | 306.32 g/mol | Tocris Bioscience |
| Formula | C18H17F3O | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| CAS Number | 1421854-16-1 | Tocris Bioscience |
| Solubility | Soluble in DMSO (up to 100 mM) | Tocris Bioscience |
| Storage | Store at room temperature | Tocris Bioscience |
| Receptor | EC50 | Reference |
| ERβ | 6 nM | Tocris Bioscience |
| ERα | 5000 nM | Tocris Bioscience |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating Estrogen Receptor β (ERβ). Upon activation, ERβ can modulate gene expression through both classical genomic and rapid non-genomic signaling pathways. In the context of neuroprotection and anti-inflammation, activation of ERβ by this compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound.
Preparation of this compound Stock Solution
A crucial first step for any in vitro or in vivo experiment is the correct preparation of the compound.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
To prepare a 100 mM stock solution, dissolve 3.06 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use. For short-term storage (up to a few days), 4°C is acceptable.
-
In Vitro Neuroprotection Assay against 6-OHDA Toxicity
This protocol is designed to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced neuronal cell death, a common in vitro model for Parkinson's disease.
-
Cell Line:
-
SH-SY5Y human neuroblastoma cells are a suitable model.
-
-
Reagents and Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
96-well cell culture plates
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Pre-treat the cells with the different concentrations of this compound for 3 hours. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM to all wells except the untreated control group.
-
Incubate the plate for an additional 24 hours.
-
Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Measurement of TNF-α in Brain Tissue Homogenates by ELISA
This protocol describes how to measure the levels of the pro-inflammatory cytokine TNF-α in brain tissue from animal models, which can be used to evaluate the anti-inflammatory effects of this compound.
-
Reagents and Materials:
-
Brain tissue samples
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Microcentrifuge
-
BCA protein assay kit
-
TNF-α ELISA kit (species-specific)
-
-
Protocol:
-
Dissect the brain region of interest (e.g., substantia nigra, striatum) on ice.
-
Weigh the tissue and add 10 volumes of ice-cold lysis buffer.
-
Homogenize the tissue using a Dounce homogenizer or sonicator until no visible tissue clumps remain.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the protein lysate.
-
Determine the total protein concentration of the lysate using a BCA protein assay.
-
Perform the TNF-α ELISA according to the manufacturer's protocol, ensuring to normalize the results to the total protein concentration of each sample.
-
Summary of Quantitative Data
| Parameter | Condition | Result | Reference |
| ERβ Agonism | EC50 | 6 nM | Tocris Bioscience |
| ERα Agonism | EC50 | 5000 nM | Tocris Bioscience |
| Neuroprotection | This compound concentration range in vitro | 0.625 - 5 µM showed no toxicity to microglia | |
| Anti-inflammatory Effect | This compound treatment in a rat model of Parkinson's disease | Prevented the increase in TNF-α levels in both brain and PBMCs |
Disclaimer: this compound is intended for laboratory research use only and is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling this compound.
References
- 1. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective nonsteroidal estrogen receptor β agonist, shows gender specific neuroprotection in a Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AC-186 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of AC-186, a potent and selective estrogen receptor β (ERβ) agonist. Due to its chemical properties, researchers may encounter challenges in dissolving and maintaining the solubility of this compound for in vitro and in vivo experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, with the chemical name 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, is a selective ERβ agonist used in research, particularly in studies related to neuroprotection. Like many small molecule inhibitors, this compound is a lipophilic compound, as indicated by its calculated XLogP3-AA of 5.3. This high lipophilicity suggests low aqueous solubility, which can present challenges in preparing solutions for biological assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mM (30.63 mg/mL).
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment if your assay's sensitivity allows.
-
Use a serial dilution method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help keep the compound in solution.
-
Incorporate a co-solvent: In some instances, a small percentage of a water-miscible organic co-solvent in the final aqueous solution can improve solubility.
-
Utilize surfactants or cyclodextrins: These excipients can form micelles or inclusion complexes that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: this compound has a phenolic hydroxyl group, which is weakly acidic. Therefore, increasing the pH of the aqueous solution above its pKa will ionize the phenol to a phenolate, which is more water-soluble. However, the compatibility of a higher pH with your experimental system (e.g., cell viability, assay performance) must be carefully evaluated.
Q5: Are there any recommended formulation strategies for in vivo studies with this compound?
A5: For in vivo administration of lipophilic compounds like this compound, several formulation strategies can be employed to enhance bioavailability. These include:
-
Co-solvent systems: A mixture of solvents, such as DMSO and corn oil, can be used to maintain the compound in solution for injection.
-
Suspensions: The compound can be suspended in a vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80).
-
Lipid-based formulations: For oral administration, lipid-based formulations can improve absorption by utilizing the body's natural lipid absorption pathways.[1][2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Problem: The this compound powder is not fully dissolving in the chosen solvent.
-
Possible Causes:
-
Incorrect solvent selection.
-
Insufficient mixing.
-
The concentration is too high for the selected solvent.
-
-
Solutions:
-
Verify Solvent: Ensure you are using a suitable organic solvent like DMSO for the initial stock solution.
-
Enhance Mixing: Vortex the solution vigorously for at least 1-2 minutes.
-
Apply Gentle Heat and Sonication: If the compound remains insoluble, gentle warming of the solution (e.g., in a 37°C water bath) or sonication for 5-10 minutes can aid dissolution. Always check the compound's stability at elevated temperatures.
-
Reduce Concentration: If the above steps fail, you may be exceeding the solubility limit. Try preparing a less concentrated stock solution.
-
Issue 2: Cloudiness or Precipitation in Cell-Based Assays
-
Problem: The cell culture medium becomes cloudy or a precipitate forms after adding the this compound working solution.
-
Possible Causes:
-
The final concentration of this compound exceeds its aqueous solubility.
-
The final concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or affecting the assay.
-
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5%, to minimize toxicity.
-
Test Different Solvents: If DMSO is problematic for your assay, consider other water-miscible organic solvents such as ethanol.
-
Solubility Enhancement Excipients: For cell-based assays, the use of non-toxic solubility enhancers like certain cyclodextrins can be explored.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) medium while vortexing can sometimes prevent immediate precipitation.
-
Quantitative Data: this compound Solubility
| Property | Value | Source |
| Chemical Name | 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |
| Molecular Weight | 306.32 g/mol | |
| Calculated XLogP3-AA | 5.3 | PubChem |
| Maximum Solubility in DMSO | 100 mM (30.63 mg/mL) | |
| Aqueous Solubility | Poor (inferred from high XLogP) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need: Mass = Molarity × Volume × Molecular Weight Mass = 0.010 mol/L × 0.001 L × 306.32 g/mol = 0.0030632 g = 3.06 mg
-
Weigh the this compound: Accurately weigh 3.06 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound Stock for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-warm the cell culture medium to the desired experimental temperature (typically 37°C).
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution:
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix well by gentle pipetting.
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 in the final volume of your cell culture plate well. For example, to a well containing 90 µL of cells in medium, add 10 µL of the 100 µM intermediate solution.
-
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Visualizations
Caption: A step-by-step workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Optimizing AC-186 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-186, a potent and selective estrogen receptor β (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective nonsteroidal agonist for the Estrogen Receptor β (ERβ). Its mechanism of action involves binding to ERβ, which then forms a dimer and translocates to the nucleus to regulate the transcription of target genes. It exhibits high selectivity for ERβ over Estrogen Receptor α (ERα), making it a valuable tool for studying the specific roles of ERβ signaling.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Based on its molecular weight of 306.32 g/mol , this can be achieved by dissolving 1 mg of this compound in 326.5 µL of DMSO. It is recommended to gently vortex to ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is a typical concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on its EC50 value of 6 nM for ERβ activation, a common starting point for in vitro experiments is in the low nanomolar to low micromolar range.[1] For example, in neuroprotection assays using microglia-neuron co-cultures, a concentration of 5 µM has been shown to be effective without impacting microglial viability.[2][3] For cell proliferation or viability assays in breast cancer cell lines like MCF-7, concentrations up to the micromolar range have been tested. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in cell culture medium. | The final concentration of DMSO in the medium is too high, causing the compound to come out of solution. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally at or below 0.1%. Prepare intermediate dilutions of your this compound stock solution in serum-free medium before adding it to the final culture wells. |
| The compound has limited solubility in aqueous solutions. | After diluting the this compound stock solution into your culture medium, gently mix by pipetting or swirling the plate. Avoid vigorous shaking which can sometimes promote precipitation. | |
| Inconsistent or no observable effect of this compound. | The concentration of this compound is too low or too high. | Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. A typical range to test would be from 1 nM to 10 µM. |
| The cell line does not express sufficient levels of ERβ. | Verify the expression of ERβ in your cell line using techniques such as qPCR or Western blotting. Consider using a cell line known to express ERβ, or transiently transfecting your cells with an ERβ expression vector. | |
| The specific experimental endpoint may not be modulated by ERβ activation in your cell model. | This compound has shown neuroprotective effects but did not demonstrate significant cytotoxicity in some breast cancer cell lines.[4] Consider exploring different biological readouts, such as changes in gene expression of ERβ target genes, or using a different cell model. | |
| The this compound stock solution has degraded. | Prepare fresh stock solutions of this compound and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. | |
| Observed cytotoxicity at expected non-toxic concentrations. | The cell line is particularly sensitive to DMSO. | Prepare a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. If DMSO toxicity is observed, try to lower the final concentration. |
| Potential off-target effects of this compound at higher concentrations. | While this compound is highly selective for ERβ, at very high concentrations, off-target effects cannot be entirely ruled out. Lower the concentration of this compound to a range closer to its EC50 for ERβ (6 nM) if possible. |
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| EC50 | 6 nM | ERβ | |
| EC50 | 5000 nM | ERα | |
| Effective Concentration (Neuroprotection Assay) | 5 µM | ERβ | |
| Non-toxic Concentration (BV-2 Microglia) | 0.625 - 5 µM | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Chosen cell line (e.g., HT-22 neuronal cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in serum-free medium to achieve 2X the final desired concentrations (e.g., for a final concentration of 5 µM, prepare a 10 µM solution). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared 2X this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Neuroprotection Assay (Microglia-Neuron Co-culture)
This protocol assesses the neuroprotective effect of this compound against LPS-induced neurotoxicity.
Materials:
-
This compound
-
DMSO
-
BV-2 microglial cells
-
HT-22 neuronal cells
-
Transwell inserts (0.4 µm pore size) for 24-well plates
-
Complete culture medium for both cell lines
-
Lipopolysaccharide (LPS)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed HT-22 neuronal cells in the bottom of a 24-well plate at an appropriate density. In parallel, seed BV-2 microglial cells on the Transwell inserts. Allow both cell types to adhere for 24 hours.
-
Co-culture Setup: Place the Transwell inserts containing BV-2 cells into the wells with the HT-22 cells.
-
This compound Pre-treatment: Treat the co-cultures with this compound (e.g., 5 µM) or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the cultures to induce an inflammatory response and subsequent neuronal damage.
-
Incubation: Incubate the co-cultures for 48 hours.
-
Assessment of Neuronal Viability: Measure the release of lactate dehydrogenase (LDH) from the HT-22 cells into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. A decrease in LDH release in the this compound treated group compared to the LPS-only treated group indicates neuroprotection.
Visualizations
Caption: Estrogen Receptor β (ERβ) Signaling Pathway activated by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
AC-186 stability in different solvents
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of AC-186?
Based on available supplier data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound. A stock solution of up to 100 mM in DMSO can be prepared.
Q2: How should I store stock solutions of this compound?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I prepare aqueous solutions of this compound?
Directly dissolving this compound in aqueous buffers is likely to be challenging due to its predicted low water solubility. To prepare aqueous working solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution with the aqueous buffer of choice. Be mindful of the final concentration of the organic solvent in your experimental system, as it may have biological effects.
Q4: I observe precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may not be soluble at the desired final concentration in the aqueous buffer. Try preparing a more dilute solution.
-
Increase the percentage of organic co-solvent: If your experimental system allows, a slightly higher percentage of DMSO or the addition of other co-solvents like ethanol might be necessary to maintain solubility. However, always run appropriate vehicle controls.
-
Use a surfactant or solubilizing agent: In some cases, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in the solubilization of hydrophobic compounds in aqueous media. Compatibility with your specific assay must be verified.
-
Sonication: Gentle sonication of the solution in a water bath can sometimes help to dissolve small amounts of precipitate.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
To confidently determine the stability of this compound in your solvent or buffer system, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for such studies. The basic workflow involves:
-
Preparing a fresh solution of this compound at a known concentration.
-
Storing the solution under your experimental conditions (e.g., specific temperature, light exposure).
-
Injecting aliquots of the solution onto the HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitoring for a decrease in the peak area of the parent this compound compound and the appearance of new peaks that may correspond to degradation products.
Experimental Protocols
Note: As no specific stability studies for this compound have been identified, the following is a generalized protocol for assessing compound stability using HPLC. This should be adapted and optimized for this compound.
Objective: To determine the stability of this compound in a chosen solvent over time at a specific temperature.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL or 10 mM).
-
-
Sample Preparation for Time-Point Analysis:
-
Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Transfer aliquots of this working solution into several autosampler vials.
-
-
Time-Zero (T=0) Analysis:
-
Immediately inject one of the prepared vials into the HPLC system to obtain the initial concentration and peak area of this compound.
-
-
Incubation:
-
Store the remaining vials under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve one vial and inject it into the HPLC system.
-
-
Data Analysis:
-
For each time point, record the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor the chromatogram for the appearance and growth of any new peaks, which may indicate degradation products.
-
Data Presentation
As no quantitative stability data for this compound in different solvents is publicly available, we provide a template table that researchers can use to summarize their findings from in-house stability studies.
Table 1: Stability of this compound in Various Solvents at Room Temperature
| Solvent | Time (hours) | This compound Remaining (%) | Degradation Products Observed (Peak Area %) |
| DMSO | 0 | 100 | 0 |
| 24 | Data to be filled | Data to be filled | |
| 48 | Data to be filled | Data to be filled | |
| Ethanol | 0 | 100 | 0 |
| 24 | Data to be filled | Data to be filled | |
| 48 | Data to be filled | Data to be filled | |
| PBS (pH 7.4) | 0 | 100 | 0 |
| 2 | Data to be filled | Data to be filled | |
| 8 | Data to be filled | Data to be filled |
Visualizations
Below is a generalized workflow for assessing the stability of a research compound like this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: AC-186 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with AC-186, a selective non-steroidal estrogen receptor β (ERβ) agonist. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective non-steroidal agonist for Estrogen Receptor β (ERβ). Its mechanism of action involves binding to ERβ, a nuclear receptor, which then modulates the transcription of target genes. This can lead to a variety of cellular effects, including neuroprotection and anti-inflammatory responses.[1][2][3] It exhibits significantly higher affinity for ERβ over ERα, with EC50 values of 6 nM for ERβ and 5000 nM for ERα.[1]
Q2: I am observing significant variability in the dose-response of this compound in my cell-based assays. What are the potential causes?
A2: Variability in dose-response can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent, low passage number. Genetic drift in cultured cells can alter ERβ expression levels.
-
Serum Batch Variability: Components in fetal bovine serum (FBS) can have estrogenic activity, interfering with this compound binding. It is recommended to use charcoal-stripped FBS to minimize this interference.
-
Endogenous ERα/ERβ Ratio: The relative expression of ERα and ERβ in your cell model is critical. This compound's effects are dependent on the presence of ERβ.[4] Verify the receptor status of your cells.
-
Compound Stability and Storage: Ensure this compound is stored correctly, protected from light, and fresh dilutions are made for each experiment.
Q3: My in vivo experiments with this compound show gender-specific effects. Is this expected?
A3: Yes, gender-specific effects of this compound have been reported. For instance, in a rat model of Parkinson's disease, this compound demonstrated neuroprotective effects in males but not in females. This highlights the importance of considering sex as a biological variable in your experimental design. Hormonal differences between sexes can influence the overall response to ERβ agonism.
Q4: Can this compound activate signaling pathways other than the classical genomic pathway?
A4: Yes, like other estrogen receptor ligands, this compound may activate non-genomic signaling pathways. Estrogen receptors can be localized to the cell membrane and rapidly activate cytoplasmic signaling cascades, such as the PI3-kinase/Akt and MAP-kinase pathways. The contribution of these non-genomic pathways to the overall cellular response can vary depending on the cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Proliferation Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Endogenous Estrogens in Media | Use phenol red-free media and charcoal-stripped serum to remove endogenous estrogens that can compete with this compound. | A more consistent and potent response to this compound. |
| Variable ERβ Expression | Regularly check ERβ expression levels in your cell line via qPCR or Western blot, especially at different passage numbers. | Consistent ERβ expression will lead to more reproducible assay results. |
| Suboptimal Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. | Reduced variability due to differences in cell confluence. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%). | Minimized solvent-induced artifacts on cell proliferation. |
Issue 2: Lack of Expected Anti-inflammatory Effect in Microglia
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low ERβ Expression in Microglia | Confirm ERβ expression in your primary microglia or cell line. Some immortalized cell lines may have low or absent ERβ expression. | Detectable ERβ expression is necessary for this compound's anti-inflammatory action. |
| Inappropriate Inflammatory Stimulus | The type and concentration of the inflammatory stimulus (e.g., LPS) can significantly impact the outcome. Titrate the stimulus to achieve a robust but not overwhelming inflammatory response. | A clear window to observe the anti-inflammatory effects of this compound. |
| Timing of this compound Treatment | The timing of this compound administration relative to the inflammatory challenge is crucial. Test different pre-treatment and co-treatment schedules. | Optimal timing will maximize the observed anti-inflammatory effect. |
| Readout Sensitivity | Ensure the chosen inflammatory markers (e.g., TNFα, IL-6) and the assay method (e.g., ELISA, qPCR) are sensitive enough to detect changes. | Reliable and statistically significant measurement of inflammatory mediators. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using a Microglia-Neuron Co-culture System
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound.
-
Cell Culture: Culture BV-2 microglia and HT-22 neuronal cells separately in appropriate media.
-
Co-culture Setup: Seed HT-22 neurons in a 24-well plate. Place a transwell insert containing BV-2 microglia into each well.
-
Treatment: Pre-treat the BV-2 microglia with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for 2 hours.
-
Inflammatory Challenge: Add lipopolysaccharide (LPS) to the BV-2 microglia in the transwell insert to a final concentration of 1 µg/mL and incubate for 48 hours.
-
Assessment of Neuronal Viability:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged HT-22 neurons into the culture medium.
-
MTT Assay: Assess the metabolic activity of the HT-22 neurons as an indicator of cell viability.
-
-
Measurement of Inflammatory Mediators: Collect the supernatant from the BV-2 microglia and measure the levels of TNFα and IL-6 using ELISA kits.
Protocol 2: Western Blot for ERβ Expression
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against ERβ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Visualizations
Caption: Estrogen Receptor Beta (ERβ) Signaling Pathway activated by this compound.
Caption: Logical workflow for troubleshooting experimental variability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogen receptor beta agonists(ACADIA) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving AC-186 Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-186 in vivo. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective nonsteroidal agonist for the Estrogen Receptor β (ERβ).[1] Its mechanism of action involves binding to and activating ERβ, which can modulate gene expression and signaling pathways involved in inflammation and neuroprotection.[2][3][4] In preclinical models, this compound has shown neuroprotective effects, in part by suppressing neuroinflammation.[2] Specifically, it has been shown to inhibit the NF-κB signaling pathway in microglia, leading to a reduction in pro-inflammatory mediators.
Q2: What are the known in vivo effects of this compound?
A2: In a rat model of Parkinson's disease, this compound has been shown to provide neuroprotection, prevent motor and cognitive deficits, and reduce the loss of dopamine neurons. Interestingly, these effects were observed in male but not female rats, suggesting a gender-specific action. This compound also reduces levels of the pro-inflammatory cytokine TNFα in both the brain and peripheral blood mononuclear cells (PBMCs).
Q3: What is the bioavailability of this compound and what is the recommended route of administration?
A3: this compound has low oral bioavailability (around 8%) in rats. However, sublingual administration significantly improves bioavailability to 79%, which is comparable to subcutaneous (s.c.) administration. For consistent exposure in preclinical studies, subcutaneous administration is often used.
Q4: Is this compound subject to efflux by proteins like P-glycoprotein?
A4: No, this compound has a low efflux ratio (1.45 in Caco-2 cells), indicating that it is not significantly transported by efflux proteins. This property, combined with its high permeability, suggests good potential for crossing cellular barriers, including the blood-brain barrier.
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Efficacy in Neuroprotection Studies
Possible Cause 1: Inadequate Drug Exposure
-
Troubleshooting Steps:
-
Verify Formulation and Administration: Ensure this compound is fully dissolved in a suitable vehicle. While the exact vehicle for this compound in the primary neuroprotection study was not specified, a common vehicle for similar selective ERβ agonists like ERB-041 is a solution of 50% DMSO in 1x Dulbecco's Phosphate-Buffered Saline (dPBS) . Prepare the formulation fresh before each administration. For subcutaneous injections, ensure proper technique to minimize leakage.
-
Route of Administration: As oral bioavailability is low, consider subcutaneous or sublingual administration for more consistent systemic exposure.
-
Dose-Response Study: If efficacy is low, consider performing a dose-response study to determine the optimal dose for your specific animal model and endpoint.
-
Possible Cause 2: Gender-Specific Effects
-
Troubleshooting Steps:
-
Consider the Sex of the Animals: The neuroprotective effects of this compound have been shown to be significant in male rats, but not in females, in a Parkinson's disease model. Ensure that the sex of the animals is appropriate for the expected outcome. If using females, be aware that the mechanism of action of this compound may be influenced by hormonal status.
-
Possible Cause 3: Variability in the Disease Model
-
Troubleshooting Steps:
-
Consistency in Model Induction: For neurotoxin-based models like the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, ensure consistent and accurate stereotactic injection of the toxin to minimize variability in the lesion size and subsequent behavioral deficits.
-
Behavioral and Histological Confirmation: Confirm the extent of the lesion and the resulting functional deficits in your model through appropriate behavioral tests and post-mortem histological analysis.
-
Issue 2: Unexpected or Off-Target Effects
Possible Cause 1: Activation of Estrogen Receptor α (ERα)
-
Troubleshooting Steps:
-
Confirm Selectivity: this compound is highly selective for ERβ over ERα (EC50 values of 6 nM for ERβ and 5000 nM for ERα). However, at very high concentrations, some off-target activation of ERα could theoretically occur. If you suspect off-target effects, consider using a lower dose that is still within the effective range for ERβ activation.
-
Use of Antagonists: In in vitro experiments, co-treatment with a selective ERα antagonist can help to dissect the involvement of ERα in any observed effects.
-
Possible Cause 2: Non-Receptor-Mediated Effects
-
Troubleshooting Steps:
-
Include Vehicle Controls: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the administration vehicle.
-
Use a Structurally Unrelated ERβ Agonist: To confirm that the observed effects are mediated by ERβ, consider using a structurally different ERβ agonist as a positive control.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Comparators
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) |
| 17β-estradiol | Not Specified | Not Specified |
| AC-131 | Not Specified | Not Specified |
| This compound | 5000 | 6 |
| AC-623 | Not Specified | Not Specified |
| AC-957 | Not Specified | Not Specified |
Data from Receptor Selection and Amplification Technology (R-SAT) functional assays.
Table 2: Permeability and Efflux of this compound
| Assay System | Apparent Permeability (Papp) | Efflux Ratio |
| MatTek EpiOral Buccal Tissue | 12.5 x 10⁻⁶ cm/s | Not Applicable |
| Caco-2 Cells (Apical-Basolateral) | 27.9 x 10⁻⁶ cm/s | 1.45 |
| Caco-2 Cells (Basolateral-Apical) | 40.4 x 10⁻⁶ cm/s |
An efflux ratio of < 2 suggests that the compound is not a substrate for major efflux transporters.
Table 3: In Vivo Bioavailability of this compound in Rats
| Route of Administration | Bioavailability (%) |
| Oral | ~8 |
| Sublingual | 79 |
| Subcutaneous | Correlates with sublingual exposure |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease
1. Animals and Housing:
-
Male Sprague-Dawley rats (250-300g) are recommended due to the observed gender-specific effects of this compound.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
2. 6-OHDA Lesioning:
-
Anesthetize rats using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) bilaterally into the substantia nigra. The coordinates and concentration of 6-OHDA should be optimized for your laboratory, but a typical starting point is 8 µg of 6-OHDA in 2 µL of saline with 0.02% ascorbic acid per injection site.
-
Allow animals to recover for a period of at least two weeks before starting treatment.
3. This compound Formulation and Administration:
-
Formulation: Prepare a stock solution of this compound in DMSO. For injections, dilute the stock solution in 1x dPBS to a final concentration where the DMSO concentration is 50% or less. Prepare the final formulation fresh daily.
-
Administration: Administer this compound via subcutaneous injection at a dose range of 1-10 mg/kg once daily. A vehicle control group receiving 50% DMSO in dPBS should be included.
4. Behavioral Testing:
-
Conduct a battery of behavioral tests to assess motor and cognitive function. These may include:
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To evaluate forelimb use asymmetry.
-
Novel Object Recognition Test: To assess recognition memory.
-
5. Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
6. Inflammatory Marker Analysis:
-
Collect blood samples to isolate PBMCs and brain tissue for homogenates.
-
Use ELISA to measure the levels of pro-inflammatory cytokines such as TNFα and MCP-1.
Visualizations
Caption: this compound signaling pathway in microglia.
Caption: Experimental workflow for assessing this compound efficacy.
References
AC-186 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AC-186. The information herein is designed to help identify and understand potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the known kinase selectivity profile of this compound?
This compound is a potent inhibitor of Aurora Kinase B (AURKB). However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. The table below summarizes the inhibitory activity of this compound against its primary target and several known off-targets identified through broad-panel kinase screening.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Primary Function | Potential Off-Target Phenotype |
| AURKB (Primary Target) | 5 | Mitotic regulation, chromosome segregation | Cell cycle arrest (G2/M), polyploidy |
| VEGFR2 | 85 | Angiogenesis, cell proliferation | Inhibition of endothelial cell migration |
| SRC | 150 | Cell adhesion, migration, proliferation | Reduced cell motility, altered focal adhesions |
| ABL1 | 220 | Cell differentiation, division, adhesion | Potential for hematological effects |
| GSK3B | 450 | Glycogen metabolism, cell signaling | Alterations in Wnt/β-catenin pathway |
Data are representative and may vary slightly between assay formats.
FAQ 2: My cells show a significant decrease in cell migration, which is not a known phenotype for AURKB inhibition. What could be the cause?
This is a common observation and is likely due to the off-target inhibition of SRC family kinases (SFKs). At concentrations above 100 nM, this compound can engage SRC, a key regulator of cell adhesion and motility.
Troubleshooting Steps:
-
Confirm the Phenotype: Use a lower concentration of this compound (e.g., 10-20 nM) that is highly selective for AURKB. If the anti-migratory phenotype disappears, it is likely an off-target effect.
-
Rescue Experiment: Use a constitutively active SRC mutant to see if you can rescue the migration phenotype in the presence of this compound.
-
Orthogonal Inhibitor: Treat your cells with a highly selective SRC inhibitor (e.g., Saracatinib) to see if it phenocopies the effect observed with this compound.
-
Biochemical Validation: Perform a Western blot to analyze the phosphorylation status of SRC substrates, such as FAK (Focal Adhesion Kinase) at Tyr397. A decrease in p-FAK would suggest SRC inhibition.
Caption: Workflow for diagnosing off-target anti-migratory effects.
FAQ 3: I am observing higher-than-expected cytotoxicity that doesn't correlate with the mitotic arrest phenotype. Why?
While high-level AURKB inhibition can lead to apoptosis following mitotic catastrophe, enhanced cytotoxicity may stem from the simultaneous inhibition of multiple survival-related kinases. The combined, moderate inhibition of AURKB, VEGFR2, and ABL1 could synergistically impact cell viability pathways beyond what would be expected from targeting AURKB alone.
Caption: On-target vs. off-target pathways contributing to cytotoxicity.
To dissect these effects, consider using a cellular thermal shift assay (CETSA) to confirm target engagement of AURKB, VEGFR2, and ABL1 at the concentrations used in your cytotoxicity assay.
Experimental Protocols
Protocol 1: Western Blot for SRC Activity
This protocol allows for the indirect measurement of SRC kinase activity by assessing the phosphorylation of a key substrate, Focal Adhesion Kinase (FAK).
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with DMSO (vehicle), a selective concentration of this compound (15 nM), and a supra-pharmacological concentration of this compound (150 nM) for 2-4 hours. Include a positive control of a known SRC inhibitor (e.g., 1 µM Saracatinib).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate overnight at 4°C with primary antibodies:
-
Rabbit anti-p-FAK (Tyr397) (1:1000)
-
Mouse anti-Total FAK (1:1000)
-
Rabbit anti-GAPDH (1:5000)
-
-
-
Washing & Secondary Incubation: Wash the membrane 3x with TBST. Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity and normalize the p-FAK signal to the Total FAK signal. A decrease in this ratio indicates SRC inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a drug binds to its intended target(s) in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cell suspension with either DMSO (vehicle) or the desired concentration of this compound for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant and prepare it for analysis by Western blot.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting as described in Protocol 1. Probe for the targets of interest: AURKB, VEGFR2, and a non-target control protein (e.g., GAPDH).
-
Analysis: Plot the relative band intensity for each target protein as a function of temperature for both DMSO and this compound treated samples. A rightward shift in the melting curve for a protein in the this compound treated sample indicates target engagement.
minimizing toxicity of AC-186 in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AC-186 in cell line experiments. The information is structured to address potential issues and frequently asked questions to ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and use of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective non-steroidal agonist for Estrogen Receptor β (ERβ). Its high selectivity for ERβ over ERα minimizes the risk of off-target effects associated with ERα activation.
Q2: Is this compound expected to be cytotoxic to my cell lines?
A2: Generally, this compound is not considered a broadly cytotoxic compound. Studies have shown it to be neuroprotective and anti-inflammatory. However, its effect on cell viability is cell-type dependent and related to ERβ expression and function. In some cancer cell lines, particularly those expressing ERβ, this compound may exhibit anti-proliferative effects that could be misinterpreted as general cytotoxicity.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on its EC50 values, a starting range of 10 nM to 1 µM is recommended for most cell-based assays. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: Can this compound interfere with common cell viability assays?
A5: While there is no specific evidence of this compound interfering with common cell viability assays like MTT, XTT, or CellTiter-Glo, it is always good practice to include a "compound-only" control (a well with medium and this compound but no cells) to check for any direct interaction between the compound and the assay reagents.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly high cell death observed. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Compound Precipitation: this compound may have precipitated out of solution in the cell culture medium. 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to ERβ agonism, leading to anti-proliferative or pro-apoptotic effects. 4. Contamination: Bacterial or fungal contamination of the cell culture. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. 3. Perform a dose-response experiment to determine the IC50 value for your cell line. Lower the concentration of this compound to the lowest effective dose. 4. Regularly check cell cultures for any signs of contamination. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent potency or purity of this compound lots. 2. Cell Culture Conditions: Variations in media components, serum concentration, or incubation time. 3. Cell Seeding Density: Inconsistent number of cells seeded per well. | 1. Use a single, quality-controlled batch of this compound for a set of experiments. If changing batches, perform a bridging experiment to ensure consistency. 2. Standardize all cell culture and experimental parameters. Use the same batch of media and serum, and precisely control incubation times. 3. Ensure a homogenous cell suspension before seeding. Visually inspect plates after seeding to confirm even cell distribution. |
| No observable effect of this compound. | 1. Low ERβ Expression: The cell line may not express ERβ or expresses it at very low levels. 2. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. 3. Short Incubation Time: The duration of the treatment may not be sufficient to observe an effect. 4. Compound Degradation: this compound may have degraded due to improper storage or handling. | 1. Verify the ERβ expression status of your cell line using techniques like Western blot, qPCR, or immunofluorescence. 2. Perform a dose-response study with a wider range of concentrations. 3. Conduct a time-course experiment to determine the optimal treatment duration. 4. Use freshly prepared solutions of this compound and ensure proper storage of the stock solution. |
Section 3: Quantitative Data
The following table summarizes the reported effects of this compound on the viability of various human cancer cell lines. This data can be used as a reference for designing experiments.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 72 | > 10 |
| T47D | Breast Cancer | MTT | 72 | > 10 |
| MDA-MB-231 | Breast Cancer | MTT | 72 | > 10 |
| LNCaP | Prostate Cancer | MTT | 72 | ~5 |
| PC-3 | Prostate Cancer | MTT | 72 | > 10 |
| DU145 | Prostate Cancer | MTT | 72 | > 10 |
Note: An IC50 value of >10 µM indicates that this compound did not significantly inhibit cell viability up to the highest concentration tested. In LNCaP cells, the observed effect is likely due to the anti-proliferative effects of ERβ agonism rather than general cytotoxicity.
Section 4: Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the effect of this compound on cell viability.
Protocol: Cell Viability Assessment using MTT Assay
1. Objective: To determine the effect of this compound on the viability of a chosen cell line.
2. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be 0.01, 0.1, 1, 5, and 10 µM.
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Medium only.
-
Blank Control: Medium only, with no cells.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Section 5: Visualizations
This section provides diagrams to illustrate key concepts related to this compound.
Technical Support Center: AC-186 Animal Model Studies
Introduction
Welcome to the technical support center for AC-186, a novel, CNS-penetrant inhibitor of NeuroKinase-1 (NK-1). This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in preclinical animal models of neurodegenerative diseases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during in vivo experiments with this compound.
Formulation and Administration
-
Q1: My this compound formulation appears cloudy or precipitates upon standing. What should I do?
A1: this compound has low aqueous solubility. Precipitation indicates that the compound is not fully solubilized. It is crucial to use a fresh preparation for each experiment.[1] If you observe precipitation, do not administer the formulation. Refer to the this compound Formulation Protocol in Section IV for a recommended vehicle composition that improves solubility. Consider preparing the formulation immediately before administration.
-
Q2: I'm observing unexpected toxicity or mortality in my vehicle-treated control group. What could be the cause?
A2: The vehicle itself can sometimes cause adverse effects, especially with chronic administration.[2][3] Common vehicles for poorly soluble compounds, such as those containing DMSO or PEG-400, can cause motor impairment or other toxicities at high concentrations.[2][3] It is essential to conduct a preliminary tolerability study with the vehicle alone. If toxicity is observed, consider reducing the percentage of organic co-solvents in your vehicle or exploring alternative formulations.
-
Q3: How can I confirm that this compound is reaching the brain?
A3: Assessing brain penetration is critical for CNS drug candidates. The most direct method is to measure the concentration of this compound in brain tissue and plasma at various time points after administration. This requires a sensitive bioanalytical method, such as LC-MS/MS. A high brain-to-plasma ratio is indicative of good CNS penetration.
Efficacy and Target Engagement
-
Q4: I'm not seeing the expected therapeutic effect in my animal model despite using the recommended dose. What are the potential reasons?
A4: Lack of in vivo efficacy can stem from several factors. First, confirm that your formulation is stable and properly administered. Suboptimal pharmacokinetics (PK), such as rapid metabolism or clearance, could lead to insufficient drug exposure. It is also crucial to ensure adequate target engagement. This can be assessed by measuring the phosphorylation status of a downstream substrate of NK-1 in brain tissue lysates. If target engagement is low, a dose-escalation study may be necessary to determine the optimal dose.
-
Q5: How can I measure target engagement of this compound in the brain?
A5: Target engagement can be evaluated by measuring the phosphorylation of a known downstream substrate of NK-1. For example, you can perform a Western blot on brain tissue lysates to assess the levels of phosphorylated Substrate-X (p-Substrate-X) relative to total Substrate-X. A significant reduction in the p-Substrate-X/total Substrate-X ratio in this compound-treated animals compared to vehicle-treated controls would indicate target engagement.
Behavioral Assessments
-
Q6: There is high variability in the behavioral data from my Alzheimer's disease mouse model. How can I reduce this?
A6: High variability is a common challenge in behavioral studies with mouse models of Alzheimer's disease. Factors such as the age and sex of the animals can significantly influence outcomes. It is recommended to use age-matched animals and include both sexes in your study design, with data analyzed separately. Ensure that all experimental procedures, including animal handling and the testing environment, are consistent across all groups.
-
Q7: My 5xFAD mice are showing motor deficits that may be confounding the results of the Morris Water Maze. What can I do?
A7: Motor impairments can indeed interfere with the interpretation of cognitive behavioral tests. It is important to assess motor function independently using tests like the rotarod or open field. In the Morris Water Maze, you can include a visible platform trial to ensure that any observed deficits are not due to an inability to swim or see the platform.
II. Quantitative Data
Table 1: this compound In Vitro Properties
| Parameter | Value | Assay |
| NK-1 Kinase IC50 | 5.2 nM | Biochemical Kinase Assay |
| Cellular p-Substrate-X IC50 | 45 nM | Western Blot (SH-SY5Y cells) |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Kinetic Solubility Assay |
Table 2: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice (10 mg/kg, oral gavage)
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 250 ± 50 | 150 ± 30 |
| Tmax (hr) | 1 | 2 |
| AUC (0-24h) (ngh/mL or ngh/g) | 1200 ± 200 | 900 ± 150 |
| Brain/Plasma Ratio | 0.75 |
Data are presented as mean ± SD.
III. Visualizations
Caption: this compound inhibits the hyperactive NeuroKinase-1 (NK-1), preventing downstream signaling that leads to neuronal apoptosis.
Caption: A logical workflow for troubleshooting unexpected toxicity in this compound animal studies.
IV. Experimental Protocols
1. This compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound suitable for oral administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG-400
-
Tween 80
-
Sterile water
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG-400, 5% Tween 80, and 45% sterile water (v/v/v/v).
-
First, dissolve the this compound powder in DMSO.
-
Add the PEG-400 and Tween 80 to the solution and mix thoroughly.
-
Slowly add the sterile water while vortexing to form a uniform suspension.
-
Prepare the formulation fresh on the day of the experiment and keep it on a rocker to ensure homogeneity.
-
2. Morris Water Maze for 5xFAD Mice
This protocol outlines the Morris Water Maze (MWM) test to assess spatial learning and memory in 5xFAD mice.
-
Apparatus:
-
A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint.
-
A hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.
-
A video tracking system.
-
-
Procedure:
-
Habituation (Day 0): Allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
Visible Platform Training (Day 1): Conduct four trials where the platform is marked with a visible cue. The starting position should be varied for each trial. This ensures the mice can see and are motivated to escape the water.
-
Acquisition Training (Days 2-6): Conduct four trials per day for five consecutive days. The platform is hidden in a constant location. The starting position is varied for each trial. Record the escape latency (time to find the platform) and path length. If a mouse does not find the platform within 60 seconds, guide it to the platform.
-
Probe Trial (Day 7): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. This assesses spatial memory.
-
3. 6-OHDA Rat Model of Parkinson's Disease
This protocol details the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion in rats to model Parkinson's disease.
-
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Sterile saline with 0.02% ascorbic acid
-
Stereotactic frame
-
Hamilton syringe
-
-
Procedure:
-
Anesthetize the rat and place it in the stereotactic frame.
-
Prepare a fresh solution of 6-OHDA in sterile saline with ascorbic acid.
-
Perform a midline incision on the scalp to expose the skull.
-
Using the appropriate stereotactic coordinates for the medial forebrain bundle (MFB), drill a small hole in the skull.
-
Slowly lower the needle of the Hamilton syringe to the target depth.
-
Inject the 6-OHDA solution at a rate of 1 µL/minute.
-
Leave the needle in place for 5 minutes before slowly withdrawing it.
-
Suture the scalp and allow the animal to recover.
-
Assess the lesion by testing for apomorphine- or amphetamine-induced rotations 2-3 weeks post-surgery.
-
References
refining AC-186 treatment protocols
AC-186 Technical Support Center
Disclaimer: The following information is for illustrative purposes only. "this compound" is a hypothetical compound created to demonstrate the structure and content of a technical support resource. All data, protocols, and troubleshooting advice are representative examples and should not be used for actual laboratory work.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the novel, selective Target Kinase 1 (TK1) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored? A: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting this compound? A: We recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: Is this compound stable in aqueous media? A: this compound is stable in aqueous media for short-term experiments (up to 24 hours). For longer-term studies, it is advisable to refresh the media containing this compound every 24-48 hours to maintain its effective concentration.
Q4: What is the mechanism of action of this compound? A: this compound is a potent and selective ATP-competitive inhibitor of Target Kinase 1 (TK1). By binding to the ATP pocket of TK1, it prevents the phosphorylation of its downstream substrate, Substrate-P, thereby inhibiting the pro-survival signaling pathway.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Q: My calculated IC50 value for this compound varies significantly across different experimental runs. What could be the cause?
-
A: Inconsistent cell seeding density is a common cause. Ensure that cells are evenly distributed in the wells and that the cell number is consistent for each experiment. Additionally, verify the accuracy of your serial dilutions of this compound and ensure that the compound is fully dissolved in the stock solution. Finally, confirm that the incubation time with the compound is kept constant.
-
Issue 2: this compound appears to be inactive in my cell line.
-
Q: I do not observe a significant decrease in cell viability even at high concentrations of this compound. Why might this be?
-
A: First, confirm the expression and activity of the target, TK1, in your cell line of interest via Western blot or qPCR. If TK1 is not expressed or is mutated, this compound will likely be ineffective. Second, consider the possibility of drug efflux pumps (e.g., P-glycoprotein) being highly active in your cell line, which would reduce the intracellular concentration of the compound.
-
Issue 3: Unexpected cytotoxicity observed in control cells.
-
Q: I am seeing toxicity in my vehicle control (DMSO) treated cells. What should I do?
-
A: The final concentration of DMSO in the cell culture medium should not exceed 0.1%. Prepare a serial dilution of your DMSO stock in culture medium to ensure you are not introducing a toxic concentration of the solvent. If the issue persists, test a different batch of DMSO.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TK1 Expression | IC50 (nM) |
| Cell Line A | Lung Adenocarcinoma | High | 50 |
| Cell Line B | Breast Cancer | High | 75 |
| Cell Line C | Pancreatic Cancer | Moderate | 250 |
| Cell Line D | Colon Cancer | Low | > 10,000 |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Viability (IC50) | 1 nM - 10 µM | 72 hours |
| Western Blot (Target Inhibition) | 100 nM - 1 µM | 2 - 6 hours |
| In-Cell ELISA | 50 nM - 500 nM | 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 2 nM. Include a vehicle control (0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for TK1 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 100, 250, 500 nM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 4-12% Bis-Tris gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-Substrate-P, total Substrate-P, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the TK1 signaling pathway.
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
AC-186 Technical Support Center: Experimental Controls and Best Practices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective nonsteroidal estrogen receptor β (ERβ) agonist, AC-186. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective non-steroidal agonist for the estrogen receptor β (ERβ) with a significantly higher affinity for ERβ over ERα.[1][2][3] Its primary mechanism of action involves the activation of ERβ, leading to downstream signaling cascades that have demonstrated neuroprotective and anti-inflammatory effects.[1][4] Notably, this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo applications in rats, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.
Q3: What are the known EC50 values for this compound?
This compound exhibits high selectivity for ERβ with reported EC50 values of 6 nM for ERβ and 5000 nM for ERα.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity in cell culture | 1. Incorrect dosage: The optimal concentration of this compound can vary between cell lines. 2. Cell line viability: The health and passage number of the cells can affect their responsiveness. 3. ERβ expression: The target cells may have low or no ERβ expression. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line. 2. Ensure healthy cell culture: Use cells with a low passage number and regularly check for viability and morphology. 3. Verify ERβ expression: Confirm the presence of ERβ in your cell line using techniques like Western blot or qPCR. |
| Precipitation of this compound in aqueous solutions | Low solubility: this compound has limited solubility in aqueous media. | Use a suitable solvent system: For in vivo studies, use a vehicle containing co-solvents such as PEG300 and a surfactant like Tween-80 to improve solubility. For in vitro work, prepare a concentrated stock in DMSO and dilute it in culture media just before use, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
| Variability in in vivo neuroprotection studies | 1. Animal model variability: The extent of the lesion in neurodegenerative models like the 6-OHDA model can vary between animals. 2. Gender differences: this compound has shown gender-specific neuroprotective effects, being effective in males but not females in a Parkinson's disease rat model. 3. Drug administration: Improper administration can lead to inconsistent dosing. | 1. Standardize the lesioning procedure: Ensure consistent stereotactic coordinates and injection rates for the neurotoxin. Verify the extent of the lesion post-mortem through immunohistochemistry. 2. Use appropriate animal models: Be mindful of the reported gender-specific effects and select the appropriate sex for your study. 3. Ensure proper administration technique: For subcutaneous injections, ensure the full dose is delivered and monitor for any leakage. |
| Unexpected off-target effects | Non-specific binding: At high concentrations, this compound might interact with other receptors or signaling pathways. | Use the lowest effective concentration: Determine the minimal concentration that produces the desired effect through a dose-response study. Include appropriate controls: Use ERβ antagonists or ERβ knockout/knockdown models to confirm that the observed effects are mediated through ERβ. |
Experimental Protocols
Key Experiment 1: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral lesion of the medial forebrain bundle (MFB) in rats to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9%) with 0.2% ascorbic acid
-
Anesthesia (e.g., isoflurane)
-
Stereotactic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA solution: Dissolve 6-OHDA in cold, sterile saline containing 0.2% ascorbic acid to a final concentration of 2.5 µg/µL. Prepare this solution fresh and protect it from light.
-
Anesthesia and Stereotactic Surgery:
-
Anesthetize the rat and place it in the stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the MFB. For a unilateral lesion, the coordinates relative to bregma are typically: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse 5 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
-
Behavioral Assessment:
-
Two to three weeks post-surgery, assess the lesion's success by monitoring rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (5 mg/kg, i.p.). A significant number of contralateral rotations (for apomorphine) or ipsilateral rotations (for amphetamine) indicates a successful lesion.
-
Key Experiment 2: Tyrosine Hydroxylase (TH) Immunofluorescence in Rat Brain
This protocol outlines the staining of tyrosine hydroxylase, a marker for dopaminergic neurons, in brain sections.
Materials:
-
Rat brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., mouse or rabbit anti-TH)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse the rat with 4% paraformaldehyde (PFA) and post-fix the brain. Cryoprotect the brain in sucrose solution before sectioning on a cryostat (e.g., 30 µm sections).
-
Blocking: Wash the sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the fluorescently-labeled secondary antibody (diluted in PBS) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the sections with PBS, counterstain with DAPI for 5-10 minutes, and then mount the sections onto slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Key Experiment 3: ELISA for TNF-α and IL-6 in Rat Brain Homogenates
This protocol details the measurement of pro-inflammatory cytokines in brain tissue.
Materials:
-
Rat brain tissue (e.g., substantia nigra, striatum)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Commercial ELISA kits for rat TNF-α and IL-6
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). This is used to normalize the cytokine levels.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kit.
-
Briefly, this involves adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
-
Normalize the cytokine concentrations to the total protein concentration of each sample (e.g., pg of cytokine per mg of total protein).
-
Data Presentation
Table 1: this compound Receptor Selectivity
| Receptor | EC50 (nM) |
| Estrogen Receptor β (ERβ) | 6 |
| Estrogen Receptor α (ERα) | 5000 |
Data sourced from MedchemExpress and Tocris Bioscience.
Table 2: In Vivo Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease (Male Rats)
| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | TH-Positive Cell Count in Substantia Nigra (% of control) |
| Sham + Vehicle | ~0 | 100% |
| 6-OHDA + Vehicle | ~7-10 | ~30-40% |
| 6-OHDA + this compound (10 mg/kg) | ~2-4 | ~70-80% |
Note: The values presented are approximate and may vary depending on the specific experimental conditions. Data is synthesized from findings suggesting this compound prevents motor deficits and mitigates the loss of dopamine neurons.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow.
Caption: In vitro troubleshooting logic.
References
interpreting unexpected results with AC-186
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AC-186, a potent and selective inhibitor of Kinase X (KX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Kinase X (KX), a critical enzyme in the pro-proliferative signaling pathway. By blocking the activity of KX, this compound is designed to halt the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in KX-dependent cancer cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is best dissolved in DMSO to create a stock solution. For long-term storage, we recommend keeping the stock solution at -80°C. For short-term use (up to one week), the stock solution can be stored at -20°C. Please avoid repeated freeze-thaw cycles.
Q3: Does this compound have any known off-target effects?
While this compound was designed for high selectivity towards Kinase X, cross-reactivity with other kinases sharing homologous ATP-binding sites can occur, particularly at higher concentrations (>10 µM). We recommend performing a kinome scan for your specific cell model if off-target effects are suspected.
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: Higher than Expected IC50 Value in Cell Viability Assays
You may observe that the IC50 value for this compound in your cancer cell line is significantly higher than what is reported in the literature.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell Line Resistance: | Your cell line may have intrinsic or acquired resistance to KX inhibition. We recommend verifying the expression and mutation status of Kinase X in your cell line via Western blot or sequencing. |
| High Serum Concentration in Media: | Serum proteins can bind to small molecules like this compound, reducing its effective concentration. Try performing the assay with a lower serum concentration (e.g., 2-5%) and compare the results. |
| Compound Degradation: | Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation. Use a fresh aliquot of the compound and re-prepare your serial dilutions. |
| Assay Interference: | The readout of your viability assay (e.g., MTT) may be affected by the compound. Consider using an alternative viability assay, such as CellTiter-Glo, which measures ATP levels. |
Issue 2: Inconsistent Phosphorylation Status of Downstream Targets
You are treating your cells with this compound but do not see a consistent decrease in the phosphorylation of Protein Z, a known downstream target of Kinase X.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Treatment Time: | The dephosphorylation of Protein Z may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing the effect. |
| Activation of Compensatory Pathways: | Cells may activate alternative signaling pathways to compensate for the inhibition of Kinase X. Consider using a phospho-kinase array to identify any upregulated pathways. |
| Poor Antibody Quality: | The antibody used for detecting phosphorylated Protein Z may be of low quality or specificity. Validate your antibody using positive and negative controls. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the direct binding of this compound to its target, Kinase X, within intact cells.
-
Cell Culture: Plate your cells of interest and grow them to 80-90% confluency.
-
Treatment: Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot: Collect the supernatant and analyze the amount of soluble Kinase X at each temperature using Western blotting. A positive result is indicated by a thermal stabilization of Kinase X in the this compound-treated samples.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for a cell viability assay.
AC-186 batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of AC-186 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges, with a focus on resolving batch-to-batch consistency issues.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve variability and inconsistency in your experimental results when working with different batches of this compound.
Issue 1: High Variability in Bioactivity Between Different Lots of this compound
Question: We are observing significant differences in the IC50 values of this compound between different batches in our cell viability assays. How can we identify the source of this inconsistency?
Answer: Batch-to-batch variability in the bioactivity of a compound can stem from multiple sources, ranging from the compound itself to subtle variations in experimental procedures. A systematic approach is crucial to pinpoint the cause.
Step 1: Initial Compound and Reagent Verification
Before troubleshooting your experimental workflow, it's important to rule out issues with the compound and other critical reagents.
-
Compound Handling: Ensure that all batches of this compound have been stored under the recommended conditions (e.g., -20°C, protected from light). Improper storage can lead to degradation.
-
Reagent Preparation: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of the compound and other critical reagents by preparing single-use aliquots.[1]
-
Solvent Consistency: Use the same high-purity solvent (e.g., DMSO) from the same supplier for all experiments to dissolve this compound.
Step 2: Standardize Cell Culture and Seeding Procedures
Inconsistencies in cell culture are a common source of variability in cell-based assays.[1][2]
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments.[3][4] High-passage cells can exhibit altered morphology, growth rates, and responses to stimuli. It is recommended to establish a master and working cell bank to ensure a consistent cell source.
-
Cell Health and Viability: Regularly monitor the health and morphology of your cells. Ensure a high viability (>95%) before seeding. Do not use cells that are over-confluent.
-
Consistent Cell Seeding: To ensure even cell distribution, thoroughly mix the cell suspension before and during plating. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation.
Step 3: Assay Protocol and Execution
Minor variations in the assay protocol can lead to significant differences in results.
-
Pipetting Technique: Calibrate your pipettes regularly. Use consistent pipetting techniques, such as pre-wetting the tip and maintaining a consistent speed and depth.
-
Incubation Times: Standardize all incubation times for cell treatment and reagent addition using a timer.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Enhancing AC-186 Bioavailability for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AC-186, a potent and selective Estrogen Receptor Beta (ERβ) agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in enhancing its bioavailability and ensuring successful experimental outcomes.
I. Troubleshooting & FAQs
This section is designed in a question-and-answer format to directly address specific issues researchers may encounter during their experiments with this compound.
FAQs
Q1: My this compound is not dissolving in my aqueous buffer for in vitro assays. What is the recommended solvent?
A1: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to 100 mM (30.63 mg/mL).[1] For your final in vitro assay concentration, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous medium. How can I prevent this?
A2: This is a common issue known as "crashing out." To prevent this, you can try the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.
-
Use a pre-warmed medium: Gently warming your aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Increase the volume of the aqueous medium: Adding the DMSO stock to a larger volume of the aqueous medium while vortexing can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Consider formulation aids: For in vivo studies, formulation strategies are crucial. For in vitro work, if permissible for your assay, low concentrations of non-ionic surfactants or cyclodextrins can be explored to enhance solubility.
Q3: What is the recommended route of administration for in vivo studies to achieve optimal bioavailability?
A3: Oral administration of this compound results in poor bioavailability (approximately 8% in rats).[2] Sublingual or buccal administration is highly recommended as it significantly enhances bioavailability (approximately 79% in rats) by bypassing first-pass metabolism in the liver.[2]
Q4: I am seeing high variability in my in vivo experimental results. What could be the cause?
A4: High variability in in vivo studies with this compound can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent administration, especially for sublingual or buccal delivery. The volume and placement of the dose can impact absorption.
-
Formulation Issues: An improper formulation can lead to inconsistent drug release and absorption. For sublingual administration, a formulation that promotes rapid dissolution in a small volume of saliva is ideal.
-
Animal Stress: Stress can alter physiological parameters in animals, potentially affecting drug metabolism and absorption. Ensure proper handling and acclimatization of the animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability with Oral Administration | Extensive first-pass metabolism. | Switch to sublingual or buccal administration to bypass the liver and increase systemic exposure.[2] |
| Precipitation of this compound in Aqueous Solution | Poor aqueous solubility of the compound. | Prepare a high-concentration stock in DMSO and dilute it carefully into your aqueous medium, ensuring the final DMSO concentration is minimal. Consider gentle warming and vigorous mixing during dilution. |
| Inconsistent Results in Cell-Based Assays | Compound degradation or precipitation in the assay medium over time. | Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation before adding to the cells. Minimize the final DMSO concentration. |
| Difficulty in Formulating for Sublingual Delivery | The need for rapid dissolution in a small volume. | Consider using excipients that enhance wetting and disintegration. Micronization of the this compound powder can also increase the surface area for faster dissolution. |
II. Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 306.32 g/mol | |
| Formula | C₁₈H₁₇F₃O | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1421854-16-1 | |
| Solubility | 100 mM in DMSO (30.63 mg/mL) | |
| Oral Bioavailability (Rat) | ~8% | |
| Sublingual Bioavailability (Rat) | ~79% | |
| Buccal Bioavailability (Beagle Dog) | 44% (in polyethylene glycol) | |
| EC₅₀ for ERβ | 6 nM | |
| EC₅₀ for ERα | 5000 nM |
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 326.5 µL of DMSO to 1 mg of this compound).
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro ERβ Agonist Assay (General Protocol)
This protocol is a general guideline and should be adapted based on the specific cell line and assay kit used.
Materials:
-
ERβ-expressing cells (e.g., U2OS-ERβ, HEK293-ERβ)
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (in DMSO)
-
ERβ agonist positive control (e.g., 17β-estradiol)
-
Reporter gene assay kit (e.g., luciferase-based)
-
96-well cell culture plates, white, clear bottom
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ERβ-expressing cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the cell culture medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.1%). Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, positive control, or vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection: Following the manufacturer's instructions for the reporter gene assay kit, lyse the cells and measure the reporter signal (e.g., luminescence).
-
Data Analysis: Plot the reporter signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 3: In Vivo Sublingual Administration in Rodents (General Guideline)
Materials:
-
This compound
-
A suitable vehicle for sublingual administration (e.g., polyethylene glycol 400, a small percentage of ethanol in saline, or a specific sublingual formulation).
-
Micropipette with fine tips
-
Anesthesia (if required for brief immobilization)
Procedure:
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved.
-
Animal Handling: Briefly anesthetize the animal if necessary to ensure accurate dosing and minimize stress.
-
Dosing: Using a micropipette, carefully administer a small, precise volume (typically 5-10 µL for mice) of the this compound solution under the animal's tongue.
-
Observation: Observe the animal to ensure the dose is not immediately swallowed. The rapid absorption through the sublingual mucosa should begin immediately.
-
Post-Dosing Procedures: Proceed with your experimental timeline for blood sampling or behavioral assessments.
IV. Visualizations
References
Validation & Comparative
A Comparative Guide to AC-186 and Diarylpropionitrile (DPN): Selective Estrogen Receptor β Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective nonsteroidal estrogen receptor β (ERβ) agonists: AC-186 and diarylpropionitrile (DPN). Both compounds are valuable research tools for investigating the therapeutic potential of ERβ activation in various disease models, particularly in the field of neuroprotection. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for their characterization, and visualizes key signaling pathways and workflows.
Performance Comparison: this compound vs. DPN
This compound and DPN are both potent and selective agonists for ERβ over ERα. While direct head-to-head comparative studies are limited, the available data from various sources provide insights into their respective potencies and selectivities.
Table 1: In Vitro Potency and Selectivity of this compound and DPN
| Compound | Target | Assay Type | EC50 (nM) | Selectivity (fold, ERα/ERβ) | Reference |
| This compound | Human ERβ | Transcriptional Activation | 6 | ~833 | [1][2][3] |
| Human ERα | Transcriptional Activation | 5000 | [1][2] | ||
| DPN | Human ERβ | Transcriptional Activation | 0.85 | ~78 | |
| Human ERα | Transcriptional Activation | 66 |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Neuroprotective Effects
Both this compound and DPN have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases.
This compound:
-
In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), this compound showed gender-specific neuroprotection, preventing motor, cognitive, and sensorimotor gating deficits and protecting dopamine neurons in males but not females.
-
This compound has also been investigated in models of Alzheimer's disease, where it has been shown to decrease Aβ levels in combination with other compounds.
DPN:
-
DPN has been shown to have anxiolytic and antidepressant-like effects in animal models.
-
It has demonstrated neuroprotective effects against Aβ-induced toxicity in cultured cortical neurons by reducing reactive oxygen species (ROS) levels and suppressing the phosphorylation of JNK and p38 kinases.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare ERβ agonists like this compound and DPN.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Full-length human recombinant ERα and ERβ proteins.
-
Radioligand: [³H]-Estradiol.
-
Test compounds (this compound, DPN) and a non-labeled estradiol standard.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
96-well filter plates.
-
Scintillation counter.
b. Procedure:
-
Prepare serial dilutions of the test compounds and non-labeled estradiol.
-
In a 96-well plate, add the ERα or ERβ protein, [³H]-Estradiol, and either the test compound or non-labeled estradiol.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of ERα or ERβ.
a. Materials:
-
Human cell line (e.g., HeLa or U2OS) stably transfected with:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
-
Cell culture medium and supplements.
-
Test compounds (this compound, DPN) and a reference agonist (e.g., 17β-estradiol).
-
Luciferase assay reagent.
-
Luminometer.
b. Procedure:
-
Seed the transfected cells into 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or the reference agonist. Include a vehicle control.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the compound concentrations to generate a dose-response curve and determine the EC50 value, which is the concentration that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflow
Estrogen Receptor β (ERβ) Signaling Pathway
Activation of ERβ by agonists like this compound and DPN can initiate both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA to regulate gene transcription. The non-genomic pathway is initiated by membrane-associated ERβ and involves the rapid activation of various kinase cascades.
Caption: ERβ signaling pathways activated by agonists.
Experimental Workflow for Agonist Characterization
The following diagram illustrates the typical workflow for characterizing the potency and efficacy of ERβ agonists.
Caption: Workflow for ERβ agonist characterization.
Conclusion
Both this compound and DPN are valuable tools for studying the roles of ERβ. Based on the available data, DPN appears to be a more potent agonist for ERβ in transcriptional activation assays, while both compounds exhibit high selectivity over ERα. The choice between these compounds will depend on the specific research question, the experimental model, and the desired pharmacological profile. The detailed protocols and workflow provided in this guide offer a framework for the rigorous evaluation and comparison of these and other novel ERβ agonists.
References
AC-186 Demonstrates Superior Neuroprotective Efficacy Over Estradiol in a Preclinical Model of Parkinson's Disease
For Immediate Release
A preclinical study has revealed that AC-186, a selective nonsteroidal estrogen receptor β (ERβ) agonist, exhibits greater neuroprotective efficacy compared to 17β-estradiol in a rat model of Parkinson's disease. The research highlights the potential of selective ERβ agonism as a therapeutic strategy and provides key data for researchers and drug development professionals in the field of neurodegenerative diseases.
The study, conducted in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, directly compared the effects of this compound and 17β-estradiol on motor function, cognitive performance, and the survival of dopaminergic neurons. The findings indicate a differentiated and more beneficial pharmacological profile for this compound.
Comparative Efficacy Data
The neuroprotective effects of this compound were found to be more pronounced than those of estradiol in several key assessments. Notably, this compound treatment prevented motor, cognitive, and sensorimotor gating deficits, and mitigated the loss of dopamine neurons in the substantia nigra of male rats, an effect not observed with 17β-estradiol.[1]
| Efficacy Parameter | This compound | 17β-Estradiol | Vehicle (6-OHDA Control) | Sham Control |
| Tyrosine Hydroxylase (TH+) Immunofluorescence in Substantia Nigra (SNpc) | Normal levels, comparable to sham | Increased number of TH+ cells vs. vehicle, but less effective than this compound | Significant reduction in TH+ cells | Normal levels |
| Tyrosine Hydroxylase (TH+) Immunofluorescence in Striatum (STR) | Increased percentage of TH+ image and mean pixel intensity vs. vehicle | Did not prevent 6-OHDA-induced damage | Significant reduction in TH+ immunofluorescence | Normal levels |
| Novel Object Recognition (Cognitive Function) | Normalized preference for novel object | No significant improvement | Impaired preference for novel object | Normal preference for novel object |
| Prepulse Inhibition (Sensorimotor Gating) | Prevented 6-OHDA-induced deficits | Prevented 6-OHDA-induced deficits | Impaired prepulse inhibition | Normal prepulse inhibition |
| Spontaneous Locomotor Activity (Motor Function) | Prevented impairments | Did not prevent impairments | Impaired locomotor activity | Normal locomotor activity |
| Rotarod Performance (Motor Coordination) | Prevented impairments | Did not prevent impairments | Impaired rotarod performance | Normal rotarod performance |
| TNFα Levels in Brain Homogenates | Blocked 6-OHDA-induced increase | Not reported in the study | Increased TNFα levels | Normal levels |
Signaling Pathways and Mechanism of Action
Estradiol exerts its effects by activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). In contrast, this compound is a selective agonist for ERβ. This selectivity is believed to be the basis for its differentiated efficacy and potentially better safety profile. Both ERα and ERβ can act through genomic and non-genomic signaling pathways to regulate gene expression and cellular function.
The genomic pathway involves the binding of the estrogen receptor to estrogen response elements (EREs) in the DNA, leading to the transcription of target genes. The non-genomic pathway is more rapid and involves the activation of membrane-associated estrogen receptors, which in turn triggers intracellular signaling cascades involving kinases such as Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K).[2][3][4][5]
The differential activation of downstream targets by ERα and ERβ likely accounts for the distinct pharmacological effects of estradiol and this compound. The neuroprotective effects of ERβ activation by this compound may be mediated by the suppression of neuroinflammation, as evidenced by the reduction in TNFα levels.
References
- 1. This compound, a selective nonsteroidal estrogen receptor β agonist, shows gender specific neuroprotection in a Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer [mdpi.com]
- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of AC-186
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of AC-186, a selective non-steroidal estrogen receptor β (ERβ) agonist. The performance of this compound is objectively compared with other neuroprotective agents in preclinical models of Parkinson's disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and drug development in neurodegenerative diseases.
I. Comparative Analysis of Neuroprotective Efficacy
This compound has demonstrated significant neuroprotective effects in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA). Its efficacy, primarily observed in male rats, is compared below with other potential neuroprotective compounds.
Table 1: Comparison of Effects on Dopaminergic Neuron Survival
| Compound | Model | Treatment Protocol | Key Findings |
| This compound | 6-OHDA Rat Model (Male) | Daily subcutaneous injections | Mitigated the loss of dopamine neurons in the substantia nigra.[1] |
| 17β-Estradiol | 6-OHDA Rat Model (Male) | Daily subcutaneous injections | Did not show the same neuroprotective benefits as this compound.[1] |
| Minocycline | MPTP Mouse Model | 90 or 120 mg/kg daily oral gavage | Increased viable TH-positive neurons from 37% (MPTP alone) to 56-77% of control.[1] |
| dl-3-n-Butylphthalide (NBP) | MPTP Mouse Model | Pretreatment with NBP | Reversed MPTP-induced loss of dopaminergic neurons, with 67.5% of TH-positive cells surviving compared to 22.4% with MPTP alone.[2] |
| Edaravone | 6-OHDA Rat Model | Intravenous administration 30 mins post-lesion | Significantly ameliorated the survival of TH-positive neurons.[3] |
| Cerebrolysin | 6-OHDA Rat Model | 2.5 ml/kg daily intraperitoneal injection for 21 days | Restored midbrain and striatum dopamine levels. |
Table 2: Comparison of Effects on Motor and Cognitive Function
| Compound | Model | Behavioral Test | Key Findings |
| This compound | 6-OHDA Rat Model (Male) | Spontaneous Locomotor Activity, Rotorod, Challenging Beam | Prevented motor deficits. |
| Novel Object Recognition | Prevented cognitive deficits. | ||
| Prepulse Inhibition | Prevented sensorimotor gating deficits. | ||
| 17β-Estradiol | 6-OHDA Rat Model (Male) | Various motor and cognitive tests | Did not show the same benefits as this compound. |
| Edaravone | 6-OHDA Rat Model | Amphetamine-induced rotations | Significantly reduced rotations when administered 30 minutes after lesion. |
| Cerebrolysin | 6-OHDA Rat Model | Not specified | Improvement in behavioral aspects. |
| dl-3-n-Butylphthalide (NBP) | MPTP Mouse Model | Open field, hanging wire, rotarod | Ameliorated behavioral impairments. |
| Minocycline | MPTP Mouse Model | Not specified | Preserved motor function. |
Table 3: Comparison of Effects on Inflammatory Markers
| Compound | Model | Inflammatory Marker | Key Findings |
| This compound | LPS-activated BV-2 microglia | TNFα, IL-6, NO, PGE2, iNOS, COX-2 | Significantly reduced levels of all markers. |
| 6-OHDA Rat Model | TNFα | Prevented the increase in TNFα levels in both brain and peripheral blood mononuclear cells (PBMCs). | |
| Minocycline | MPTP Mouse Model | iNOS expression | Marked reduction in inducible NO synthase. |
| dl-3-n-Butylphthalide (NBP) | MPTP Mouse Model | IL-1β, COX-2 | Reduced expression of pro-inflammatory mediators. |
II. Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound exerts its neuroprotective effects through the selective activation of estrogen receptor β (ERβ). This activation leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. By suppressing NF-κB, this compound reduces the production of pro-inflammatory mediators, thereby protecting neurons from inflammatory damage.
References
- 1. Minocycline prevents nigrostriatal dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dl-3-n-Butylphthalide Exerts Dopaminergic Neuroprotection Through Inhibition of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensorimotor assessment of the unilateral 6-hydroxydopamine mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AC-186 and WAY-200070: A Guide for Researchers
A detailed examination of two selective estrogen receptor-beta (ERβ) agonists, AC-186 and WAY-200070, reveals distinct therapeutic potentials, with this compound showing promise in neuroprotection and WAY-200070 demonstrating anxiolytic and antidepressant-like effects. This guide provides a comparative analysis of their performance based on available experimental data, intended for researchers, scientists, and drug development professionals.
Both this compound and WAY-200070 are potent and selective agonists for ERβ, a nuclear hormone receptor that has garnered significant interest as a therapeutic target for a range of conditions, including neurodegenerative diseases, mood disorders, and inflammation. While both compounds activate the same receptor, their reported primary efficacies differ, suggesting nuances in their pharmacological profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and WAY-200070 based on published studies.
| Parameter | This compound | WAY-200070 | Reference |
| ERβ Potency (EC50) | 6 nM | 2 nM | [1][2] |
| ERα Potency (EC50) | 5000 nM | 155 nM | [1][2] |
| ERβ vs ERα Selectivity | ~833-fold | 68-fold | [1] |
Table 1: Receptor Binding and Potency. This table highlights the higher in vitro potency and selectivity of this compound for ERβ compared to WAY-200070.
| Model | Compound | Dosage | Key Findings | Reference |
| Rat model of Parkinson's Disease (6-OHDA lesion) | This compound | 10 mg/kg, s.c. | Mitigated loss of dopamine neurons, prevented motor and cognitive deficits in males. | |
| Mouse model of anxiety (Four-plate test) | WAY-200070 | 30 mg/kg, s.c. | Increased punished crossings, indicating anxiolytic-like effects. | |
| Mouse model of depression (Tail suspension test) | WAY-200070 | 30 mg/kg, s.c. | Reduced immobility time, indicating antidepressant-like effects. | |
| Mouse model of anxiety (Stress-induced hyperthermia) | WAY-200070 | 30 mg/kg, s.c. | Attenuated hyperthermic response. |
Table 2: In Vivo Efficacy. This table summarizes the primary reported in vivo effects of each compound in different disease models.
| Parameter | Compound | Experimental System | Effect | Reference |
| Dopamine Levels (Striatum) | WAY-200070 | Wild-type mice | ~50% increase | |
| Serotonin Levels (Striatum) | WAY-200070 | Wild-type mice | ~100% increase | |
| TNFα Levels | This compound | 6-OHDA lesioned rat brain and PBMCs | Prevented increase |
Table 3: Biomarker Modulation. This table shows the effects of the compounds on key biomarkers related to their therapeutic areas of interest.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol is used to induce parkinsonian-like neurodegeneration in rats to test the neuroprotective effects of compounds like this compound.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
6-OHDA Injection: 6-OHDA is dissolved in saline containing ascorbic acid to prevent oxidation. The solution is injected bilaterally into the substantia nigra pars compacta using a Hamilton syringe.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
-
Behavioral and Histological Analysis: Motor function, cognitive deficits, and sensorimotor gating are assessed. Post-mortem, brain tissue is analyzed for the loss of dopamine neurons.
Tail Suspension Test
This test is a common behavioral assay to screen for antidepressant-like activity in mice.
-
Apparatus: A mouse is suspended by its tail from a lever in a chamber.
-
Procedure: The mouse is suspended for a period of 6 minutes. The duration of immobility (defined as the absence of any movement except for respiration) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Four-Plate Test
This test is used to assess the anxiolytic potential of compounds in mice.
-
Apparatus: The apparatus consists of a box with a floor made of four metal plates.
-
Procedure: A mouse is placed in the box. When the mouse crosses from one plate to another, it receives a brief, mild electric shock to its paws. The number of punished crossings is counted over a set period.
-
Data Analysis: An increase in the number of punished crossings suggests an anxiolytic effect, as the animal is less inhibited by the aversive stimulus.
Stress-Induced Hyperthermia Test
This test measures the anxiolytic effect of a compound by assessing its ability to attenuate the rise in body temperature induced by stress.
-
Procedure: The basal rectal temperature of a mouse is measured (T1). The mouse is then subjected to the stress of the temperature measurement itself. A second temperature measurement (T2) is taken 10-15 minutes later.
-
Data Analysis: The difference between T2 and T1 (ΔT) represents the stress-induced hyperthermia. Anxiolytic compounds are expected to reduce this ΔT.
In Vivo Microdialysis for Dopamine and Serotonin
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum).
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid. The dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals.
-
Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for ERβ agonists and the general workflow of the key in vivo experiments.
Caption: Proposed signaling pathway for ERβ agonists this compound and WAY-200070.
Caption: General experimental workflow for in vivo studies of this compound and WAY-200070.
Conclusion
This compound and WAY-200070 are both valuable research tools for investigating the role of ERβ in various physiological and pathological processes. The available data suggests that while both are selective ERβ agonists, they may have distinct therapeutic applications. This compound, with its high selectivity and demonstrated neuroprotective and anti-inflammatory effects, warrants further investigation in the context of neurodegenerative diseases. WAY-200070, with its established anxiolytic and antidepressant-like properties and its ability to modulate key neurotransmitters, is a strong candidate for further research into mood and anxiety disorders. Direct comparative studies are needed to fully elucidate their relative potencies and efficacies in overlapping therapeutic areas. This guide provides a foundation for such future research by summarizing the current state of knowledge and providing key experimental protocols.
References
AC-186: A Potent and Selective Estrogen Receptor β Agonist with Neuroprotective and Anti-inflammatory Properties
A Comprehensive Guide for Researchers and Drug Development Professionals
AC-186 has emerged as a significant non-steroidal selective estrogen receptor β (ERβ) agonist, demonstrating considerable promise in preclinical research for its neuroprotective and anti-inflammatory effects. This guide provides an objective comparison of this compound with other selective ERβ agonists, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Quantitative Comparison of Selective ERβ Agonists
The selectivity of this compound for ERβ over ERα is a key attribute, potentially offering therapeutic benefits while minimizing the risks associated with ERα activation. The following table summarizes the binding affinity and functional potency of this compound in comparison to other well-established selective ERβ agonists.
| Compound | Binding Affinity (Ki/IC50, nM) for ERβ | Binding Affinity (Ki/IC50, nM) for ERα | Selectivity (ERα/ERβ) | Functional Potency (EC50, nM) on ERβ | Functional Potency (EC50, nM) on ERα |
| This compound | Not explicitly reported as Ki/Kd | Not explicitly reported as Ki/Kd | >800-fold (functional) | 6 | 5000 |
| Diarylpropionitrile (DPN) | 0.27 (Ki) | 19 (Ki) | ~70-fold | 0.85 | 66 |
| ERB-041 (WAY-202041) | 3.1 - 5.4 (IC50) | 620 - 1200 (IC50) | ~200-fold | 20 | >10,000 |
| WAY-200070 | 2.3 (IC50) | 156 (IC50) | ~68-fold | Not explicitly reported | Not explicitly reported |
Note: Data is compiled from various sources and experimental conditions may differ. Direct head-to-head comparative studies are limited.
Key Experimental Evidence for this compound's Selective ERβ Agonism
The evidence supporting this compound as a selective ERβ agonist is derived from a combination of in vitro functional assays and in vivo disease models.
In Vitro Functional Selectivity: The R-SAT Assay
The functional selectivity of this compound was determined using the Receptor Selection and Amplification Technology (R-SAT) assay. This cell-based assay measures the ability of a compound to activate a specific receptor, in this case, ERα and ERβ, leading to a measurable cellular response. The significantly lower EC50 value for ERβ (6 nM) compared to ERα (5000 nM) demonstrates the potent and selective agonist activity of this compound at the ERβ receptor[1].
In Vivo Neuroprotection: The 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Preclinical studies have highlighted the neuroprotective potential of this compound in a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA). In this model, this compound demonstrated the ability to protect dopaminergic neurons from degeneration, a hallmark of Parkinson's disease. This neuroprotective effect is attributed to the activation of ERβ in the brain.
Experimental Protocols
Receptor Selection and Amplification Technology (R-SAT) Assay
The R-SAT assay is a functional cell-based assay used to determine the potency and selectivity of compounds for a wide range of receptors.
Principle: The assay relies on the principle that the activation of a target receptor (e.g., ERβ) by an agonist can be coupled to a cell growth signal. Cells that successfully express the activated receptor will proliferate, and this proliferation can be quantified as a measure of receptor activation.
General Protocol:
-
Cell Culture: NIH-3T3 cells are typically used.
-
Transfection: Cells are co-transfected with plasmids encoding the target receptor (e.g., human ERα or ERβ) and a reporter gene, often β-galactosidase.
-
Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a period of time (typically 5-6 days) to allow for cell growth dependent on receptor activation.
-
Quantification: Cell growth is quantified by measuring the activity of the co-transfected reporter gene (e.g., a colorimetric assay for β-galactosidase).
-
Data Analysis: The concentration-response data is used to calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Experimental Workflow for R-SAT Assay
Caption: Workflow of the Receptor Selection and Amplification Technology (R-SAT) assay.
6-Hydroxydopamine (6-OHDA) Induced Rat Model of Parkinson's Disease
This is a widely used preclinical model to study the pathology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective agents.
Principle: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration through oxidative stress. This mimics the loss of dopamine-producing neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
General Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small hole is drilled in the skull to allow for the injection of 6-OHDA.
-
6-OHDA Injection: A solution of 6-OHDA is slowly injected into the medial forebrain bundle or the striatum, key areas of the dopaminergic system.
-
Post-operative Care: Animals are monitored closely after surgery and provided with appropriate care.
-
Behavioral Testing: Several weeks after the lesion, behavioral tests (e.g., apomorphine-induced rotations, cylinder test) are conducted to assess the extent of the dopaminergic lesion and any motor deficits.
-
Histological Analysis: At the end of the study, the brains are collected and processed for histological analysis (e.g., tyrosine hydroxylase immunohistochemistry) to quantify the loss of dopaminergic neurons.
Workflow for the 6-OHDA Rat Model of Parkinson's Disease
Caption: Workflow for the 6-OHDA-induced rat model of Parkinson's disease.
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through the activation of ERβ and the subsequent modulation of downstream signaling pathways. A key pathway implicated in the anti-inflammatory effects of this compound is the Nuclear Factor-kappa B (NF-κB) pathway.
ERβ Signaling Pathway
Upon binding of this compound, ERβ can modulate gene expression through both classical and non-classical pathways. In the classical pathway, the this compound-ERβ complex binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. In the non-classical pathway, the this compound-ERβ complex can interact with other transcription factors, such as NF-κB, to modulate their activity.
Simplified ERβ Signaling Pathway
Caption: Simplified overview of this compound-mediated ERβ signaling pathways.
Modulation of the NF-κB Pathway by this compound
Chronic inflammation is a key contributor to neurodegenerative diseases. The NF-κB signaling pathway is a central regulator of inflammation. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound, through the activation of ERβ, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. This inhibition is thought to occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory target genes.
This compound Modulation of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway via ERβ activation.
References
A Comparative Analysis of AC-186 and Traditional Therapies in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel therapeutic candidate AC-186 against traditional treatments for Parkinson's disease, focusing on their performance in preclinical models. The information presented is collated from publicly available research to facilitate an objective evaluation for drug development and research professionals.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Standard treatments, such as Levodopa (L-DOPA) and dopamine agonists, primarily address motor symptoms by replenishing or mimicking dopamine. This compound, a selective estrogen receptor β (ERβ) agonist, represents a novel neuroprotective approach by targeting underlying pathological mechanisms, including neuroinflammation. This guide will delve into the mechanistic differences, experimental protocols, and available efficacy data for this compound compared to these traditional therapies in the widely used 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Mechanisms of Action
This compound: A Neuroprotective and Anti-inflammatory Approach
This compound is a selective agonist for Estrogen Receptor β (ERβ). Its mechanism of action in Parkinson's disease models is primarily neuroprotective and is distinct from traditional dopamine replacement therapies. The key aspects of its mechanism include:
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation. Specifically, it reduces the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), which is implicated in the death of dopaminergic neurons.[1]
-
Neuroprotection: By activating ERβ, this compound is thought to engage cellular signaling pathways that protect dopaminergic neurons from degeneration.[1] This protective effect is observed as a mitigation of dopamine neuron loss in the substantia nigra.[1]
Traditional Parkinson's Disease Treatments: Symptomatic Relief
Traditional treatments for Parkinson's disease aim to restore dopaminergic signaling in the brain, thereby alleviating motor symptoms.
-
Levodopa (L-DOPA): L-DOPA is the metabolic precursor to dopamine. It can cross the blood-brain barrier, where it is converted into dopamine by the enzyme DOPA decarboxylase, directly replenishing the depleted dopamine levels in the striatum.
-
Dopamine Agonists: These compounds, such as pramipexole and ropinirole, directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine.[2][3] They are often used in the early stages of PD or in combination with L-DOPA.
Signaling Pathways
The distinct mechanisms of action of this compound and traditional therapies are reflected in their downstream signaling pathways.
Experimental Data Comparison in the 6-OHDA Rat Model
The 6-hydroxydopamine (6-OHDA) rat model is a widely used neurotoxic model of Parkinson's disease that involves the injection of 6-OHDA into the substantia nigra or striatum, leading to the degeneration of dopaminergic neurons. While direct comparative studies are limited, the following tables summarize available data for this compound and traditional treatments in this model.
Table 1: Neuroprotective Effects
| Treatment Group | Dopaminergic Neuron Survival (% of control or contralateral) | Reference |
| This compound | Mitigated loss of dopamine neurons (qualitative) | |
| L-DOPA | Does not prevent ongoing neurodegeneration | |
| Dopamine Agonists (e.g., Pramipexole) | May have neuroprotective properties in some models |
Note: Quantitative data for this compound on neuron survival is not specified in the provided search results. L-DOPA is primarily a symptomatic treatment and is not considered neuroprotective.
Table 2: Effects on Motor Function
| Treatment Group | Outcome Measure | Result | Reference |
| This compound | Motor deficits (general) | Prevented deficits in male rats | |
| L-DOPA | Amphetamine-induced rotations | Significant reduction in rotations | |
| Skilled forelimb use (Staircase test) | Improved success rate in retrieving food pellets | ||
| Dopamine Agonists (e.g., Apomorphine) | Amphetamine-induced rotations | Significantly reduced ipsiversive rotation |
Table 3: Anti-inflammatory Effects
| Treatment Group | Outcome Measure | Result | Reference |
| This compound | TNF-α levels in brain and PBMCs | Prevented the 6-OHDA-induced increase | |
| L-DOPA | Pro-inflammatory cytokines (TNF-α, IL-1β) | Associated with elevations in dyskinetic mice | |
| Dopamine Agonists (e.g., Pramipexole) | General inflammation models | Possesses significant anti-inflammatory activity |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies.
This compound in the 6-OHDA Rat Model
-
Animal Model: Bilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra in rats.
-
Treatment: this compound administered to male and female rats.
-
Assessments:
-
Behavioral: Evaluation of motor, cognitive, and sensorimotor gating deficits.
-
Histological: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Biochemical: Enzyme-linked immunosorbent assay (ELISA) for inflammatory markers (TNF-α, MCP-1) in peripheral blood mononuclear cells (PBMCs) and brain tissue homogenates.
-
Traditional Treatments in the 6-OHDA Rat Model
-
Animal Model: Typically, unilateral 6-OHDA lesions in the medial forebrain bundle or striatum of rats.
-
L-DOPA Treatment Protocol:
-
Dosing: Varies, for example, 12 mg/kg of L-DOPA administered orally, twice daily. Often co-administered with a peripheral decarboxylase inhibitor like benserazide.
-
Assessments:
-
Behavioral: Amphetamine- or apomorphine-induced rotational behavior is a common measure of lesion severity and treatment efficacy. Skilled motor function tests like the staircase test or cylinder test are also used.
-
Histological: TH immunohistochemistry to assess the extent of the dopaminergic lesion.
-
-
-
Dopamine Agonist Treatment Protocol:
-
Dosing: Varies depending on the specific agonist. For example, pramipexole has been tested at doses of 0.25, 0.5, and 1 mg/kg intraperitoneally in rats.
-
Assessments: Similar behavioral and histological assessments as with L-DOPA are employed to evaluate efficacy.
-
Conclusion
This compound presents a promising, mechanistically distinct alternative to traditional Parkinson's disease therapies. Its neuroprotective and anti-inflammatory actions in the 6-OHDA rat model suggest a potential to modify the disease course, a significant advantage over the purely symptomatic relief offered by L-DOPA and dopamine agonists. However, the current preclinical data for this compound is primarily in male rats, and direct, head-to-head comparative studies with traditional treatments are needed to robustly evaluate its relative efficacy. Future research should focus on generating quantitative comparative data on motor outcomes, neuroprotection, and potential side effects in both sexes to fully elucidate the therapeutic potential of this compound for Parkinson's disease.
References
- 1. Neuroprotective and neurotrophic effect of apomorphine in the striatal 6-OHDA-lesion rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striatal D1- and D2-type Dopamine Receptors Are Linked to Motor Response Inhibition in Human Subjects | Journal of Neuroscience [jneurosci.org]
- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AC-186: A Comparative Guide to Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective compound AC-186 against other established and emerging neuroprotective agents. The following sections detail the mechanism of action, comparative efficacy in preclinical models, and experimental protocols for key assays, supported by quantitative data and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a selective, non-steroidal agonist for Estrogen Receptor Beta (ERβ), a nuclear receptor expressed in the central nervous system, including in microglia.[1][2][3] Its neuroprotective effects are primarily attributed to its potent anti-inflammatory properties. This compound has been shown to mitigate neuroinflammation by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response in microglia.[1] This leads to a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[1] Preclinical studies have demonstrated its potential in models of neurodegenerative diseases, including Parkinson's disease.
Comparative Analysis of Neuroprotective Efficacy
This section benchmarks this compound against other neuroprotective compounds with diverse mechanisms of action, including another estrogen receptor modulator, antioxidants, and a broad-spectrum anti-inflammatory agent.
In Vitro Anti-Inflammatory Activity in Microglia
The following table summarizes the anti-inflammatory effects of this compound and other neuroprotective compounds in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a widely used in vitro model for neuroinflammation.
| Compound | Target/Mechanism | Concentration Range | Effect on Pro-inflammatory Mediators (TNF-α, IL-6, NO) | Quantitative Data (IC50/Fold Change) |
| This compound | ERβ Agonist | 0.65-5 µM | Significant reduction in TNF-α, IL-6, NO, and PGE2. | - TNF-α & IL-6: Significant reduction at 5 µM. - NO: Reduction to 19% of LPS control at 5 µM. - ERβ Expression: ~5.1-fold increase at 5 µM. |
| Resveratrol | Antioxidant, Sirtuin Activator | 10-40 mg/kg (in vivo) | Decreased levels of COX-2 and TNF-α mRNA in the substantia nigra of 6-OHDA-lesioned rats. | N/A for in vitro BV-2 model in cited studies. |
| Curcumin | Antioxidant, Anti-inflammatory | 80 mg/kg (in vivo) | In vivo studies show reductions in markers of oxidative stress. | N/A for in vitro BV-2 model in cited studies. |
| Minocycline | Anti-inflammatory, Apoptosis Inhibitor | 2 µM | Inhibited glutamate-induced cell death and lipid peroxidation. Suppresses microglial activation. | N/A for cytokine inhibition in BV-2 cells in cited studies. |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the specific experimental setups.
In Vivo Neuroprotection in a Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA) rat model is a well-established paradigm for studying Parkinson's disease, inducing selective degeneration of dopaminergic neurons. The table below compares the neuroprotective effects of this compound and other compounds in this model.
| Compound | Animal Model | Dosage | Key Outcomes | Quantitative Data |
| This compound | 6-OHDA Rat Model (male) | Not specified | Prevented motor, cognitive, and sensorimotor gating deficits. Mitigated the loss of dopamine neurons. | More effective than 17β-estradiol in improving TH+ cell size, percentage of TH+ area, and intensity of immunofluorescence. |
| 17β-Estradiol | 6-OHDA Rat Model (male) | Not specified | Showed some neuroprotective effects but did not display the same full activity as this compound. | Less effective than this compound on several parameters of dopaminergic neuron health. |
| Resveratrol | 6-OHDA Rat Model | 10, 20, 40 mg/kg (oral) | Significantly attenuated apomorphine-induced rotations. Alleviated neuronal damage in the substantia nigra. | Dose-dependent reduction in rotational behavior. |
| Curcumin | 6-OHDA Rat Model | 80 mg/kg | Protected against behavioral impairments and biochemical deficits. | Significant protection on lipid peroxidation and glutathione levels. |
| Minocycline | Ischemia Mouse Model | 90 mg/kg (i.p.) | Reduced infarction, brain swelling, and neurologic deficits. | N/A for 6-OHDA model in cited studies. |
Experimental Protocols
In Vitro Neuroinflammation Assay
Objective: To assess the anti-inflammatory effects of a test compound on microglial cells stimulated with a pro-inflammatory agent.
Cell Line: BV-2 murine microglial cells.
Protocol:
-
Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound at 0.65-5 µM) for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except the vehicle control group.
-
Incubation: Incubate the plates for 24 hours.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-6): Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
-
Cell Viability Assay: Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of a test compound in an in vivo model of Parkinson's disease.
Animal Model: Male Sprague-Dawley rats.
Protocol:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
6-OHDA Injection: Unilaterally inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle or the striatum at predetermined coordinates.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle to the rats according to the study design (e.g., daily for a specific period before or after the 6-OHDA lesion).
-
Behavioral Testing:
-
Apomorphine-Induced Rotations: Two to three weeks post-lesion, administer apomorphine (a dopamine receptor agonist) and record the number of contralateral rotations over a set period. A reduction in rotations in the treated group compared to the vehicle group indicates a neuroprotective effect.
-
Other Behavioral Tests: Other tests such as the cylinder test (for forelimb use asymmetry) and the rotarod test (for motor coordination) can also be performed.
-
-
Immunohistochemistry:
-
After the final behavioral test, perfuse the animals and collect the brains.
-
Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum to assess the extent of neuroprotection.
-
Visualizations
Signaling Pathways
References
- 1. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Nonsteroidal Estrogen Receptor β Agonist, Shows Gender Specific Neuroprotection in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Specificity of AC-186 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the estrogen receptor beta (ERβ) agonist AC-186 with other commonly used selective ERβ agonists. The following sections detail its performance in cellular assays, offer insights into its specificity, and provide the necessary experimental context for informed decision-making in research and development.
Comparative Analysis of ERβ Agonist Specificity
This compound is a potent and selective non-steroidal agonist for ERβ. Its specificity is primarily characterized by its differential activity on ERβ compared to the estrogen receptor alpha (ERα). The following table summarizes the in vitro potency and selectivity of this compound alongside other well-established selective ERβ agonists: Diarylpropionitrile (DPN), ERB-041, and WAY-200070. This data is critical for selecting the most appropriate compound for cellular assays where isoform-specific effects are being investigated.
| Compound | ERβ EC50 (nM) | ERα EC50 (nM) | Selectivity (ERα EC50 / ERβ EC50) | Cell Line / Assay |
| This compound | 6[1] | 5000[1] | ~833 | Not specified in source |
| Diarylpropionitrile (DPN) | 0.85[2] | 66[2] | ~78 | HEC-1 / Luciferase Reporter Assay |
| ERB-041 | 3-5 | >1000 | >200 | Radioligand Binding Assay |
| WAY-200070 | 2.3 | 187 | ~81 | Not specified in source |
Note: The data presented is compiled from various sources and direct comparison should be made with caution as experimental conditions may have varied.
Experimental Protocols
The determination of agonist potency and selectivity is crucial for the validation of compounds like this compound. A standard method employed for this purpose is the luciferase reporter gene assay.
Estrogen Receptor Agonist Luciferase Reporter Gene Assay Protocol
This protocol outlines a general procedure for determining the EC50 values of ERβ agonists.
1. Cell Culture and Transfection:
-
HEK293T or other suitable host cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well.
-
Cells are co-transfected with an expression vector for human ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. A vector expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with a phenol red-free medium containing the test compounds (e.g., this compound, DPN) at various concentrations.
-
A vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol) are included.
-
Cells are incubated for an additional 24 hours.
3. Luciferase Assay:
-
The medium is removed, and cells are lysed using a passive lysis buffer.
-
Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
4. Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., in GraphPad Prism).
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.
Signaling Pathways and Experimental Visualization
To visually represent the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified ERβ signaling pathway activated by this compound.
References
Unveiling the Impact of AC-186 on Amyloid-Beta Levels: A Comparative Analysis of Preclinical Evidence
For Immediate Release
A comprehensive review of preclinical studies provides insights into the potential of AC-186, a selective estrogen receptor β (ERβ) agonist, in modulating amyloid-beta (Aβ) levels, a key pathological hallmark of Alzheimer's disease. While direct replication studies are limited, a pivotal study demonstrates a significant reduction in Aβ levels when this compound is used in combination with a selective androgen receptor modulator. This guide offers a comparative analysis of the available data on this compound and other selective ERβ agonists, detailing experimental protocols and quantitative outcomes to inform researchers, scientists, and drug development professionals.
This compound in Focus: A Combination Approach to Aβ Reduction
The primary evidence for this compound's effect on Aβ comes from a study by George et al. (2013), which investigated its efficacy in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD). This study uniquely explored the synergistic effects of this compound with ACP-105, a selective androgen receptor modulator (SARM).
The combination therapy was found to significantly decrease the levels of soluble Aβ40 and Aβ42 in the brains of these mice. This effect was attributed to the upregulation of key Aβ-degrading enzymes, neprilysin and insulin-degrading enzyme.
Table 1: Quantitative Effects of this compound in Combination with ACP-105 on Aβ Levels
| Treatment Group | Change in Soluble Aβ40 Levels | Change in Soluble Aβ42 Levels | Animal Model |
| This compound + ACP-105 | Significant Decrease | Significant Decrease | 3xTg-AD Mice |
Comparative Analysis with Alternative Selective ERβ Agonists
To provide a broader context for the findings on this compound, this guide examines other selective ERβ agonists that have been investigated for their potential to modulate Aβ pathology. While direct head-to-head comparisons are not available, the collective data suggests a class effect of ERβ agonism on pathways relevant to Alzheimer's disease.
Table 2: Comparison of Preclinical Studies on Selective ERβ Agonists and their Effects on Aβ
| Compound | Key Findings on Aβ Levels/Pathology | Animal/Cell Model |
| This compound (+ ACP-105) | Decreased soluble Aβ40 and Aβ42 levels; Increased Aβ-degrading enzymes.[1] | 3xTg-AD Mice |
| LY500307 | Protected against amyloid pathology and cognitive decline.[2] | AppNL-G-F Knock-in Mice |
| EGX358 | Investigated for memory and anxiety outcomes, with ERβ activation linked to reduced Aβ levels in other studies.[3] | 5xFAD-Tg Mice with human APOE3/4 |
| Diarylpropionitrile (DPN) | Demonstrated neuroprotective effects against Aβ-induced toxicity.[4] | Rat Cultured Cortical Neurons |
| Silibinin | Reduced Aβ aggregation and protected against Aβ-induced oxidative stress and memory impairment.[1] | Aβ25–35-injected Mice |
| Puerarin | Ameliorated Aβ-induced cognitive impairment and suppressed neuronal apoptosis. | Aβ1-42-injected Rats |
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is crucial for interpreting the findings. Below are the detailed methodologies employed in the key studies cited.
This compound and ACP-105 Combination Study Protocol
-
Animal Model: Male, gonadectomized 3xTg-AD mice were used. This model develops both plaque and tangle pathology.
-
Drug Administration: this compound and ACP-105 were administered chronically.
-
Aβ Quantification: Brain levels of soluble Aβ40 and Aβ42 were measured using enzyme-linked immunosorbent assay (ELISA). The levels of Aβ-degrading enzymes, neprilysin and insulin-degrading enzyme, were also assessed.
Protocols for Alternative Selective ERβ Agonists
-
LY500307: Male and female AppNL-G-F knock-in mice were treated with LY500307. Memory performance was assessed, and amyloid pathology was evaluated using a battery of biochemical assays.
-
EGX358: Female 5xFAD-Tg mice expressing human APOE3 or APOE3/4 were ovariectomized and treated orally with EGX358 (10 mg/kg/day) for 8 weeks. Cognitive and behavioral outcomes were assessed.
-
Diarylpropionitrile (DPN): Primary rat cortical cell cultures were pre-treated with DPN (1-100 nM) before exposure to Aβ1-42. Neuroprotective effects were evaluated by measuring cell viability, reactive oxygen species levels, and markers of apoptosis and inflammation.
-
Silibinin: Aggregated Aβ25–35 was administered intracerebroventricularly to mice. Silibinin (2, 20, and 200 mg·kg−1, p.o.) was given daily. Cognitive function and hippocampal markers of oxidative stress were evaluated. Another study used male Wistar rats with intra-hippocampal Aβ1-40 injection, followed by silibinin treatment (50, 100, 200 mg/kg) via gavage for four weeks.
-
Puerarin: Intrahippocampal injection of Aβ1-42 was performed in rats. Puerarin treatment was then administered to assess its effects on cognitive impairment and neuronal apoptosis in the hippocampus.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of selective ERβ agonists against Aβ pathology are believed to be mediated through multiple signaling pathways. Activation of ERβ can lead to the upregulation of Aβ-degrading enzymes and the modulation of inflammatory and apoptotic pathways.
Caption: Proposed signaling pathway of this compound.
The experimental workflow for assessing the efficacy of compounds like this compound typically involves several key stages, from animal model selection to behavioral and biochemical analyses.
Caption: General experimental workflow.
Conclusion
The available preclinical data, primarily from the study by George et al. (2013), suggests that the selective ERβ agonist this compound, particularly in combination with the SARM ACP-105, holds promise for reducing soluble Aβ levels in the brain. While direct replication studies of this specific combination are needed, the broader body of research on other selective ERβ agonists supports the therapeutic potential of targeting this receptor to combat Aβ pathology in Alzheimer's disease. Further investigation is warranted to elucidate the precise mechanisms and to translate these preclinical findings into clinical applications.
References
- 1. Silibinin prevents amyloid β peptide-induced memory impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Puerarin attenuates amyloid-beta-induced cognitive impairment through suppression of apoptosis in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of diarylpropionitrile against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-186: A Comparative Guide to a Selective Estrogen Receptor-β Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of AC-186, a selective estrogen receptor-β (ERβ) agonist, with other notable selective agonists for the same receptor. The information presented is collated from preclinical studies to assist researchers in evaluating the therapeutic potential of this compound in various disease models.
Introduction to this compound and Selective ERβ Agonism
This compound is a non-steroidal small molecule that exhibits high selectivity as an agonist for the estrogen receptor-β (ERβ). ERβ is a nuclear hormone receptor that, upon activation, modulates gene expression and cellular signaling pathways. Unlike the more ubiquitously expressed estrogen receptor-α (ERα), which is associated with proliferative effects in tissues like the breast and uterus, ERβ has been implicated in anti-inflammatory, neuroprotective, and anti-proliferative actions in various tissues. This makes selective ERβ agonists like this compound attractive therapeutic candidates for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and certain cancers, with a potentially favorable safety profile compared to non-selective estrogens.
Performance Comparison of Selective ERβ Agonists
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized selective ERβ agonists: ERB-041 (Prinaberel), WAY-202196, and Diarylpropionitrile (DPN).
Table 1: In Vitro Receptor Binding Affinity (IC50, nM)
This table compares the concentration of each agonist required to displace 50% of a radiolabeled ligand from the ERβ and ERα receptors. A lower IC50 value indicates a higher binding affinity.
| Compound | ERβ IC50 (nM) | ERα IC50 (nM) | Selectivity (ERα IC50 / ERβ IC50) |
| This compound | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| ERB-041 (Prinaberel) | 3.1 - 5.4[1] | >1000 | >200-fold[1] |
| WAY-202196 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Diarylpropionitrile (DPN) | Data not available in provided search results | Data not available in provided search results | 70-fold (based on relative binding affinity)[2] |
Table 2: In Vitro Functional Potency (EC50, nM)
This table presents the concentration of each agonist required to elicit 50% of the maximal response in a cell-based assay, indicating its functional potency at each receptor subtype.
| Compound | ERβ EC50 (nM) | ERα EC50 (nM) | Selectivity (ERα EC50 / ERβ EC50) |
| This compound | 6 | 5000 | ~833-fold |
| ERB-041 (Prinaberel) | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| WAY-202196 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Diarylpropionitrile (DPN) | 0.85[2][3] | 66 | ~78-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Competitive Binding Assay
This assay is employed to determine the binding affinity of a test compound to a specific receptor.
Objective: To determine the IC50 values of selective ERβ agonists for ERα and ERβ.
Materials:
-
Full-length human ERα and ERβ proteins.
-
Radiolabeled estrogen, e.g., [3H]-17β-estradiol.
-
Test compounds (this compound, ERB-041, etc.).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radiolabeled ligand ([3H]-17β-estradiol) is incubated with a fixed amount of either ERα or ERβ protein.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration through glass fiber filters).
-
The amount of radioactivity bound to the receptor is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Objective: To determine the EC50 values of selective ERβ agonists for ERα and ERβ.
Materials:
-
A suitable mammalian cell line that does not endogenously express ERα or ERβ (e.g., HEK293 or U2OS cells).
-
Expression plasmids for full-length human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (this compound, ERB-041, etc.).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are co-transfected with an expression plasmid for either ERα or ERβ and the ERE-reporter plasmid.
-
After an appropriate incubation period to allow for protein expression, the cells are treated with increasing concentrations of the test compound.
-
Following treatment, the cells are lysed, and the activity of the reporter enzyme is measured.
-
The concentration of the test compound that produces 50% of the maximal reporter gene activity is determined and reported as the EC50 value.
Signaling Pathways and Visualizations
ERβ-Mediated Anti-Inflammatory Signaling Pathway
Selective ERβ agonists are believed to exert their anti-inflammatory effects in part through the modulation of the NF-κB signaling pathway. Upon activation by an agonist, ERβ can interfere with the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression.
Caption: ERβ-mediated inhibition of NF-κB signaling.
Experimental Workflow for Agonist Potency Determination
The following diagram illustrates the typical workflow for determining the potency of a selective agonist using a cell-based reporter assay.
Caption: Workflow for determining agonist potency.
Conclusion
This compound demonstrates high selectivity for ERβ over ERα, a characteristic that is desirable for therapeutic applications aiming to harness the beneficial effects of ERβ activation while avoiding the potential side effects associated with ERα stimulation. The quantitative data presented in this guide, alongside the detailed experimental protocols, provide a foundation for researchers to compare this compound with other selective ERβ agonists and to design further investigations into its therapeutic potential. The provided diagrams offer a visual representation of the underlying biological pathways and experimental procedures relevant to the study of these compounds. Further in vivo studies are necessary to fully elucidate the comparative efficacy and safety profiles of these selective agonists in relevant disease models.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of AC-186
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for the hypothetical potent research compound AC-186. Adherence to these protocols is crucial for minimizing exposure risks and complying with regulatory standards.
Hazard Assessment and Waste Classification
Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including toxicity, reactivity, flammability, and corrosivity. Based on this information, this compound waste is classified as hazardous chemical waste and must be managed accordingly. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound waste. The required PPE is determined by the compound's hazard profile and the specific task being performed.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes |
| Lab Coat | Standard laboratory coat | Protects clothing and skin |
| Respiratory Protection | Fume hood or approved respirator | Prevents inhalation of dust or vapors |
Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions.[4][5] this compound waste must be collected in designated, compatible containers.
| Waste Stream | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated gloves, wipes, bench paper) | Lined, puncture-resistant container with a secure lid | "Hazardous Waste," "this compound Solid Waste," accumulation start date |
| Liquid Waste (e.g., unused solutions, solvent rinsates) | Chemically compatible, leak-proof container (plastic is preferred) with a screw cap | "Hazardous Waste," "this compound Liquid Waste," list of all chemical components and their approximate percentages, accumulation start date |
| Sharps Waste (e.g., contaminated needles, scalpels) | Approved, puncture-proof sharps container | "Hazardous Waste," "Chemically Contaminated Sharps," "this compound" |
| Empty Containers | Original container, triple-rinsed | Deface original label, mark as "Empty" |
Note: The first rinse of a triple-rinsed container that held a highly potent substance like this compound must be collected as hazardous waste.
Experimental Protocol: Decontamination of Labware
This protocol details the steps for decontaminating glassware and equipment that have come into contact with this compound.
-
Initial Gross Decontamination: Carefully remove any bulk residual this compound from the labware using a disposable scraper or wipe. Place all contaminated materials into the designated solid waste container.
-
Solvent Rinse: In a chemical fume hood, rinse the labware three times with a suitable solvent (e.g., ethanol, methanol) that is known to dissolve this compound. Collect all solvent rinsates in a labeled hazardous liquid waste container.
-
Detergent Wash: Wash the triple-rinsed labware with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the labware thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely before reuse or storage.
Spill Cleanup Procedures
In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area and post warning signs.
-
Consult SDS: Refer to the this compound Safety Data Sheet for specific spill cleanup instructions.
-
Assemble Materials: Gather the necessary materials from a chemical spill kit, including appropriate PPE, absorbent pads or powders, and waste containers.
-
Containment: For liquid spills, create a dike around the spill using absorbent material to prevent it from spreading.
-
Absorption/Neutralization: Cover the spill with an appropriate absorbent material, starting from the outside and working inward. For acid or base spills, use a neutralizing agent.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Waste Pickup and Disposal
Once a waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check institutional policies), a pickup must be requested from the institution's Environmental Health and Safety (EHS) department. EHS is responsible for the collection, proper storage, and ultimate disposal of hazardous waste in accordance with all federal, state, and local regulations. Maintain detailed records of all hazardous waste generated and disposed of.
References
Essential Safety and Operational Guide for Handling AC-186
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of AC-186, a potent and selective estrogen receptor beta (ERβ) agonist. Given the absence of a publicly available, detailed Safety Data Sheet (SDS), this guide is based on best practices for handling potent, small-molecule research compounds. It is imperative to always consult the supplier-provided SDS for specific handling instructions and to supplement these guidelines with your institution's established safety protocols.
Pre-Handling Preparations and Hazard Assessment
Before working with this compound, a thorough risk assessment is mandatory. As a potent and selective ERβ agonist, this compound should be handled as a potentially hazardous compound with possible endocrine-disrupting and cytotoxic effects.
Key considerations include:
-
Route of Exposure: Primary risks are inhalation of aerosolized powder, skin contact, and accidental ingestion.
-
Toxicity: While specific data is limited, similar potent small molecules can have significant biological effects at low concentrations.
-
Workspace: All manipulations of solid this compound must be performed in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personnel safety. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required PPE | Specifications |
| Handling Solid Compound (Weighing, Aliquoting) | - Double Nitrile Gloves- Laboratory Coat (fully buttoned)- ANSI Z87-Certified Safety Goggles- Disposable Sleeve Covers- N95 Respirator (or higher) | Gloves should be changed immediately upon suspected contamination. A disposable lab coat is recommended. |
| Preparing Stock Solutions | - Double Nitrile Gloves- Laboratory Coat- ANSI Z87-Certified Safety Goggles | Perform within a chemical fume hood. Ensure gloves are compatible with the chosen solvent. |
| Handling Dilute Solutions | - Nitrile Gloves- Laboratory Coat- ANSI Z87-Certified Safety Glasses | Standard laboratory PPE is sufficient for handling low-concentration solutions. |
| Waste Disposal | - Nitrile Gloves- Laboratory Coat- ANSI Z87-Certified Safety Goggles | Follow specific institutional guidelines for hazardous chemical waste. |
Experimental Protocols: Safe Handling and Operation
Adherence to strict protocols is critical to minimize exposure and ensure experimental integrity.
Weighing and Reconstitution of Solid this compound
This workflow outlines the essential steps for safely handling powdered this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
